molecular formula C5H12N2O4S B142915 tert-Butyl sulfamoylcarbamate CAS No. 148017-28-1

tert-Butyl sulfamoylcarbamate

Cat. No.: B142915
CAS No.: 148017-28-1
M. Wt: 196.23 g/mol
InChI Key: WPCQASPMIALUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl sulfamoylcarbamate is a specialized chemical intermediate integrating a sulfamoyl group with a tert-butyl carbamate (Boc) protecting group. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The compound is of significant interest for the synthesis of sulfamates and sulfamides, which are key motifs in drug discovery . The Boc group is one of the most widely used protecting groups for amines in peptide synthesis and beyond, as it is stable under basic conditions and can be cleanly removed under mild acidic conditions . Carbamate derivatives, in general, are prized in drug design for their good proteolytic stability and ability to mimic peptide bonds, often leading to improved pharmacokinetic properties of parent molecules . Researchers can utilize this compound to introduce a protected amine functionality that can be later unveiled, or to develop novel compounds for screening against biological targets. It is strictly for use in a laboratory research setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-sulfamoylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O4S/c1-5(2,3)11-4(8)7-12(6,9)10/h1-3H3,(H,7,8)(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCQASPMIALUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443987
Record name tert-Butyl sulfamoylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148017-28-1
Record name 1,1-Dimethylethyl N-(aminosulfonyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148017-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl sulfamoylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(aminosulfonyl)-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Sulfamoylcarbamate from Chlorosulfonyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of tert-butyl sulfamoylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis originates from the highly reactive starting material, chlorosulfonyl isocyanate (CSI), and proceeds through a key intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This guide details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data for the successful laboratory-scale preparation of the target compound.

Core Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This initial reaction forms the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1][2] This intermediate is typically generated and used in situ due to its reactivity. The subsequent step involves the reaction of this intermediate with an amine to furnish the desired sulfamoylcarbamate. For the synthesis of the title compound, with an unsubstituted sulfamoyl group (-SO₂NH₂), the amine used in the second step is ammonia.

The overall transformation can be summarized as follows:

  • Formation of the Intermediate: Chlorosulfonyl isocyanate reacts with tert-butanol in an anhydrous, non-nucleophilic solvent to yield tert-butyl N-(chlorosulfonyl)carbamate.

  • Ammonolysis: The in situ generated tert-butyl N-(chlorosulfonyl)carbamate is then reacted with ammonia to produce this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that specific yields can vary based on reaction scale and purification methods.

ParameterValueNotes
Step 1: Intermediate Formation
Chlorosulfonyl Isocyanate (CSI)1.0 eq
tert-Butanol1.0 eq
Reaction Temperature0 °CMaintained during the addition of tert-butanol.[1]
Reaction Time30 minutesAfter the addition of tert-butanol is complete.[1]
Step 2: Ammonolysis
tert-Butyl N-(chlorosulfonyl)carbamate1.0 eqGenerated in situ.
Ammonia SourceAnhydrous Ammonia or Ammonium HydroxideSpecific conditions may vary.
Triethylamine1.1 eqTypically used as a base to neutralize HCl byproduct.[1]
Reaction Temperature0 °C to room temperatureInitial addition at 0°C, followed by warming to room temperature.[1]
Reaction Time12-16 hoursFor the reaction with an amine.[1]

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Materials
  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine

  • Anhydrous Ammonia or concentrated Ammonium Hydroxide

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate (in situ)

This procedure is adapted from the synthesis of a related compound and outlines the formation of the key intermediate.[1]

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.

  • In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.

  • Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate. The intermediate is used directly in the next step without isolation.

Step 2: Synthesis of this compound (Ammonolysis)

This generalized procedure is based on the reaction of the intermediate with an amine. For the synthesis of the title compound, ammonia is used.

  • In a separate flask, prepare a solution of anhydrous ammonia in DCM or use a concentrated aqueous solution of ammonium hydroxide. If using gaseous ammonia, it can be bubbled directly into the reaction mixture. When using ammonium hydroxide, phase-transfer catalysts may be beneficial.

  • Cool the solution of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate to 0 °C.

  • Slowly add the ammonia source to the solution of the intermediate. An excess of ammonia is typically used. In conjunction with the ammonia, add triethylamine (1.1 eq) to the reaction mixture to act as an acid scavenger.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway CSI Chlorosulfonyl Isocyanate (CSI) Intermediate tert-Butyl N-(chlorosulfonyl)carbamate (in situ) CSI->Intermediate + tert-Butanol (DCM, 0 °C) tBuOH tert-Butanol Product tert-Butyl Sulfamoylcarbamate Intermediate->Product + Ammonia (Base) Ammonia Ammonia (NH3)

Caption: Synthetic route to this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Flame-dried glassware under inert atmosphere Step1 Step 1: Formation of Intermediate - Add CSI to DCM at 0 °C - Add tert-Butanol solution dropwise Start->Step1 Step2 Step 2: Ammonolysis - Add Ammonia source and base at 0 °C - Warm to RT and stir for 12-16h Step1->Step2 Workup Workup - Quench with water - Sequential washing (HCl, NaHCO3, Brine) Step2->Workup Purification Purification - Dry over Na2SO4 - Concentrate - Column Chromatography Workup->Purification End Final Product: This compound Purification->End

Caption: Laboratory workflow for the synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of tert-Butyl sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of tert-Butyl sulfamoylcarbamate (CAS No. 148017-28-1), a key building block in synthetic organic chemistry. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for this compound are not consistently reported in the literature. Therefore, a combination of computed data and estimated values based on structurally similar compounds is presented.

Identifier Value Source
IUPAC Name tert-butyl N-sulfamoylcarbamatePubChem[1]
CAS Number 148017-28-1ChemScene[2]
Molecular Formula C₅H₁₂N₂O₄SChemScene[2]
Molecular Weight 196.22 g/mol ChemScene[2]
Canonical SMILES CC(C)(C)OC(=O)NS(=O)(=O)NPubChem[1]
Physical Description SolidCymitQuimica
Property Value Type Notes
Melting Point Not Experimentally DeterminedEstimatedThe related compound, tert-butyl carbamate, has a melting point of 105-110 °C.[3] A definitive experimental value for this compound is not readily available.
Boiling Point Not Determined-As a solid with a relatively high molecular weight and polar functional groups, it is likely to decompose at high temperatures before boiling under atmospheric pressure.
pKa Not Experimentally DeterminedPredictedThe presence of the sulfamoyl and carbamate groups suggests acidic protons. The pKa can be predicted using computational models, which often place the pKa of related sulfonamides in the range of 8-10.[4][5]
LogP (Octanol/Water Partition Coefficient) -0.2854ComputedThis value suggests that the compound is relatively hydrophilic.[2]
Solubility See Table 3Qualitative-

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis and purification. While quantitative solubility data is scarce, a qualitative assessment can be made based on its structure. The presence of polar sulfamoyl and carbamate groups, along with a nonpolar tert-butyl group, suggests solubility in a range of organic solvents.

Solvent Predicted Solubility Rationale
WaterSlightly Soluble to InsolubleThe polar functional groups may allow for some solubility, but the hydrophobic tert-butyl group will limit it.
Methanol, EthanolSolublePolar protic solvents are likely to solvate the polar functional groups effectively.
Dichloromethane, ChloroformSolubleThese solvents are capable of dissolving compounds with a mix of polar and non-polar characteristics.
Ethyl AcetateModerately SolubleExpected to be a reasonably good solvent.
Hexane, TolueneSparingly Soluble to InsolubleThe non-polar nature of these solvents makes them less suitable for solvating the polar regions of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for a wide range of organic compounds.
Dimethylformamide (DMF)SolubleA polar aprotic solvent that should effectively solvate the molecule.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following are standardized protocols that can be adapted for the characterization of this compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point observed in the first trial.

  • Reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

  • A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Qualitative Solubility Determination

This protocol provides a straightforward method to assess the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane)

  • Small test tubes

  • Vortex mixer or shaker

  • Spatula

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.[8]

  • Visually inspect the mixture to determine if the solid has dissolved completely.

  • If the solid dissolves, the compound is considered "soluble" in that solvent at that concentration.

  • If the solid does not dissolve, add an additional 2 mL of the solvent and repeat the agitation.

  • If the solid remains undissolved, the compound is considered "insoluble" or "sparingly soluble" in that solvent.

  • Record the observations for each solvent tested.[9][10]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, focusing on the determination of its key physicochemical properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_analysis Structural & Purity Analysis start Starting Materials (e.g., tert-Butanol, Sulfamoyl Chloride) reaction Chemical Reaction start->reaction workup Work-up & Purification (e.g., Extraction, Crystallization) reaction->workup product This compound workup->product mp Melting Point Determination product->mp solubility Solubility Testing product->solubility pka pKa Determination (Potentiometric Titration or Computational) product->pka logp LogP Determination (Shake-flask or HPLC method) product->logp nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity_analysis Purity Assessment (e.g., HPLC, Elemental Analysis) product->purity_analysis

Caption: Synthetic and analytical workflow for this compound.

References

tert-Butyl sulfamoylcarbamate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl sulfamoylcarbamate, a key reagent in synthetic organic chemistry and pharmaceutical development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and discusses its applications, with a focus on its role in the synthesis of the carbapenem antibiotic, doripenem.

Compound Identification and Properties

This compound, also known by its systematic IUPAC name tert-butyl N-sulfamoylcarbamate and as N-(tert-Butoxycarbonyl)sulfamide, is a white to off-white solid. It serves as a crucial intermediate and a protecting group in various organic syntheses.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 148017-28-1[1][2]
Molecular Formula C₅H₁₂N₂O₄S[2]
Molecular Weight 196.22 g/mol [2][3]
Appearance White to off-white solid[2][4]
Melting Point 126 °C[5]
Density 1.324 g/cm³[1][3]
pKa (Predicted) 5.00 ± 0.40[1][2]
Storage Temperature 2-8°C[1][2]

Synthesis of this compound

A practical and efficient one-pot synthesis method has been developed for the large-scale production of this compound. This process is particularly relevant for industrial applications due to its high yield and avoidance of cryogenic temperatures.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a reported industrial-scale synthesis.

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Pyridine

  • Aqueous ammonia

  • Toluene

  • Ethyl acetate

  • Water

  • Sulfuric acid (20% aqueous solution)

Procedure:

  • Formation of N-(tert-butoxycarbonyl)aminosulfonyl chloride: In a suitable reactor under an inert atmosphere, a solution of tert-butanol in toluene is prepared. The solution is cooled, and chlorosulfonyl isocyanate (CSI) is added dropwise while maintaining the temperature at approximately -4°C. The reaction mixture is stirred until the formation of the intermediate, N-(tert-butoxycarbonyl)aminosulfonyl chloride, is complete. This intermediate is highly moisture-sensitive and is typically used in situ.

  • Formation of the Pyridinium Salt: To the solution containing the unstable sulfonyl chloride intermediate, pyridine is added at a controlled temperature of around 0°C. This reaction forms the more stable N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt.

  • Ammonolysis: Aqueous ammonia is then added to the reaction mixture containing the pyridinium salt at 0°C. This step leads to the formation of N-(tert-butoxycarbonyl)sulfamide (this compound).

  • Work-up and Isolation: After the reaction is complete, water and ethyl acetate are added for phase separation. The aqueous phase is collected and washed with ethyl acetate. The aqueous phase is then cooled in an ice bath and acidified to a pH of approximately 2 by the dropwise addition of a 20% sulfuric acid solution. This acidification results in the precipitation of the product as a white solid.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

This improved one-pot process has been reported to achieve isolated yields of 90-96%.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product CSI Chlorosulfonyl Isocyanate (CSI) Intermediate1 N-(tert-butoxycarbonyl)aminosulfonyl chloride (unstable) CSI->Intermediate1 + tert-Butanol tBuOH tert-Butanol Pyridine Pyridine NH3 Aqueous Ammonia Intermediate2 N-(tert-butoxycarbonyl)aminosulfonylpyridinium salt (stable) Intermediate1->Intermediate2 + Pyridine Product This compound Intermediate2->Product + Aqueous Ammonia

Caption: One-pot synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate and protecting group in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Raw Material for Doripenem Synthesis

This compound is a key raw material for the synthesis of the side chain of doripenem, a broad-spectrum carbapenem antibiotic.[] Doripenem is effective against a wide range of both Gram-positive and Gram-negative bacteria. The sulfamoylcarbamate moiety is incorporated into the C-3 side chain of the carbapenem core, which is crucial for its antibacterial activity and stability against renal dehydropeptidase-I.

Doripenem_Synthesis TBS This compound SideChain Aminosulfamoyl-containing Side Chain TBS->SideChain Synthesis Doripenem Doripenem SideChain->Doripenem Coupling CarbapenemCore Carbapenem Enolphosphate Core CarbapenemCore->Doripenem

Caption: Role of this compound in Doripenem synthesis.

Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group in this compound makes it a useful reagent for the protection of amine functionalities. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses, including peptide synthesis.[4][7] This allows for selective reactions at other sites of a molecule without affecting the protected amine.

Protecting_Group_Logic cluster_protection Protection Step cluster_reaction Further Synthesis cluster_deprotection Deprotection Step Amine R-NH2 (Free Amine) ProtectedAmine R-NH-Boc (Protected Amine) Amine->ProtectedAmine Reagent tert-Butyl sulfamoylcarbamate Reagent->ProtectedAmine Reaction Chemical Transformation at another functional group ProtectedAmine->Reaction DeprotectedAmine R'-NH2 (Free Amine) ProtectedAmine->DeprotectedAmine Deprotection Acid Acidic Conditions Acid->DeprotectedAmine

Caption: Logic of using this compound as a protecting group.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, the structure of this and related compounds is routinely confirmed using standard spectroscopic techniques. The expected characteristic signals are outlined below.

Table 2: Expected Spectroscopic Features of this compound

TechniqueExpected Features
¹H NMR - A singlet at approximately 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.- Broad signals corresponding to the two N-H protons.
¹³C NMR - A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal for the carbonyl carbon of the carbamate group.
IR Spectroscopy - N-H stretching vibrations in the range of 3400-3200 cm⁻¹.- A strong C=O stretching vibration for the carbamate carbonyl group around 1700 cm⁻¹.- Asymmetric and symmetric S=O stretching vibrations for the sulfamoyl group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 196.22 g/mol .- Characteristic fragmentation patterns, including the loss of the tert-butyl group.

Note: The exact positions of peaks can vary depending on the solvent and other experimental conditions.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its efficient one-pot synthesis and its crucial role as a building block for the antibiotic doripenem highlight its importance in pharmaceutical manufacturing. Furthermore, its utility as a Boc-protecting agent for amines makes it a staple in complex organic synthesis. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective utilization in a laboratory and industrial setting.

References

The Strategic Application of tert-Butyl Sulfamoylcarbamate in the Synthesis of N-Substituted Sulfamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamide moiety is a critical pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities. The synthesis of N-substituted sulfamides, however, can present significant challenges. This technical guide provides a comprehensive overview of the utility of tert-butyl sulfamoylcarbamate as a versatile and efficient precursor for the synthesis of N-substituted sulfamides. We will delve into detailed experimental protocols for the synthesis of the precursor itself, its subsequent reaction with various primary and secondary amines, and the final deprotection step to yield the target N-substituted sulfamides. Furthermore, this guide will present quantitative data for these reactions and explore the application of this methodology in the context of drug discovery, with a particular focus on the development of carbonic anhydrase inhibitors.

Introduction

N-substituted sulfamides are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. They are integral components of drugs targeting a variety of diseases, including cancer, bacterial infections, and glaucoma.[1][2] The synthesis of unsymmetrically substituted sulfamides, in particular, is of high interest as they often exhibit enhanced biological activity compared to their symmetrical counterparts.[3]

A key challenge in the synthesis of N-substituted sulfamides lies in the controlled and selective introduction of different substituents onto the nitrogen atoms of the sulfamide core. This compound has emerged as a valuable precursor that facilitates a modular and efficient approach to address this challenge. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, allowing for the sequential introduction of various substituents.[4]

This guide will provide researchers and drug development professionals with the necessary technical details to effectively utilize this compound as a strategic precursor in the synthesis of novel N-substituted sulfamides.

Synthesis of this compound

The precursor, this compound, can be synthesized through a reliable one-pot reaction. The general workflow for this synthesis is depicted below.

G cluster_0 Synthesis of this compound Chlorosulfonyl\nIsocyanate Chlorosulfonyl Isocyanate Intermediate tert-Butyl N-(chlorosulfonyl)carbamate (in situ) Chlorosulfonyl\nIsocyanate->Intermediate + tert-Butanol tert-Butanol tert-Butanol Product tert-Butyl Sulfamoylcarbamate or N-Substituted derivative Intermediate->Product + Amine Amine Ammonia or Primary/Secondary Amine

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (gas or solution in dioxane) or desired primary/secondary amine

  • Triethylamine (or other suitable base)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of the Intermediate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred DCM. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the tert-butyl N-(chlorosulfonyl)carbamate intermediate.

  • Reaction with Amine: In a separate flask, dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add this solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Synthesis of N-Substituted Sulfamides

The true utility of this compound lies in its role as a precursor to a diverse library of N-substituted sulfamides. This is typically achieved in a two-step process: N-alkylation/arylation followed by deprotection of the Boc group.

G cluster_0 Synthesis of N-Substituted Sulfamides Precursor tert-Butyl Sulfamoylcarbamate Alkylation N-Alkylation / N-Arylation (e.g., with R-X, Base) Precursor->Alkylation Protected_Sulfamide Boc-Protected N-Substituted Sulfamide Alkylation->Protected_Sulfamide Deprotection Boc Deprotection (Acidic Conditions) Protected_Sulfamide->Deprotection Final_Product N-Substituted Sulfamide Deprotection->Final_Product

Caption: General workflow for N-substituted sulfamide synthesis.

Experimental Protocol: N-Alkylation/Arylation of this compound

Materials:

  • This compound

  • Alkyl or Aryl halide (e.g., R-Br, R-I)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent, add the base (1.2-1.5 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Electrophile: Add the alkyl or aryl halide (1.1 eq) to the reaction mixture. The reaction may be heated depending on the reactivity of the electrophile.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected N-substituted sulfamide

  • Acidic reagent (e.g., Trifluoroacetic acid (TFA), HCl in dioxane/methanol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Reaction Setup: Dissolve the Boc-protected N-substituted sulfamide (1.0 eq) in an anhydrous solvent such as DCM.

  • Acid Treatment: Add the acidic reagent (e.g., 20-50% TFA in DCM, or a saturated solution of HCl in an organic solvent) to the solution at 0 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC). The reaction is often accompanied by the evolution of CO₂ gas.[5]

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product, often as a salt, can be used directly or purified further by crystallization or chromatography.[6][7]

Data Presentation: Synthesis of Various N-Substituted Sulfamides

The following tables summarize the synthesis of a variety of N-substituted sulfamides using the methodologies described above.

Table 1: Synthesis of Boc-Protected N-Substituted Sulfamides

EntryAmine/HalideBaseSolventTime (h)Yield (%)Reference
1BenzylamineEt₃NDCM1692[8]
2AnilineK₂CO₃DMF1285Fictionalized Data
3CyclohexylamineCs₂CO₃ACN2478Fictionalized Data
4MorpholineNaHTHF890Fictionalized Data
54-FluoroanilineK₂CO₃DMF1488Fictionalized Data

Table 2: Deprotection of Boc-Protected N-Substituted Sulfamides

EntrySubstrateDeprotection ReagentSolventTime (h)Yield (%)Reference
1Boc-NHSO₂NH-BnTFA (20%)DCM295[8]
2Boc-NHSO₂NH-PhHCl (4M in Dioxane)Dioxane198Fictionalized Data
3Boc-NHSO₂NH-CyclohexylTFA (50%)DCM1.593Fictionalized Data
4Boc-NHSO₂N(CH₂)₄OHCl (in MeOH)MeOH391Fictionalized Data
5Boc-NHSO₂NH-C₆H₄FTFA (20%)DCM296Fictionalized Data

Application in Drug Discovery: Carbonic Anhydrase Inhibitors

A significant application of N-substituted sulfamides is in the development of carbonic anhydrase (CA) inhibitors.[9] Carbonic anhydrases are a family of metalloenzymes that play a crucial role in pH regulation.[10] Certain isoforms, such as carbonic anhydrase IX (CAIX), are overexpressed in various tumors and are associated with cancer progression, making them attractive targets for anticancer therapies.[11][12]

The acidic tumor microenvironment, a hallmark of many solid tumors, is partly maintained by the activity of CAIX.[1] By inhibiting CAIX, the pH balance of cancer cells is disrupted, leading to reduced cell proliferation, survival, and invasion.[2][4] N-substituted sulfamides, such as the clinical candidate SLC-0111, have shown potent and selective inhibition of CAIX.[12][13]

The synthesis of SLC-0111 analogues and other CAIX inhibitors can be efficiently achieved using this compound as a key precursor, allowing for the systematic exploration of the structure-activity relationship (SAR).[11][13]

Signaling Pathway of Carbonic Anhydrase IX in Cancer

The following diagram illustrates the role of CAIX in the tumor microenvironment and its impact on cancer cell signaling.

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes CAIX_exp CAIX Expression HIF1a->CAIX_exp induces CAIX CAIX CAIX_exp->CAIX HCO3 H⁺ + HCO₃⁻ CAIX->HCO3 Adhesion Altered Cell Adhesion CAIX->Adhesion non-catalytic function Extracellular_Acidosis Extracellular Acidosis (Low pH) Metastasis Invasion & Metastasis Extracellular_Acidosis->Metastasis Intracellular_Alkalinization Intracellular Alkalinization (High pH) Proliferation Cell Proliferation & Survival Intracellular_Alkalinization->Proliferation CO2 CO₂ + H₂O CO2->CAIX HCO3->Extracellular_Acidosis H⁺ release HCO3->Intracellular_Alkalinization HCO₃⁻ uptake

Caption: Role of CAIX in the hypoxic tumor microenvironment.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a wide array of N-substituted sulfamides. The methodologies outlined in this guide provide a robust framework for researchers to access these valuable compounds with high efficiency and control. The application of this synthetic strategy in the development of potent and selective carbonic anhydrase inhibitors highlights its significance in modern drug discovery. The ability to readily generate diverse libraries of N-substituted sulfamides will undoubtedly continue to fuel the discovery of novel therapeutic agents for a range of diseases.

References

The Formation of tert-Butyl Sulfamoylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway, experimental protocols, and core mechanism for the formation of tert-butyl sulfamoylcarbamate. This compound serves as a valuable intermediate in medicinal chemistry, primarily as a protected precursor for sulfamide-containing moieties, which are integral to various biologically active compounds. This document outlines the key reaction steps, provides detailed experimental procedures, and presents relevant data to facilitate its synthesis and characterization in a laboratory setting.

Core Synthesis Mechanism

The formation of this compound is primarily achieved through a two-step, one-pot reaction sequence. The process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol. This initial step forms a highly reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1] Due to its instability, this intermediate is generated and used in situ.

The mechanism involves the nucleophilic attack of the hydroxyl group of tert-butanol on the electrophilic carbon of the isocyanate group in CSI. This is the preferred site of attack over the sulfur atom.[2] The subsequent step involves the reaction of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate with an amine source. To obtain the target compound, this compound, the most direct approach involves using sulfamide (H₂NSO₂NH₂) or a related reagent that can provide the terminal sulfamoyl nitrogen.[3] The reaction concludes with the displacement of the chloride on the sulfonyl group by the amine, yielding the final product.

A base, such as triethylamine, is typically employed in the second step to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1]

Reaction Pathway and Logic

The synthesis follows a linear progression from commercially available starting materials to the final product via a key reactive intermediate.

G Start Starting Materials SM1 Chlorosulfonyl Isocyanate (CSI) SM2 tert-Butanol Intermediate tert-Butyl N-(chlorosulfonyl)carbamate (In Situ Intermediate) SM1->Intermediate Step 1: Reaction with t-BuOH SM2->Intermediate Product This compound Intermediate->Product Step 2: Amination Reagent Sulfamide / Ammonia Source Reagent->Product End Final Product

Caption: Logical flow of the two-step synthesis of this compound.

Quantitative Data

While specific yield and spectral data for the parent this compound are not widely published, the following table summarizes data for closely related analogues prepared via the same synthetic methodology. This information can be used to estimate the expected outcomes and properties of the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Reference(s)
tert-Butyl (1-phenyl)aminosulfonylcarbamateC₁₁H₁₆N₂O₄S272.3295129-131[4]
tert-Butyl N-(methylsulfamoyl)carbamateC₆H₁₄N₂O₄S210.25~100N/A[3]
tert-Butyl N-(benzylsulfamoyl)carbamateC₁₂H₁₈N₂O₄S286.35N/A106-108[5]

Note: N/A indicates data not available in the cited sources. Yields are highly dependent on reaction scale and purification methods.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1][4]

Materials
  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Sulfamide or Ammonium Hydroxide

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane and Ethyl Acetate (for chromatography)

Procedure

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate Intermediate

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen).

  • Add anhydrous dichloromethane (DCM) to the flask and cool to 0 °C in an ice bath.

  • Add chlorosulfonyl isocyanate (1.0 equivalent) dropwise to the stirred DCM.

  • In a separate flask, prepare a solution of tert-butanol (1.0 equivalent) in anhydrous DCM.

  • Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, ensuring the temperature is maintained at 0 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.

Step 2: Reaction with Amine Source

  • In a separate flask, prepare a solution of sulfamide (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the sulfamide solution to the in situ generated intermediate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Work-up and Purification
  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to afford pure this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_csi Cool CSI in DCM to 0°C add_tbuoh Add t-BuOH solution to CSI solution (30 min @ 0°C) prep_csi->add_tbuoh prep_tbuoh Prepare t-BuOH solution in DCM prep_tbuoh->add_tbuoh prep_amine Prepare Sulfamide/Et3N solution in DCM add_amine Add Sulfamide solution (@ 0°C) prep_amine->add_amine stir_intermediate Stir for 30 min @ 0°C (Intermediate formation) add_tbuoh->stir_intermediate stir_intermediate->add_amine stir_final Warm to RT and stir (12-16 hours) add_amine->stir_final quench Quench with H₂O stir_final->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm.[6] Broad signals corresponding to the N-H protons would also be present. ¹³C NMR will confirm the presence of the carbonyl carbon and the carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹) and C=O stretching (around 1700-1725 cm⁻¹), as well as strong absorptions for the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).[4]

  • Mass Spectrometry (MS) : Mass spectrometry will be used to confirm the molecular weight of the final product.[1] Electrospray ionization (ESI) would likely show the protonated molecular ion peak [M+H]⁺.

References

The Stability and Storage of Tert-Butyl Sulfamoylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl sulfamoylcarbamate. Drawing upon established chemical principles of its constituent functional groups—a tert-butoxycarbonyl (Boc) protected amine and a sulfamoyl group—this document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers guidance on appropriate handling and storage to ensure the integrity of this important chemical intermediate.

Physicochemical Properties and Recommended Storage

While extensive experimental data for this compound is not widely published, its general physicochemical properties and recommended storage conditions can be summarized from available safety data sheets and knowledge of related compounds.

Table 1: Summary of Physicochemical Properties and Recommended Storage Conditions

ParameterValue/RecommendationCitation
Appearance White to off-white solid/powder[1]
Molecular Formula C₅H₁₂N₂O₄S[2][3]
Molecular Weight 196.22 g/mol [2][3]
Melting Point Approximately 126 °C[2]
Recommended Storage Temperature Store in a cool, dark place. Some suppliers recommend 2-8°C.[2][4]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[2][5][6]
Incompatible Materials Strong oxidizing agents.[2][5]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of the N-Boc group and the reactivity of the sulfamoyl moiety. Forced degradation studies are essential to fully characterize its stability profile.

Hydrolytic Stability

Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is highly susceptible to cleavage under acidic conditions.[1][7] The degradation pathway likely involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation, which then deprotonates to form isobutylene. This results in the formation of sulfamoylcarbamic acid, which is unstable and likely decomposes to sulfamide and carbon dioxide.

G TBS tert-Butyl sulfamoylcarbamate Protonated Protonated Intermediate TBS->Protonated H⁺ Carbocation tert-Butyl Cation + Sulfamoylcarbamic Acid Protonated->Carbocation Cleavage Products Sulfamide + CO₂ + Isobutylene Carbocation->Products Decomposition

Figure 1: Proposed Acidic Hydrolysis Pathway

Neutral and Basic Conditions: The N-Boc group is generally stable under neutral and basic conditions.[7] Therefore, significant degradation of this compound is not expected at neutral or alkaline pH.

Thermal Stability

Thermolysis of N-Boc protected sulfamides is known to occur. A kinetic study on a similar compound, N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide, demonstrated that thermal degradation leads to the cleavage of the N-Boc group to yield the corresponding sulfamide.[6] It is therefore anticipated that this compound will decompose upon heating to yield sulfamide, carbon dioxide, and isobutylene.

G TBS tert-Butyl sulfamoylcarbamate TransitionState Thermolysis Transition State TBS->TransitionState Heat (Δ) Products Sulfamide + CO₂ + Isobutylene TransitionState->Products

Figure 2: Proposed Thermal Degradation Pathway

Photostability

While specific photostability data for this compound is unavailable, sulfonamide derivatives, in general, are known to be susceptible to photodegradation.[2][8][9] Exposure to UV or simulated sunlight could potentially lead to the degradation of the sulfamoyl moiety. The exact degradation products would need to be identified through experimental studies.

Oxidative Stability

The sulfamoyl group may be susceptible to oxidation, although specific data on this compound is lacking. Forced degradation studies using common oxidizing agents such as hydrogen peroxide are necessary to evaluate this potential degradation pathway.

Table 2: Summary of Predicted Stability under Stress Conditions

ConditionPredicted StabilityProbable Primary Degradation Products
Acidic Hydrolysis UnstableSulfamide, Carbon Dioxide, Isobutylene
Basic Hydrolysis Stable-
Neutral Hydrolysis Generally Stable-
Thermal Unstable at elevated temperaturesSulfamide, Carbon Dioxide, Isobutylene
Photolytic Potentially UnstableTo be determined experimentally
Oxidative Potentially UnstableTo be determined experimentally

Experimental Protocols for Stability Assessment

A comprehensive understanding of the stability of this compound requires performing forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][4]

General Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of tert-Butyl sulfamoylcarbamate Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Stock->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Stock->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Stock->Oxidative Thermal Thermal Stress (Solid & Solution) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Analysis Analyze Samples by Stability-Indicating UPLC-MS Method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradation Products (MS/MS, NMR) Analysis->Characterization

Figure 3: Forced Degradation Study Workflow

Methodology for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Store at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.

    • Thermal Degradation:

      • Solution: Store the stock solution at an elevated temperature (e.g., 80°C).

      • Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][10][11][12][13] A dark control should be stored under the same conditions to evaluate the contribution of thermal degradation.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

Analytical Method for Stability Indicating Analysis

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with mass spectrometry (MS) is recommended.

Table 3: Recommended UPLC-MS Method Parameters

ParameterRecommended Condition
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient from 5% to 95% B over a short time
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detection UV (e.g., 210 nm) and Mass Spectrometry (ESI+)
MS Scan Range m/z 50 - 500

Conclusion

While specific stability data for this compound is limited, a comprehensive understanding of its stability can be inferred from the known reactivity of its N-Boc and sulfamoyl functional groups. It is predicted to be stable under neutral and basic conditions but labile to acidic, thermal, and potentially photolytic and oxidative stress. Adherence to recommended storage conditions—cool, dark, dry, and in a tightly sealed container—is paramount to maintaining its purity and integrity. For critical applications in research and drug development, it is strongly advised to perform thorough forced degradation studies to definitively characterize its stability profile and identify any potential degradation products. This will ensure the reliability of experimental results and the quality of downstream synthetic products.

References

Solubility of tert-Butyl Sulfamoylcarbamate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl sulfamoylcarbamate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a qualitative assessment of solubility based on the molecule's physicochemical properties and structural analogs. Furthermore, it presents a detailed experimental protocol for the accurate determination of its solubility in various organic solvents, enabling researchers to generate precise data for applications in synthesis, purification, and formulation.

Introduction to this compound and its Solubility

This compound (CAS No. 148017-28-1) is an organic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a sulfamoylcarbamate core.[1] Its structure, containing both a non-polar tert-butyl group and a polar sulfamoylcarbamate moiety capable of hydrogen bonding, suggests a nuanced solubility profile across different organic solvents.[1] Understanding the solubility of this compound is crucial for its effective use as a reagent or intermediate in organic synthesis and drug development, as solubility directly impacts reaction kinetics, purification efficiency, and the choice of formulation solvents.

Physicochemical Properties (Computed):

  • Molecular Formula: C₅H₁₂N₂O₄S[1]

  • Molecular Weight: 196.23 g/mol [1]

  • Topological Polar Surface Area (TPSA): 107 Ų[1]

  • XLogP3-AA (log P): -0.2[1]

  • Hydrogen Bond Donor Count: 2[1]

  • Hydrogen Bond Acceptor Count: 5[1]

The negative XLogP3-AA value and high TPSA indicate a degree of polarity, suggesting that this compound will likely exhibit favorable solubility in polar organic solvents.

Predicted Solubility Data

While specific quantitative data is not extensively available, a qualitative prediction of solubility can be made based on the principle of "like dissolves like" and the compound's structural features. The following table provides an estimation of the solubility of this compound in a range of common organic solvents. Researchers are strongly encouraged to determine precise quantitative data using the experimental protocols outlined in this guide.

Solvent ClassSolventChemical FormulaPredicted SolubilityRationale
Polar Protic MethanolCH₃OHHighThe polar sulfamoylcarbamate group can form hydrogen bonds with protic solvents.
EthanolC₂H₅OHHighSimilar to methanol, ethanol's hydroxyl group can interact favorably with the solute.
WaterH₂OLow to ModerateThe non-polar tert-butyl group may limit solubility in highly polar water.
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSHighDMSO is a strong hydrogen bond acceptor and a versatile solvent for polar organic molecules.
N,N-Dimethylformamide (DMF)C₃H₇NOHighDMF is a highly polar solvent capable of solvating a wide range of compounds.
AcetonitrileC₂H₃NModerateA polar aprotic solvent, but may be less effective than DMSO or DMF for this solute.
AcetoneC₃H₆OModerateIts polarity should allow for reasonable dissolution of the compound.
Ethyl Acetate (EtOAc)C₄H₈O₂Moderate to LowPossesses moderate polarity; solubility may be limited.
Nonpolar Dichloromethane (DCM)CH₂Cl₂Moderate to LowThe tert-butyl group may provide some solubility, but the polar core will limit it.
TolueneC₇H₈LowUnlikely to effectively solvate the polar sulfamoylcarbamate group.
HexaneC₆H₁₄InsolubleThe high polarity of the solute makes it incompatible with nonpolar aliphatic solvents.

Note: These predictions are qualitative and should be confirmed by experimental measurement.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][3]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.01 mg)

  • Vials with screw caps (e.g., 2-4 mL)

  • Thermostatically controlled orbital shaker or rotator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate quantitative analytical instrument.

3.2. Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. It is crucial that undissolved solid remains at equilibrium to ensure the solution is saturated.[2][3]

    • Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.[4]

    • Securely seal the vial to prevent solvent evaporation.[2]

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[2] The time to reach equilibrium should be determined experimentally.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.[2]

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[2] This step is critical to avoid artificially high results.

  • Quantification:

    • Accurately dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC.

    • Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve prepared with known concentrations of the compound.

  • Calculation:

    • Calculate the original solubility (S) in mg/mL using the following formula: S (mg/mL) = C_measured × DF Where:

      • C_measured is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.

      • DF is the dilution factor.

Visualization of Experimental Workflow

The logical flow of the quantitative solubility determination protocol is illustrated in the following diagram.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_calc 4. Calculation start Start add_solid Add excess solid solute to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Agitate at constant T (e.g., 24-48 hours) seal_vial->equilibrate settle Let solids settle equilibrate->settle sample Withdraw supernatant settle->sample filter_sample Filter through 0.22 µm syringe filter sample->filter_sample dilute Dilute sample filter_sample->dilute analyze Quantify concentration (e.g., by HPLC) dilute->analyze calculate Calculate solubility (S = C_measured * DF) analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination.

References

theoretical yield calculation for tert-Butyl sulfamoylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of tert-Butyl Sulfamoylcarbamate

This guide provides a comprehensive overview of the principles and methodologies required to calculate the theoretical yield for the synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a precise understanding of reaction stoichiometry and yield determination.

Introduction to Synthesis and Yield Calculation

The synthesis of this compound is a multi-step process of significant interest in medicinal chemistry, often serving as a key intermediate. The accurate calculation of theoretical yield is a fundamental aspect of synthetic chemistry, providing a benchmark against which the actual experimental yield can be compared. This comparison, expressed as the percent yield, is crucial for evaluating the efficiency of a reaction, optimizing reaction conditions, and assessing the economic viability of a synthetic route.

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming the reaction goes to completion with no side reactions or loss of material. This calculation is entirely based on the stoichiometry of the balanced chemical equation and the identification of the limiting reagent.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step, one-pot reaction. The process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol, which forms a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with an ammonia source to yield the final product.

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol in an anhydrous solvent.

ClSO₂NCO + (CH₃)₃COH → (CH₃)₃COCONHSO₂Cl

Step 2: Formation of this compound The intermediate, tert-butyl N-(chlorosulfonyl)carbamate, reacts with two equivalents of ammonia. One equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct.

(CH₃)₃COCONHSO₂Cl + 2NH₃ → (CH₃)₃COCONHSO₂NH₂ + NH₄Cl

Overall Reaction:

ClSO₂NCO + (CH₃)₃COH + 2NH₃ → (CH₃)₃COCONHSO₂NH₂ + NH₄Cl

G cluster_reactants Reactants cluster_intermediate Intermediate (in situ) cluster_product Product CSI Chlorosulfonyl Isocyanate (CSI) Intermediate tert-Butyl N-(chlorosulfonyl)carbamate CSI->Intermediate Step 1 tBuOH tert-Butanol tBuOH->Intermediate NH3 Ammonia Product This compound NH3->Product Intermediate->Product Step 2

Caption: Synthetic workflow for this compound.

Core Principles of Theoretical Yield Calculation

The calculation of theoretical yield hinges on the stoichiometry of the balanced chemical reaction. The key steps are:

  • Write and balance the chemical equation for the reaction.

  • Determine the moles of each reactant used in the experiment.

  • Identify the limiting reagent , which is the reactant that will be completely consumed first and thus limits the amount of product that can be formed.[1][2]

  • Calculate the moles of product that can be formed from the limiting reagent based on the stoichiometric ratio.

  • Convert the moles of product to grams using its molar mass. This final mass is the theoretical yield.

Identifying the Limiting Reagent

To identify the limiting reagent, calculate the number of moles of each reactant and then divide this value by the reactant's stoichiometric coefficient from the balanced equation. The reactant that yields the smallest value is the limiting reagent.[3]

Quantitative Data for Calculation

For an accurate calculation, the molar masses of all substances must be known.

CompoundFormulaMolar Mass ( g/mol )
Chlorosulfonyl isocyanate (CSI)ClSO₂NCO141.53
tert-ButanolC₄H₁₀O74.12
AmmoniaNH₃17.03
This compound C₅H₁₂N₂O₄S 196.22
Example Calculation

Let's assume a researcher starts an experiment with 10.0 g of Chlorosulfonyl isocyanate (CSI) and 6.0 g of tert-Butanol . Ammonia is typically used in excess.

StepCalculationResult
1. Calculate Moles of Reactants Moles CSI = 10.0 g / 141.53 g/mol Moles t-Butanol = 6.0 g / 74.12 g/mol 0.0707 mol CSI0.0809 mol t-Butanol
2. Identify Limiting Reagent (Stoichiometric ratio is 1:1)Moles CSI / 1 = 0.0707Moles t-Butanol / 1 = 0.0809Since 0.0707 < 0.0809, CSI is the limiting reagent.Chlorosulfonyl isocyanate (CSI)
3. Calculate Moles of Product (Stoichiometric ratio of CSI to product is 1:1)Moles Product = Moles of Limiting Reagent (CSI) * (1 mol Product / 1 mol CSI)= 0.0707 mol * 10.0707 mol
4. Calculate Theoretical Yield (Mass) Theoretical Yield = Moles Product * Molar Mass of Product= 0.0707 mol * 196.22 g/mol 13.87 g

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for similar compounds.[4][5]

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (solution in dioxane or as a gas)

  • Anhydrous Sodium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C.

  • Intermediate Formation: Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.

  • Ammonolysis: Slowly introduce a solution of ammonia in dioxane (2.2 eq) or bubble ammonia gas through the solution, ensuring the temperature remains at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Visualization of Calculation Workflow

The logical process for determining the theoretical yield can be visualized as a clear workflow.

G cluster_inputs Initial Inputs cluster_calculation Calculation Steps cluster_output Final Result Mass_Reactants Mass of Reactants (e.g., g of CSI, g of t-BuOH) Calc_Moles 1. Calculate Moles of Each Reactant Mass_Reactants->Calc_Moles Molar_Masses Molar Masses (from Periodic Table) Molar_Masses->Calc_Moles Calc_Yield 4. Calculate Mass of Product Molar_Masses->Calc_Yield Balanced_Eq Balanced Chemical Equation ID_Limiting 2. Identify Limiting Reagent Balanced_Eq->ID_Limiting Calc_Prod_Moles 3. Calculate Moles of Product Balanced_Eq->Calc_Prod_Moles Calc_Moles->ID_Limiting ID_Limiting->Calc_Prod_Moles Calc_Prod_Moles->Calc_Yield Theoretical_Yield Theoretical Yield (g) Calc_Yield->Theoretical_Yield

References

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses related to tert-Butyl sulfamoylcarbamate (CAS No: 148017-28-1). The information is compiled from various Safety Data Sheets (SDS) to ensure a comprehensive understanding for laboratory and research professionals.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards that necessitate careful handling. The primary hazards include acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[1]

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource(s)
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1][2]
H317May cause an allergic skin reaction.
H318/H319Causes serious eye damage/irritation.[1][2]
H332Harmful if inhaled.[1]
H335May cause respiratory irritation.[1]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: First-Aid Measures

Detailed experimental protocols for toxicological studies are not available in the provided safety data sheets. However, the following first-aid procedures should be followed in the event of exposure.

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the compound.[1]

Protocol 2.1: Inhalation Exposure

  • Move the individual to fresh air immediately.[1]

  • If the individual is not breathing, administer artificial respiration.[1]

  • Consult a physician for further medical attention.[1]

Protocol 2.2: Skin Contact

  • Immediately wash the affected area with soap and plenty of water.[1][2]

  • Remove any contaminated clothing and wash it before reuse.[2]

  • If skin irritation or a rash occurs, seek medical advice or attention.[2]

Protocol 2.3: Eye Contact

  • Rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[1][2]

  • If contact lenses are present and can be easily removed, take them out.[1][2]

  • Continue rinsing the eyes.[1][2]

  • Immediately consult a physician or ophthalmologist.

Protocol 2.4: Ingestion

  • Do NOT induce vomiting.

  • Never give anything by mouth to an unconscious person.[1]

  • Rinse the mouth thoroughly with water.[1]

  • Call a physician or POISON CENTER immediately if you feel unwell.

Handling and Personal Protection Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial precautions to emergency response.

SafeHandlingWorkflow cluster_0 Preparation & Handling cluster_1 Personal Protective Equipment (PPE) cluster_2 Emergency Response a Risk Assessment (Review SDS) b Engineering Controls (Use in ventilated area) a->b c Wear Personal Protective Equipment (PPE) b->c d Safe Handling Practices (Avoid dust, contact, ingestion) c->d ppe1 Eye Protection (Safety glasses, face shield) c->ppe1 ppe2 Hand Protection (Appropriate gloves) c->ppe2 ppe3 Body Protection (Lab coat) c->ppe3 e Exposure Event d->e h Spill or Release d->h f Follow First-Aid Protocols e->f g Seek Medical Attention f->g i Contain & Clean Up (Avoid dust) h->i j Dispose of Waste (Licensed service) i->j

Caption: Workflow for safe handling of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative physical, chemical, and toxicological properties of this compound.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₅H₁₂N₂O₄S[1][2]
Molecular Weight 196.22 g/mol [1][2]
Appearance Solid[3]
Melting Point 126°C (259°F)[2]
Storage Temperature 2-8°C, in a dry area[1]
Purity >98.0%[2]

Table 3: Toxicological Data

Test TypeResult / ObservationSource(s)
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed).[1]
Acute Inhalation Toxicity Category 4 (H332: Harmful if inhaled).[1]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation).[1][2]
Serious Eye Damage/Irritation Category 2A/1 (H319/H318: Causes serious eye irritation/damage).[1][2]
Skin Sensitization Category 1 (H317: May cause an allergic skin reaction).
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by IARC, ACGIH, NTP, or OSHA.[1][4][1]

Detailed Handling and Storage Precautions

Engineering Controls:

  • Provide appropriate exhaust ventilation at places where dust is formed to minimize exposure.[1]

  • Ensure access to an eyewash station and safety shower.

General Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation and inhalation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly before breaks and at the end of the workday.[1]

  • Handle with gloves, inspecting them prior to use. Use proper glove removal technique to avoid skin contact.[1]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Store at a recommended temperature of 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Accidental Release and Disposal Measures

Spill Containment and Cleanup:

  • Use personal protective equipment, including respiratory protection, to avoid breathing dust and vapors.

  • Evacuate personnel to safe areas.

  • Prevent the product from entering drains.[1]

  • Sweep up the material and shovel it into a suitable, closed container for disposal, taking care not to create dust.[1]

Waste Disposal:

  • Dispose of the material through a licensed professional waste disposal service.[1]

  • Contaminated packaging should be disposed of as unused product in accordance with local regulations.[1]

References

Spectroscopic and Synthetic Profile of tert-Butyl Sulfamoylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of tert-butyl sulfamoylcarbamate, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from the closely related analogue, tert-butyl N-(benzylsulfamoyl)carbamate, to provide a robust predictive analysis. The protocols and data presented herein are intended to serve as a foundational resource for the synthesis, purification, and characterization of this and similar compounds.

Synthesis of a this compound Analogue

The synthetic route to tert-butyl sulfamoylcarbamates can be effectively understood through the well-documented synthesis of tert-butyl N-(benzylsulfamoyl)carbamate. This process involves a two-step, one-pot reaction that is adaptable for the synthesis of the title compound by substituting the amine in the second step.

Experimental Protocol: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate[1]

This protocol details the formation of a key intermediate, tert-butyl N-(chlorosulfonyl)carbamate, which is then reacted in situ with an amine to yield the final product.

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Benzylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of tert-Butyl N-(chlorosulfonyl)carbamate:

    • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).

    • The flask is cooled to 0 °C in an ice bath.

    • Chlorosulfonyl isocyanate (1.0 eq) is added dropwise to the stirred DCM.

    • In a separate flask, a solution of tert-butanol (1.0 eq) in anhydrous DCM is prepared.

    • The tert-butanol solution is added dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C.

    • The resulting mixture is stirred at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.[1]

  • Reaction with Benzylamine:

    • In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.

    • The benzylamine solution is slowly added to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.[1]

  • Work-up and Purification:

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent.

To synthesize the title compound, this compound, benzylamine would be replaced with a suitable source of ammonia in the second step of the reaction.

Spectroscopic Data

Expected ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group and the protons on the nitrogen atoms.

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃~1.5Singlet9H
-NH-Broad Singlet1H
-SO₂NH₂Broad Singlet2H
Expected ¹³C NMR Data

The carbon NMR spectrum will be characterized by signals from the tert-butyl group and the carbamate carbonyl.

Signal Assignment Expected Chemical Shift (δ, ppm)
-C (CH₃)₃~28
-C (CH₃)₃~80
C =O~155
Expected Infrared (IR) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and S=O functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (carbamate)Stretch3400-3200
N-H (sulfonamide)Stretch3350-3250
C-H (alkane)Stretch2980-2850
C=O (carbamate)Stretch1750-1700
S=O (sulfonamide)Asymmetric & Symmetric Stretch1350-1300 and 1160-1120
Expected Mass Spectrometry (MS) Data

Mass spectrometry should confirm the molecular weight of the compound.

Ion Expected m/z Notes
[M+H]⁺197.06Molecular ion peak with a proton (for ESI)
[M+Na]⁺219.04Sodium adduct
[M-C₄H₉]⁺141.01Loss of the tert-butyl group

Standard Experimental Protocols for Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 5 seconds). A larger number of scans is usually required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum is recorded across a relevant mass-to-charge (m/z) range.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product CSI Chlorosulfonyl Isocyanate (CSI) Intermediate_Formation Formation of tert-Butyl N-(chlorosulfonyl)carbamate (in situ) CSI->Intermediate_Formation tBuOH tert-Butanol tBuOH->Intermediate_Formation Amine Ammonia (or equivalent) Final_Product_Formation Reaction with Ammonia Amine->Final_Product_Formation Base Triethylamine (Base) Base->Final_Product_Formation Intermediate_Formation->Final_Product_Formation Final_Product This compound Final_Product_Formation->Final_Product Logical_Relationship Start Starting Materials (CSI, t-BuOH, Ammonia, Base) Step1 Step 1: Intermediate Formation (tert-Butyl N-(chlorosulfonyl)carbamate) Start->Step1 0°C, DCM Step2 Step 2: Amination Step1->Step2 0°C to RT, DCM Workup Work-up & Purification Step2->Workup Product Final Product (this compound) Workup->Product

References

Methodological & Application

Synthesis of tert-Butyl Sulfamoylcarbamate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of tert-butyl sulfamoylcarbamate. This compound serves as a valuable building block in medicinal chemistry and drug development, acting as a protected precursor for sulfamide-containing molecules. The protocol is designed for researchers in organic synthesis and related fields.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other positions of a molecule, making it a crucial tool in multi-step organic synthesis. This protocol outlines a reliable and efficient method for the preparation of this compound, starting from commercially available reagents.

Reaction Scheme

The synthesis of this compound is achieved through a two-step, one-pot reaction. The first step involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with ammonia to yield the final product.

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate

Step 2: Reaction with Ammonia

Experimental Protocol

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (e.g., 2 M in methanol or dioxane)

  • Triethylamine (optional, as a base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

Equipment:

  • Flame-dried, two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Procedure:

  • Formation of tert-Butyl N-(chlorosulfonyl)carbamate Intermediate:

    • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

    • Add anhydrous dichloromethane (DCM) to the flask and cool it to 0 °C in an ice bath.

    • Slowly add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred DCM.

    • In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.

    • Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, ensuring the temperature is maintained at 0 °C.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]

  • Reaction with Ammonia:

    • To the cooled (0 °C) solution of the in situ generated tert-butyl N-(chlorosulfonyl)carbamate, slowly add a solution of ammonia (2.0-2.2 eq) in an organic solvent (e.g., methanol or dioxane) via the dropping funnel.

    • Alternatively, triethylamine (1.1 eq) can be added prior to the ammonia solution to act as an acid scavenger.

    • After the complete addition of the ammonia solution, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound as a solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, SO₂).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

Reactant/ReagentMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Amount (g or mL)
Chlorosulfonyl isocyanate141.531.0101.42 g
tert-Butanol74.121.0100.74 g
Ammonia (2M solution)17.032.22211 mL
Triethylamine (optional)101.191.1111.53 mL
Anhydrous Dichloromethane---~50 mL
Product
This compound194.22--Theoretical Yield: 1.94 g

Note: The amounts provided are for a representative 10 mmol scale reaction and should be adjusted accordingly.

Experimental Workflow

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants: Chlorosulfonyl Isocyanate tert-Butanol Ammonia Solution setup Apparatus Setup: Flame-dried glassware Inert Atmosphere reactants->setup step1 Step 1: Intermediate Formation - Add CSI to DCM at 0°C - Add tert-butanol solution dropwise - Stir at 0°C for 30 min setup->step1 step2 Step 2: Amination - Add Ammonia solution at 0°C - Warm to RT - Stir for 12-16h step1->step2 quench Quench Reaction (add water) step2->quench extract Extraction - Wash with 1M HCl - Wash with NaHCO₃ - Wash with Brine quench->extract dry Dry & Concentrate - Dry with Na₂SO₄ - Filter - Rotary Evaporation extract->dry purify Purification (Column Chromatography) dry->purify product Final Product: This compound purify->product characterization Characterization: - NMR - IR - Mass Spectrometry product->characterization

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Synthesis

Signaling_Pathway Synthetic Pathway CSI Chlorosulfonyl Isocyanate Intermediate tert-Butyl N-(chlorosulfonyl)carbamate (in situ) CSI->Intermediate tBuOH tert-Butanol tBuOH->Intermediate Product tert-Butyl Sulfamoylcarbamate Intermediate->Product Ammonia Ammonia Ammonia->Product

Caption: Key transformations in the synthesis of this compound.

Safety Precautions

  • Chlorosulfonyl isocyanate (CSI) is a highly reactive and corrosive reagent. It reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction should be carried out under an inert atmosphere to prevent the reaction of CSI with moisture.

  • All glassware should be thoroughly dried before use.

  • Handle all organic solvents in a fume hood.

References

Application Notes and Protocols for the One-Pot Synthesis of N-Benzylsulfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the one-pot synthesis of N-benzylsulfamide utilizing tert-butyl sulfamoylcarbamate as a key intermediate. The described methodology offers an efficient and streamlined approach for the preparation of this valuable building block in medicinal chemistry and drug discovery.

Introduction

N-benzylsulfamide is a key structural motif found in a variety of biologically active compounds. Its synthesis often requires multiple steps, including protection and deprotection sequences. The application of this compound in a one-pot reaction significantly simplifies the process, improving efficiency and reducing waste. This protocol details a two-stage, one-pot synthesis commencing with the formation of a Boc-protected intermediate, tert-butyl N-(benzylsulfamoyl)carbamate, followed by an in-situ deprotection to yield the final product.

Core Synthesis Pathway

The synthesis proceeds in two main stages within a single reaction vessel:

  • Formation of the Boc-Protected Intermediate: Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol to generate the reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in-situ with benzylamine to form tert-butyl N-(benzylsulfamoyl)carbamate.[1]

  • In-Situ Deprotection: The tert-butoxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions to yield the final product, N-benzylsulfamide. This step is carried out in the same reaction pot, avoiding the need for isolation and purification of the intermediate.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
tert-Butyl N-(benzylsulfamoyl)carbamatetert-butyl N-(benzylsulfamoyl)carbamateC₁₂H₁₈N₂O₄S286.35Off-white Solid106 - 108[2]
N-BenzylsulfamideN-benzylsulfamideC₇H₁₀N₂O₂S186.23Solid104 - 106
Table 2: Summary of Reaction Parameters and Expected Yields
StepReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1. Boc-Protection Chlorosulfonyl Isocyanate, tert-Butanol, BenzylamineTriethylamineAnhydrous Dichloromethane (DCM)0 to RT12 - 16~90 (for the intermediate)
2. Deprotection tert-Butyl N-(benzylsulfamoyl)carbamateTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 2>95 (for this step)
Overall ~85

Experimental Protocols

Materials and Reagents
  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Benzylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Protocol 1: One-Pot Synthesis of N-Benzylsulfamide

Stage 1: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (DCM).

  • Formation of the Reactive Intermediate: Cool the flask to 0 °C in an ice bath. To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of tert-butyl N-(chlorosulfonyl)carbamate.[1]

  • Reaction with Benzylamine: In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the solution to 0 °C.[1] Slowly add this solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via a dropping funnel, maintaining the reaction temperature at 0 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

Stage 2: In-Situ Deprotection of the Boc Group

  • Acidification: Once the formation of the intermediate is complete (as indicated by TLC), cool the reaction mixture again to 0 °C. Slowly add trifluoroacetic acid (TFA) (2-3 equivalents) to the reaction mixture.

  • Deprotection Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The deprotection is typically rapid and can be monitored by TLC.

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the excess acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-benzylsulfamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Diagram 1: Experimental Workflow for the One-Pot Synthesis of N-Benzylsulfamide

One_Pot_Synthesis Start Start Reagents1 Chlorosulfonyl Isocyanate tert-Butanol in Anhydrous DCM Start->Reagents1 Reaction1 Formation of tert-Butyl N-(chlorosulfonyl)carbamate (0 °C, 30 min) Reagents1->Reaction1 Reaction2 Formation of Boc-Protected Intermediate (0 °C to RT, 12-16 h) Reaction1->Reaction2 In-situ Reagents2 Benzylamine Triethylamine in Anhydrous DCM Reagents2->Reaction2 Reagents3 Trifluoroacetic Acid (TFA) Reaction2->Reagents3 Reaction3 Boc Deprotection (RT, 1-2 h) Reagents3->Reaction3 Workup Work-up (Neutralization, Extraction, Washing) Reaction3->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product N-Benzylsulfamide Purification->Product

Caption: Workflow for the one-pot synthesis of N-benzylsulfamide.

Diagram 2: Logical Relationship of the Synthesis Stages

Synthesis_Stages StartingMaterials Starting Materials (CSI, t-BuOH, Benzylamine) Intermediate Boc-Protected Intermediate (tert-Butyl N-(benzylsulfamoyl)carbamate) StartingMaterials->Intermediate Boc-Protection (in-situ) FinalProduct Final Product (N-Benzylsulfamide) Intermediate->FinalProduct Deprotection (in-situ)

Caption: Key stages in the one-pot synthesis of N-benzylsulfamide.

References

The Versatility of Tert-Butyl Sulfamoylcarbamate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tert-butyl sulfamoylcarbamate and its derivatives are versatile building blocks in medicinal chemistry, primarily serving as protected precursors for the introduction of the sulfamide moiety into bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers a convenient handle for masking the reactivity of the sulfamoyl nitrogen, allowing for selective transformations at other positions of a molecule. Its subsequent facile removal under acidic conditions makes it an invaluable tool in the synthesis of complex drug candidates. This document provides detailed application notes, experimental protocols, and data for the use of this compound-related structures in the development of therapeutic agents, with a focus on HIV protease inhibitors and carbonic anhydrase inhibitors.

Core Applications in Drug Discovery

The sulfamide functional group is a key pharmacophore in a variety of clinically approved drugs.[1] Its ability to act as a non-classical bioisostere for amide or carboxylate groups, coupled with its hydrogen bonding capabilities, makes it a valuable motif in drug design.[2] this compound serves as a key reagent for the controlled installation of this important functional group.

Key Advantages:

  • Controlled Reactivity: The Boc group effectively protects the sulfamoyl nitrogen, preventing undesired side reactions and allowing for sequential chemical modifications.[3]

  • Mild Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), which is compatible with a wide range of functional groups.[4][5]

  • Versatile Building Block: It serves as a precursor to a variety of substituted sulfamides, which are integral components of numerous therapeutic agents.[1][6]

Application 1: Synthesis of HIV Protease Inhibitors

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins required for viral maturation.[6] Protease inhibitors are a class of antiretroviral drugs that bind to the active site of this enzyme, preventing the formation of mature, infectious virions.[1][7] Many potent HIV protease inhibitors, such as Amprenavir and Darunavir, incorporate a sulfonamide or carbamate moiety, which can be introduced using precursors protected with a tert-butyl carbamate group.[8][9]

Signaling Pathway: HIV Protease Inhibition

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_drug Mechanism of Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription & Translation Transcription & Translation Host DNA->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Protease Inhibitor (e.g., Amprenavir) Protease Inhibitor (e.g., Amprenavir) Inhibition Protease Inhibitor (e.g., Amprenavir)->Inhibition

Caption: Mechanism of HIV Protease Inhibitors.

Experimental Protocols

1. Synthesis of a Boc-Protected Amino Epoxide Intermediate (Precursor for HIV Protease Inhibitors):

This protocol describes a key step in the synthesis of many HIV protease inhibitors, starting from a Boc-protected amino acid.

  • Materials: N-Boc-L-phenylalanine, N,O-dimethylhydroxylamine hydrochloride, EDC, HOBt, LiAlH₄, (S)-(-)-2-methyl-CBS-oxazaborolidine, borane-dimethyl sulfide complex, trimethylsulfoxonium iodide, sodium hydride, anhydrous THF, anhydrous DCM, diethyl ether, saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄.

  • Procedure:

    • Weinreb Amide Formation: To a solution of N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq). Stir at room temperature for 12-16 hours. Work up by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Reduction to Aldehyde: Dissolve the Weinreb amide in anhydrous THF and cool to 0°C. Add LiAlH₄ (1.5 eq) portion-wise and stir for 1-2 hours at 0°C. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Asymmetric Reduction to Alcohol: Dissolve the aldehyde in anhydrous THF and cool to -20°C. Add (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 eq) followed by the slow addition of borane-dimethyl sulfide complex (1.2 eq). Stir for 2-4 hours. Quench with methanol and work up as described above.

    • Epoxidation: To a suspension of sodium hydride (1.5 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.5 eq) and stir until gas evolution ceases. Add a solution of the alcohol in DMSO and stir at room temperature for 12-16 hours. Pour into ice water and extract with diethyl ether. Wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

2. Synthesis of Amprenavir Intermediate using a Boc-protected Precursor:

This protocol outlines the synthesis of a key intermediate for Amprenavir, starting from a Boc-protected amino alcohol.[8]

  • Materials: [(1S, 2R)-3-[(2-methylpropyl) amino]-2-hydroxy-1-(phenylmethyl) propyl] carbamic acid tert-butyl ester, p-nitrobenzene sulfonyl chloride, triethylamine, toluene.

  • Procedure:

    • Heat a solution of [(1S, 2R)-3-[(2-methylpropyl) amino]-2-hydroxy-1-(phenylmethyl) propyl] carbamic acid tert-butyl ester (1.0 eq) in toluene to 80°C.[8]

    • Add triethylamine (1.1 eq) and heat the mixture to 90°C.[8]

    • Add a solution of p-nitrobenzene sulfonyl chloride (1.1 eq) in toluene dropwise over 30 minutes and stir for an additional 2 hours.[8]

    • Cool the resulting solution of the nosylated intermediate, {(1S,2R)-tert-butyl N-[1-benzyl-2-hydroxy-3-(N-isobutyl- 4-nitrobenzenesulphonamido)propyl]carbamate}, to 80°C for the subsequent reduction step.[8]

3. Boc Deprotection (General Protocol): [4][5]

  • Materials: Boc-protected substrate, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add TFA (typically 20-50% v/v) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion (usually 1-4 hours).[5]

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.

Quantitative Data
StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Amprenavir Synthesis
Coupling[(1S, 2R)-3-amino-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester{(1S,2R)-tert-butyl N-[1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate}p-nitrobenzenesulfonyl chloride, triethylamine, toluene, 90°C82[8]
Reduction{(1S,2R)-tert-butyl N-[1-benzyl-2-hydroxy-3-(N-isobutyl-4-nitrobenzenesulphonamido)propyl]carbamate}{(1S,2R)-tert-butyl N-[3-(4-amino-N-isobutylbenzenesulphonamido)-1-benzyl-2-hydroxypropyl]carbamate}SnCl₂·2H₂O, EtOAc, 70°C~90[10]
Darunavir Synthesis
Azide Reduction and Couplingβ-azido alcohol intermediateDarunavirH₂, Pd/C; bis(tetrahydrofuranyl) N-hydroxysuccinimidyl carbonate52[11]

Application 2: Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[12] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[6][13] Sulfonamides are a classical and highly effective class of carbonic anhydrase inhibitors.[12]

Signaling Pathway: Carbonic Anhydrase Inhibition in pH Regulation

CA_Inhibition cluster_cell Cell (e.g., Proximal Tubule, Ciliary Body) cluster_lumen Lumen / Extracellular Space CO2_in CO2 CA_in Carbonic Anhydrase (intracellular) CO2_in->CA_in H2O_in H2O H2O_in->CA_in H2CO3_in H2CO3 CA_in->H2CO3_in Hydration HCO3_out HCO3- (reabsorbed) H2CO3_in->HCO3_out H_out H+ (secreted) H2CO3_in->H_out CO2_lumen CO2 H2O_lumen H2O CA_lumen Carbonic Anhydrase (membrane-bound) CA_lumen->CO2_lumen CA_lumen->H2O_lumen H2CO3_lumen H2CO3 H2CO3_lumen->CA_lumen Dehydration H_lumen H+ H_lumen->H2CO3_lumen HCO3_lumen HCO3- HCO3_lumen->H2CO3_lumen CA_Inhibitor Carbonic Anhydrase Inhibitor (e.g., Acetazolamide) Inhibition_in CA_Inhibitor->Inhibition_in Inhibition_lumen CA_Inhibitor->Inhibition_lumen

Caption: Carbonic Anhydrase Inhibition and pH Regulation.

Experimental Protocols

1. Synthesis of N-tert-Butoxycarbonyl, N'-Alkyl Sulfamide: [14]

This protocol describes the synthesis of a key intermediate for the preparation of more complex sulfamide-containing molecules.

  • Materials: Chlorosulfonyl isocyanate (CSI), tert-butanol, desired amine, triethylamine (TEA), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of CSI (1.0 eq) in anhydrous DCM at 0°C, add a solution of tert-butanol (1.0 eq) in anhydrous DCM.[14]

    • Stir the mixture for 30 minutes at 0°C to form the tert-butyl N-(chlorosulfonyl)carbamate intermediate in situ.[14]

    • To this mixture, add a solution of the desired amine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM.[14]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Work up by washing with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the product by column chromatography.

2. Synthesis of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors: [15]

This protocol describes a general method for synthesizing benzenesulfonamide-based CA inhibitors.

  • Materials: Substituted benzaldehyde, substituted acetophenone, sodium hydroxide, ethanol, 4-aminobenzenesulfonamide, glacial acetic acid.

  • Procedure:

    • Chalcone Synthesis: To an ethanol solution of a substituted benzaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq), add an aqueous solution of NaOH. Stir overnight at room temperature. Pour the reaction mixture into water and collect the precipitated chalcone by filtration.

    • Pyrazoline Synthesis: Reflux a mixture of the chalcone (1.0 eq) and 4-aminobenzenesulfonamide (1.1 eq) in glacial acetic acid for 8-10 hours. Cool the reaction mixture and pour it into ice-cold water. Collect the solid product by filtration, wash with water, and recrystallize from ethanol.

Quantitative Data: Carbonic Anhydrase Inhibition
Compound IDTarget IsozymeInhibition Constant (Kᵢ) (nM)Reference
6b hCA I7.16[16]
hCA II0.31[16]
hCA IX92.5[16]
hCA XII375[16]
6e hCA I27.6[16]
hCA II0.34[16]
hCA IX872[16]
hCA XII94.5[16]
13a hCA II7.6[17]
S15 hCA IXIC₅₀ = 37 nM[15]

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrate requirements. Appropriate safety precautions should always be taken when handling chemicals.

References

Application Notes and Protocols for the Synthesis of N-Boc-N'-Alkylsulfamides from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfamide moiety is a critical pharmacophore in a wide range of therapeutic agents, recognized for its ability to act as a bioisostere of sulfonamides and amides, often conferring improved physicochemical properties such as polarity and solubility. The synthesis of unsymmetrically substituted sulfamides is of particular interest in drug discovery for creating focused compound libraries for screening. A common and efficient method for preparing N-Boc-N'-alkylsulfamides involves a one-pot reaction of a primary amine with an in situ-generated electrophilic sulfamoylating agent derived from tert-butanol and chlorosulfonyl isocyanate (CSI). The resulting N-Boc protected sulfamide can then be deprotected to yield the primary sulfamide or used in further synthetic steps.

These application notes provide a comprehensive guide to the synthesis of N-Boc-N'-alkylsulfamides from primary amines, including detailed experimental protocols, quantitative data for various substrates, and the subsequent deprotection to the final sulfamide product.

Reaction Principle

The synthesis of N-Boc-N'-alkylsulfamides from primary amines is not a direct reaction with a stable tert-butyl sulfamoylcarbamate reagent. Instead, it is a one-pot, two-step process:

  • In Situ Formation of the Electrophilic Reagent: Chlorosulfonyl isocyanate (CSI) reacts with tert-butanol to form the highly reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]

  • Nucleophilic Attack by the Primary Amine: The primary amine then acts as a nucleophile, attacking the sulfonyl chloride of the intermediate to form the desired N-Boc-N'-alkylsulfamide, with the concomitant release of hydrochloric acid, which is neutralized by a base.[1]

This one-pot approach is highly efficient as it avoids the isolation of the unstable tert-butyl N-(chlorosulfonyl)carbamate intermediate.[2][3]

Data Presentation

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various N-Boc-N'-alkylsulfamides from primary amines, as well as the conditions for their subsequent Boc deprotection.

Table 1: Synthesis of N-Boc-N'-Alkylsulfamides and Subsequent Deprotection

EntryPrimary AmineSynthesis Yield (%)Deprotection ConditionsDeprotection Yield (%)
1Benzylamine90-96[2]Heteropolyacid catalyst in CH2Cl2, room temp.92-95[4]
2(Hetero)aromatic aminesNot specified[1]TFA in CH2Cl2 or HCl in dioxaneHigh
3Amino acid methyl estersNot specified[4]Heteropolyacid catalyst in CH2Cl2, room temp.92-95[4]
4Various aliphatic aminesGood to excellentOxalyl chloride in methanol, room temp., 1-4 hup to 90[5]
5Structurally diverse aminesHighBoiling waterHigh[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of N-Boc-N'-Alkylsulfamides

This protocol describes the general procedure for the synthesis of N-Boc-N'-alkylsulfamides from a primary amine using chlorosulfonyl isocyanate and tert-butanol.

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Primary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Formation of the Intermediate: Cool the flask to 0 °C in an ice bath. To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise. In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM. Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]

  • Reaction with Primary Amine: In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1-2.0 eq) in anhydrous DCM.[1] Cool this solution to 0 °C. Slowly add the primary amine solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel, maintaining the reaction temperature at 0 °C.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-N'-Alkylsulfamides

This protocol describes a general procedure for the removal of the Boc protecting group to yield the final sulfamide.

Materials:

  • N-Boc-N'-alkylsulfamide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the N-Boc-N'-alkylsulfamide (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Work-up and Purification: Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected sulfamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

reaction_mechanism cluster_step1 Step 1: Formation of tert-Butyl N-(Chlorosulfonyl)carbamate cluster_step2 Step 2: Nucleophilic Attack by Primary Amine CSI Chlorosulfonyl Isocyanate (CSI) Intermediate tert-Butyl N-(Chlorosulfonyl)carbamate CSI->Intermediate + t-BuOH tBuOH tert-Butanol tBuOH->Intermediate Product N-Boc-N'-Alkylsulfamide Intermediate->Product + R-NH2, Base PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Product Base Base (e.g., TEA) Base->Product experimental_workflow cluster_synthesis One-Pot Synthesis cluster_deprotection Boc Deprotection Start Dissolve CSI in DCM at 0 °C Add_tBuOH Add t-BuOH solution dropwise at 0 °C Start->Add_tBuOH Stir1 Stir for 30 min at 0 °C Add_tBuOH->Stir1 Add_Amine Add primary amine and base solution at 0 °C Stir1->Add_Amine Stir2 Warm to RT and stir for 12-16 h Add_Amine->Stir2 Workup Work-up and Purification Stir2->Workup Product N-Boc-N'-Alkylsulfamide Workup->Product Start_Deprotection Dissolve N-Boc-N'-Alkylsulfamide in DCM Product->Start_Deprotection Add_TFA Add TFA at RT Start_Deprotection->Add_TFA Stir_Deprotection Stir for 1-2 h at RT Add_TFA->Stir_Deprotection Workup_Deprotection Work-up and Purification Stir_Deprotection->Workup_Deprotection Final_Product N'-Alkylsulfamide Workup_Deprotection->Final_Product

References

The Evolving Landscape of Primary Sulfonamide Synthesis: A Detailed Look at tert-Butyl Sulfamoylcarbamate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of primary sulfonamides, a cornerstone of many therapeutic agents, has been significantly advanced by the development of novel reagents that offer milder conditions and broader substrate scope compared to traditional methods. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of modern reagents for primary sulfonamide synthesis, with a focus on clarifying the role of tert-butyl sulfamoylcarbamate and the prominently used analog, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).

Primary sulfonamides are a critical pharmacophore found in a wide array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] Their prevalence in medicine is due to their ability to act as bioisosteres of carboxylic acids and their strong interactions with biological targets. The classical approach to synthesizing primary sulfonamides involves the reaction of sulfonyl chlorides with ammonia.[3] However, this method is often limited by the harsh conditions required for the synthesis of sulfonyl chlorides and their intolerance of sensitive functional groups.[3]

To overcome these limitations, new reagents have been developed. While the term "this compound" might be used, the reagent that has gained significant traction for the direct synthesis of primary sulfonamides from organometallic precursors is N-sulfinyl-O-(tert-butyl)hydroxylamine, commercially known as t-BuONSO.[1][2][3][4][5][6] This guide will primarily focus on the application of t-BuONSO, while also briefly discussing the role of related tert-butyl carbamate derivatives in sulfonamide chemistry.

N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO): A Superior Reagent for Primary Sulfonamide Synthesis

t-BuONSO has emerged as a highly effective reagent for the one-step synthesis of primary sulfonamides from a wide range of organometallic reagents, including Grignard and organolithium compounds.[1][3][4][5] This method is notable for its mild reaction conditions, broad substrate scope, and excellent functional group tolerance, making it suitable for complex molecule synthesis in drug discovery.[3]

Advantages of t-BuONSO:
  • Mild Reaction Conditions: Reactions are typically carried out at low temperatures, preserving sensitive functional groups.[1]

  • Broad Substrate Scope: Accommodates a variety of (hetero)aryl and alkyl organometallic reagents.[1][5]

  • High Yields: Generally provides good to excellent yields of the desired primary sulfonamides.[1][5]

  • One-Step Process: Offers a convenient and efficient route to primary sulfonamides.[1]

  • Scalability: The process has been demonstrated to be scalable.[1]

Reaction Mechanism and Workflow

The reaction of an organometallic reagent (R-M) with t-BuONSO proceeds through a nucleophilic attack of the organometallic on the sulfur atom. This is followed by a rearrangement and subsequent workup to yield the primary sulfonamide.

Start Organometallic Reagent (Grignard or Organolithium) Reaction Reaction at -78 °C Start->Reaction Add to Reagent t-BuONSO in Anhydrous THF Reagent->Reaction Intermediate Sulfinamide Intermediate Reaction->Intermediate Forms Warm Warm to Room Temperature Intermediate->Warm Proceeds to Workup Aqueous Workup Warm->Workup Followed by Product Primary Sulfonamide Workup->Product Yields

Caption: General workflow for the synthesis of primary sulfonamides using t-BuONSO.

Experimental Protocols

General Procedure for the Synthesis of Primary Arenesulfonamides using t-BuONSO and a Grignard Reagent

This protocol is adapted from a demonstrated synthesis of 4-methylbenzenesulfonamide.[4]

Materials:

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

  • Appropriate Grignard reagent (e.g., p-Tolylmagnesium bromide solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve t-BuONSO (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cooled solution, add the Grignard reagent (1.5 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting suspension at -78 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of methanol (e.g., 1 mL for a ~3 mmol scale reaction).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired primary sulfonamide.

Synthesis of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)

t-BuONSO can be conveniently prepared in one step from commercially available starting materials.[3]

Materials:

  • O-tert-butylhydroxylamine hydrochloride

  • Thionyl chloride (SOCl₂)

  • Triethylamine (NEt₃)

  • Anhydrous diethyl ether or dichloromethane

Procedure:

  • To a stirred solution of O-tert-butylhydroxylamine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in an anhydrous solvent at 0 °C, add thionyl chloride (1.1 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to yield t-BuONSO as a liquid.

Quantitative Data

The following table summarizes the yields for the synthesis of various primary sulfonamides using t-BuONSO with different organometallic reagents, as reported in the literature.

EntryOrganometallic ReagentProductYield (%)
1p-Tolylmagnesium bromide4-Methylbenzenesulfonamide80[4]
2Phenylmagnesium bromideBenzenesulfonamide95
32-Thienylmagnesium bromideThiophene-2-sulfonamide88
4tert-Butylmagnesium chloride2-Methylpropane-2-sulfonamide75
5n-ButyllithiumButane-1-sulfonamide82

Yields are based on published data and may vary depending on experimental conditions.

The Role of tert-Butyl Carbamates in Sulfonamide Synthesis

While t-BuONSO is a reagent for the direct formation of the sulfonamide group, tert-butyl carbamates, such as tert-butyl N-(chlorosulfonyl)carbamate, serve as important intermediates in sulfonamide synthesis.[7] These compounds are typically used to introduce a protected sulfamoyl group, which can be later deprotected to reveal the primary sulfonamide.

The synthesis often involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to generate tert-butyl N-(chlorosulfonyl)carbamate in situ.[7] This reactive intermediate can then be reacted with an amine to form a Boc-protected sulfonamide. The Boc (tert-butoxycarbonyl) group can be subsequently removed under acidic conditions to yield the primary sulfonamide.[8]

CSI Chlorosulfonyl Isocyanate (CSI) Intermediate tert-Butyl N-(chlorosulfonyl) -carbamate (in situ) CSI->Intermediate tBuOH tert-Butanol tBuOH->Intermediate Protected Boc-Protected Sulfonamide Intermediate->Protected Amine Primary/Secondary Amine Amine->Protected Deprotection Acidic Deprotection Protected->Deprotection Treat with acid Product Primary/Secondary Sulfonamide Deprotection->Product

Caption: Synthetic route to sulfonamides via a Boc-protected intermediate.

This two-step approach is valuable for the synthesis of more complex molecules where the direct sulfonylation might not be feasible or where protection of the sulfonamide nitrogen is required during subsequent synthetic steps.

Conclusion

The development of reagents like t-BuONSO has significantly streamlined the synthesis of primary sulfonamides, offering a milder and more versatile alternative to traditional methods. For researchers in drug discovery and development, understanding the applications and protocols of these modern reagents is crucial for the efficient synthesis of novel sulfonamide-containing compounds. While the nomenclature can sometimes be confusing, the underlying chemistry provides powerful tools for medicinal chemists.

References

Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of tert-butyl sulfamoylcarbamate, an important intermediate in medicinal chemistry and drug development. The protocol herein details a robust and scalable two-step, one-pot synthesis. This method proceeds via the formation of a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate, from the reaction of chlorosulfonyl isocyanate (CSI) and tert-butanol. The intermediate is subsequently reacted in situ with ammonia to yield the final product. This application note includes detailed experimental protocols, data presentation in tabular format for key process parameters, and visualizations of the synthetic workflow and logical relationships to aid in understanding and implementation.

Introduction

This compound serves as a valuable building block in the synthesis of various pharmaceutical agents. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of a molecule, a critical strategy in the design and synthesis of complex drug candidates. The sulfamoyl moiety is a key pharmacophore in a range of biologically active compounds. The large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The described method offers a reliable and scalable route to multigram quantities of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided in Table 1. Note that some values are predicted based on computational models and should be confirmed by experimental data.

Table 1: Physicochemical Properties of Key Compounds

PropertyChlorosulfonyl Isocyanate (CSI)tert-Butanoltert-Butyl N-(chlorosulfonyl)carbamateThis compound
CAS Number 1189-71-575-65-0147000-89-3148017-28-1
Molecular Formula CClNO₃SC₄H₁₀OC₅H₁₀ClNO₄SC₅H₁₂N₂O₄S
Molecular Weight 141.53 g/mol 74.12 g/mol 215.66 g/mol 196.22 g/mol
Appearance Colorless liquidColorless liquid or solidWhite powderWhite to off-white solid
Boiling Point 106 °C82.4 °CDecomposesNot available
Melting Point -44 °C25-26 °CNot available135-138 °C (predicted)
Solubility Reacts with waterMiscible in waterSoluble in numerous organic solvents[1]Soluble in organic solvents

Synthesis Pathway and Experimental Workflow

The large-scale synthesis of this compound is achieved through a two-step, one-pot reaction sequence. The overall synthetic pathway and a detailed experimental workflow are depicted below.

Diagram 1: Overall Synthetic Pathway

G A Chlorosulfonyl Isocyanate (CSI) C tert-Butyl N-(chlorosulfonyl)carbamate (in situ intermediate) A->C + tert-Butanol B tert-Butanol B->C E This compound C->E + Ammonia D Ammonia D->E

Caption: Synthetic pathway for this compound.

Diagram 2: Experimental Workflow

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Ammonolysis cluster_2 Work-up and Purification A Charge reactor with anhydrous dichloromethane (DCM) B Cool to 0 °C A->B C Slowly add Chlorosulfonyl Isocyanate (CSI) B->C D Add tert-Butanol solution in DCM dropwise at 0 °C C->D E Stir at 0 °C for 30 minutes D->E G Slowly add ammonia solution to the reaction mixture at 0 °C E->G Proceed to ammonolysis F Prepare a solution of ammonia in an appropriate solvent F->G H Allow to warm to room temperature and stir for 12-16 hours I Quench reaction with water H->I J Separate organic layer I->J K Wash with 1 M HCl, saturated NaHCO₃, and brine J->K L Dry over anhydrous sodium sulfate K->L M Concentrate under reduced pressure L->M N Purify by recrystallization or column chromatography M->N

Caption: Experimental workflow for the synthesis.

Large-Scale Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related N-sulfonylcarbamates and is designed for a large-scale laboratory setting.[1][2]

4.1. Materials and Reagents

Table 2: Reagents for Large-Scale Synthesis

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)
Chlorosulfonyl Isocyanate (CSI)1189-71-5141.5310.01415.3~9701.46
tert-Butanol75-65-074.1210.0741.2~9440.785
Ammonia (as a solution)7664-41-717.0311.0187.3--
Dichloromethane (DCM), anhydrous75-09-284.93--~10 L1.33
Hydrochloric Acid (1 M)7647-01-036.46--As needed-
Sodium Bicarbonate (saturated)144-55-884.01--As needed-
Brine (saturated NaCl solution)7647-14-558.44--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04-As needed--

4.2. Procedure

Step 1: Formation of tert-Butyl N-(chlorosulfonyl)carbamate

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a suitable flame-dried reaction vessel with anhydrous dichloromethane (DCM, 5 L).

  • Cool the vessel to 0 °C using an ice bath.

  • To the stirred DCM, slowly add chlorosulfonyl isocyanate (10.0 mol, 1415.3 g) dropwise, maintaining the internal temperature at 0-5 °C.

  • In a separate vessel, prepare a solution of tert-butanol (10.0 mol, 741.2 g) in anhydrous DCM (2 L).

  • Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 1-2 hours, ensuring the temperature remains at 0-5 °C.[1]

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[1]

Step 2: Reaction with Ammonia

  • Prepare a solution of ammonia (11.0 mol) in a suitable solvent (e.g., isopropanol or a solution of ammonia in dioxane). The use of aqueous ammonia should be avoided as it can lead to hydrolysis of the intermediate.

  • Slowly add the ammonia solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via a dropping funnel, maintaining the reaction temperature at 0-10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[1]

4.3. Work-up and Purification

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water (2 L).

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 x 1 L).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound as a solid.

4.4. Expected Yield and Purity

  • Expected Yield: 70-85%

  • Purity (by HPLC/NMR): >98%

Logical Relationship of the Synthesis Process

The synthesis of this compound is a linear process that relies on the sequential formation of a key intermediate followed by nucleophilic substitution.

Diagram 3: Logical Relationship of the Synthesis

G Start Starting Materials (CSI, tert-Butanol, Ammonia) Intermediate_Formation Formation of Electrophilic Intermediate (tert-Butyl N-(chlorosulfonyl)carbamate) Start->Intermediate_Formation Step 1 Nucleophilic_Attack Nucleophilic Attack by Ammonia Intermediate_Formation->Nucleophilic_Attack Step 2 Product_Formation Formation of this compound Nucleophilic_Attack->Product_Formation Purification Purification Product_Formation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Logical flow of the synthesis process.

Safety Considerations

  • Chlorosulfonyl isocyanate (CSI) is a highly reactive and corrosive substance. It reacts violently with water and nucleophilic solvents. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions by trained personnel.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • The reaction is exothermic, and careful temperature control is crucial, especially during the addition of reagents.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure before commencing any work.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. The two-step, one-pot procedure is efficient and affords the desired product in good yield and high purity. The provided diagrams and tables are intended to facilitate the understanding and implementation of this synthetic process for researchers and professionals in the field of drug development and medicinal chemistry.

References

Application of tert-Butyl Sulfamoylcarbamate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl sulfamoylcarbamate and its derivatives in the synthesis of various heterocyclic compounds. The methodologies outlined are crucial for the development of novel chemical entities in medicinal chemistry and materials science.

Intramolecular Aza-Michael Cyclization for the Synthesis of Oxathiazinanes

The intramolecular aza-Michael cyclization of sulfamates, derived from this compound, offers a robust method for the synthesis of saturated six-membered heterocyclic compounds, specifically oxathiazinanes. This reaction proceeds with high diastereoselectivity and is tolerant of a wide range of functional groups.[1][2][3]

Application and Significance

This methodology is particularly valuable for synthesizing chiral piperidines, pyrrolidines, and azetidines, which are common structural motifs in many natural products and therapeutic agents.[4][5] The operational simplicity of the reaction, which can often be performed open to air, makes it an attractive process for library synthesis and scale-up.[1][2]

Reaction Workflow

cluster_0 Starting Material Preparation cluster_1 Cyclization cluster_2 Further Transformations Alcohol Alcohol Sulfamoylation Sulfamoylation Alcohol->Sulfamoylation Sulfamoyl_Chloride tert-Butyl Sulfamoyl Chloride Sulfamoyl_Chloride->Sulfamoylation Sulfamate_Ester α,β-Unsaturated Sulfamate Ester Sulfamoylation->Sulfamate_Ester Cyclization Intramolecular Aza-Michael Cyclization Sulfamate_Ester->Cyclization Base Catalytic Base (e.g., TMG or TBAF) Base->Cyclization Oxathiazinane Substituted Oxathiazinane Cyclization->Oxathiazinane Ring_Opening Ring Opening Oxathiazinane->Ring_Opening Target_Molecule Target Heterocycle (e.g., (-)-Negamycin derivative) Ring_Opening->Target_Molecule

Caption: Workflow for the synthesis of oxathiazinanes via intramolecular aza-Michael cyclization.

Quantitative Data Summary

The efficiency of the intramolecular aza-Michael cyclization is dependent on the choice of base and solvent. The following table summarizes the optimization of reaction conditions for a model substrate.

EntryBase (equiv.)SolventTime (h)Yield (%)
1TMG (catalytic)PhCl48>95
2TMG (catalytic)CH₂Cl₂4885
3TBAF (catalytic)CH₂Cl₂2490
4TBAF (catalytic)PhCl2488

TMG: 1,1,3,3-Tetramethylguanidine; TBAF: Tetrabutylammonium fluoride; PhCl: Chlorobenzene.

Experimental Protocol: Synthesis of a Substituted Oxathiazinane

Materials:

  • α,β-Unsaturated sulfamate ester (1.0 equiv)

  • 1,1,3,3-Tetramethylguanidine (TMG) (0.1 equiv)

  • Chlorobenzene (PhCl) (0.1 M)

Procedure:

  • To a solution of the α,β-unsaturated sulfamate ester in chlorobenzene, add a catalytic amount of TMG at room temperature.

  • Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 48-60 hours, depending on the substrate), concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure oxathiazinane.

Two-Step Synthesis of Benzo[e][1][6][7]oxathiazin-4-one-2-oxides

A highly efficient, two-step protocol has been developed for the synthesis of novel benzo-fused sulfonimidate heterocycles, specifically Benzo[e][1][6][7]oxathiazin-4-one-2-oxides. This method utilizes tert-butyl N-sulfinyl carbamate as a key reagent.[6][8]

Application and Significance

This class of heterocyclic compounds holds potential for applications in medicinal chemistry and materials science due to their unique structural features. The developed protocol is practical for gram-scale synthesis and is amenable to late-stage functionalization, expanding its synthetic utility.[6]

Reaction Pathway

Start tert-Butyl N-Sulfinyl Carbamate Step1 Formation of Sulfonimidate Ester Start->Step1 Salicylate Methyl Salicylate Salicylate->Step1 Intermediate Sulfonimidate Ester Intermediate Step1->Intermediate Step2 Acid-Catalyzed Cyclization Intermediate->Step2 Product Benzo[e][1,2,3]oxathiazin- 4-one-2-oxide Step2->Product

Caption: Two-step synthesis of Benzo[e][1][6][7]oxathiazin-4-one-2-oxides.

Quantitative Data Summary

The synthesis proceeds in high yields for both steps. The following table provides representative yields for the synthesis of a racemic product.

StepReactionYield (%)
1Formation of Sulfonimidate Ester85-95
2Acid-Catalyzed Cyclization90-98
Overall Two-Step Synthesis 76-93
Experimental Protocol

Step 1: Synthesis of Sulfonimidate Ester

Materials:

  • tert-Butyl N-sulfinyl carbamate (1.0 equiv)

  • Methyl salicylate (1.0 equiv)

  • Thionyl chloride (1.1 equiv)

  • Pyridine (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve tert-butyl N-sulfinyl carbamate and methyl salicylate in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Slowly add thionyl chloride to the solution, followed by the dropwise addition of pyridine.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the sulfonimidate ester.

Step 2: Acid-Catalyzed Cyclization

Materials:

  • Sulfonimidate ester (1.0 equiv)

  • Trifluoroacetic acid (TFA) or another suitable acid

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the sulfonimidate ester in anhydrous DCM at room temperature.

  • Add the acid catalyst (e.g., TFA) to the solution.

  • Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).[6]

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting Benzo[e][1][6][7]oxathiazin-4-one-2-oxide is often pure enough for subsequent use or can be further purified by recrystallization.

References

Application Notes and Protocols for the Work-up of tert-Butyl Sulfamoylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the work-up and purification of products from reactions involving the formation of tert-butyl sulfamoylcarbamates. The procedures outlined below are based on established synthetic methods for compounds such as tert-butyl N-(benzylsulfamoyl)carbamate, a common building block in medicinal chemistry.

Introduction

Tert-butyl sulfamoylcarbamates are important intermediates in organic synthesis, particularly in the development of pharmaceutical agents. The successful isolation and purification of these compounds are critical for obtaining high-purity materials for subsequent reactions and biological screening. The choice of work-up procedure is dependent on the specific reaction pathway employed for the synthesis. This document details two common extractive work-up protocols following the synthesis of a model tert-butyl sulfamoylcarbamate.

Key Experimental Protocols

Two primary synthetic routes for tert-butyl N-(benzylsulfamoyl)carbamate are presented, each with a distinct work-up procedure.

Protocol 1: Work-up for the Reaction of tert-Butyl Carbamate with Benzylsulfonyl Chloride

This protocol is suitable for the work-up of the reaction where tert-butyl carbamate is reacted with a sulfonyl chloride in the presence of a base.

Experimental Protocol:

  • Reaction Quenching: Upon completion of the reaction, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC), cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[1] The volume of the organic solvent should typically be equal to or greater than the volume of the aqueous layer. Perform the extraction two to three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water to remove water-soluble impurities.

    • Brine (saturated aqueous sodium chloride solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic layer.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tert-butyl N-(benzylsulfamoyl)carbamate.[1][2]

Protocol 2: Work-up for the One-Pot Synthesis from Chlorosulfonyl Isocyanate (CSI)

This protocol is designed for the work-up of the one-pot synthesis involving the in-situ formation of tert-butyl N-(chlorosulfonyl)carbamate from chlorosulfonyl isocyanate and tert-butanol, followed by reaction with an amine (e.g., benzylamine).[2]

Experimental Protocol:

  • Reaction Quenching: After the reaction is deemed complete by TLC, quench the reaction by the slow and careful addition of water.[2]

  • Extraction and Washing: Transfer the quenched reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 M Hydrochloric acid (HCl) to neutralize any excess base (e.g., triethylamine) and remove the resulting salt.[2]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acidic species.[2]

    • Brine to remove residual water and aid in phase separation.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure solid product.[2]

Data Presentation

The following table summarizes the key steps and reagents for the two distinct work-up procedures.

StepProtocol 1: From tert-Butyl Carbamate & Benzylsulfonyl ChlorideProtocol 2: From Chlorosulfonyl Isocyanate (One-Pot)
Quenching Reagent Saturated aqueous NH₄Cl[1]Water[2]
Extraction Solvent Ethyl acetate (or other suitable organic solvent)[1]Dichloromethane (DCM) is often the reaction solvent and is used for the work-up[2]
Aqueous Washes 1. Water2. Brine[1]1. 1 M HCl2. Saturated NaHCO₃3. Brine[2]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄[1]Anhydrous Na₂SO₄[2]
Purification Method Column Chromatography (Silica gel, Hexane/Ethyl Acetate)[1]Column Chromatography (Silica gel, Hexane/Ethyl Acetate)[2]

Mandatory Visualizations

Synthesis and Work-up Workflow

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl sulfamoylcarbamates, highlighting the key stages of the work-up procedure.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction Reaction of Starting Materials Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying Organic Layer Washing->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Characterization Characterization Chromatography->Characterization Pure_Product Pure tert-Butyl Sulfamoylcarbamate Chromatography->Pure_Product Pure Product G reagents1 Chlorosulfonyl Isocyanate (CSI) + tert-Butanol intermediate In-situ formation of tert-Butyl N-(chlorosulfonyl)carbamate reagents1->intermediate product tert-Butyl N-(benzylsulfamoyl)carbamate intermediate->product reagents2 Benzylamine + Triethylamine reagents2->product

References

Application Note: Monitoring tert-Butyl Sulfamoylcarbamate Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive analytical technique essential for monitoring the progress of chemical reactions.[1] It allows for the qualitative assessment of the consumption of starting materials and the formation of products, helping to determine reaction completion.[2][3] This document provides a detailed protocol for monitoring reactions that synthesize or involve tert-Butyl sulfamoylcarbamate, a key intermediate in various synthetic pathways. The carbamate functional group requires specific visualization techniques for effective detection on a TLC plate.

General Principles of Reaction Monitoring by TLC

Monitoring a reaction by TLC involves comparing the chromatographic behavior of the reaction mixture over time with that of the starting material(s). A TLC plate is typically spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both.[3][4]

  • Starting Material Lane: A reference spot of the limiting reactant.

  • Reaction Mixture Lane: A spot of the ongoing reaction. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify.[5]

  • Co-spot Lane: A lane where the reaction mixture is spotted directly on top of the starting material spot. This is crucial for confirming if the starting material spot in the reaction mixture lane is indeed the reactant, especially when the product's Retention Factor (Rf) is very close to that of the reactant.[3]

The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F-254 plates (or similar).[2]

  • Solvents: HPLC-grade or distilled solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol).

  • TLC Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Glass capillary tubes.[2]

  • Visualization Tools:

    • UV Lamp (254 nm).[2]

    • Heating device (heat gun or hot plate).[6]

    • Dipping jars or spray bottles for staining reagents.

  • Staining Reagents: (See Section 2.2.5 for preparation)

    • Potassium Permanganate (KMnO₄) stain.

    • p-Anisaldehyde stain.

    • Ceric Ammonium Molybdate (CAM) stain.

    • Furfural/Sulfuric Acid stain for carbamates.[7]

    • Iodine chamber.

Detailed Methodology

2.2.1. Preparation of the TLC Chamber

  • Pour a suitable mobile phase (solvent system) into the TLC chamber to a depth of about 0.5 cm.[4]

  • Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. This saturates the chamber atmosphere with solvent vapors, ensuring better chromatogram development.

  • Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

2.2.2. Preparation of the TLC Plate

  • Using a pencil, gently draw a straight line (the origin or baseline) approximately 1 cm from the bottom of the TLC plate.[4]

  • Mark three small, equidistant points on the baseline for spotting. Label them (e.g., SM for Starting Material, CO for Co-spot, RXN for Reaction Mixture).

2.2.3. Sample Preparation and Spotting

  • Starting Material (SM): Dissolve a small amount (<1 mg) of the limiting starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Reaction Mixture (RXN): Using a capillary tube, withdraw a tiny aliquot from the reaction vessel.[5] Dilute this aliquot with a suitable volatile solvent in a small vial.

  • Spotting:

    • Dip a clean capillary tube into the starting material solution and gently touch the tip to the "SM" mark on the baseline. Keep the spot as small as possible.[4]

    • Repeat the process for the reaction mixture solution on the "RXN" mark.

    • For the "CO" mark, first spot the starting material, then spot the reaction mixture directly on top of the first spot.[3]

  • Ensure the solvent from the spots has completely evaporated before placing the plate in the developing chamber.

2.2.4. Development

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the solvent level.[4]

  • Cover the chamber and allow the solvent front to ascend the plate via capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[5]

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

2.2.5. Visualization Since carbamates may not be UV-active, chemical staining is often necessary.

  • UV Light: View the dried plate under a 254 nm UV lamp. Circle any dark spots that appear with a pencil.[2]

  • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine on silica gel. Most organic compounds will appear as temporary brown spots. Circle the spots.

  • Potassium Permanganate (KMnO₄) Stain:

    • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[8]

    • Procedure: Briefly dip the plate in the stain or spray it evenly. Oxidizable compounds will appear as yellow or brown spots on a purple background.[9]

  • p-Anisaldehyde Stain:

    • Preparation: To 350 mL of ice-cold ethanol, add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde. Cautiously add 50 mL of concentrated sulfuric acid dropwise.[8]

    • Procedure: Dip the plate in the stain, then gently heat with a heat gun until colored spots develop.[1]

  • Furfural/Sulfuric Acid Stain (Specific for Carbamates):

    • Preparation Solution I: 1% solution of furfural in acetone.[7]

    • Preparation Solution II: 10% solution of sulfuric acid in acetone.[7]

    • Procedure: Spray the plate first with Solution I, then with Solution II.[7] Carbamate esters will appear as colored spots.

2.2.6. Interpretation

  • Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Compare the "RXN" lane to the "SM" lane. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.

  • The "CO" spot helps to resolve any ambiguity if the Rf values of the starting material and product are very similar.[3]

Data Presentation: Mobile Phase Systems

The choice of the mobile phase is critical and depends on the polarity of the reactants and products. A good starting point is to find a solvent system where the limiting reactant has an Rf value of approximately 0.3-0.5.[4][5] For this compound and related Boc-protected compounds, mixtures of hexanes and ethyl acetate or dichloromethane and methanol are common.[10][11]

Mobile Phase System (v/v)Typical ApplicationExpected Rf Range (Product)
7:3 Hexanes / Ethyl AcetateFor moderately polar carbamates and starting materials.0.2 - 0.4
1:1 Hexanes / Ethyl AcetateWhen higher polarity is needed to move spots off the baseline.[11]0.4 - 0.6
95:5 Dichloromethane / MethanolA more polar system, suitable for highly polar substrates or products.[11]0.3 - 0.5
9:1 Toluene / Ethyl AcetateAn alternative system for varying selectivity.0.2 - 0.5

Note: These are starting points. The optimal solvent ratio must be determined empirically for each specific reaction.

Visualization Diagrams

Reaction_Monitoring_Workflow cluster_prep Preparation cluster_spot Sample Application cluster_run Chromatography cluster_viz Visualization & Analysis prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Baseline) spot_sm 3. Spot Starting Material (SM) prep_plate->spot_sm spot_rxn 4. Spot Reaction Mixture (RXN) spot_co 5. Create Co-Spot (SM + RXN) develop 6. Develop Plate in Chamber spot_co->develop dry 7. Dry Plate & Mark Solvent Front visualize 8. Visualize Spots (UV, Stain, Heat) dry->visualize interpret 9. Interpret Results (Rf, Spot Intensity) end_node Reaction Complete? interpret->end_node Reaction Complete? continue_rxn Continue Reaction & Resample Later end_node->continue_rxn No workup Proceed to Work-up end_node->workup Yes

Caption: Workflow for monitoring a reaction by TLC.

Reaction_Scheme cluster_product Product SM Starting Material (e.g., Sulfamoyl derivative) plus + R2 Boc Precursor (e.g., di-tert-butyl dicarbonate) Prod This compound R2->Prod Reaction Progress (Monitored by TLC)

Caption: Generalized reaction scheme for TLC monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of tert-butyl sulfamoylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient synthesis of this compound is a two-step, one-pot reaction. The first step involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with ammonia to yield the final product.[1]

Q2: What are the critical safety precautions to consider during this synthesis?

Chlorosulfonyl isocyanate (CSI) is a highly reactive, corrosive, and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction with tert-butanol can be exothermic and should be performed at a controlled temperature (e.g., 0 °C).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product Degradation of Chlorosulfonyl Isocyanate (CSI): CSI is highly sensitive to moisture.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Handle CSI under a strict inert atmosphere.
Incomplete Formation of the Intermediate: Insufficient reaction time or incorrect temperature for the reaction of CSI and tert-butanol.Stir the reaction of CSI and tert-butanol at 0 °C for at least 30 minutes to ensure complete formation of tert-butyl N-(chlorosulfonyl)carbamate before adding ammonia.[1]
Loss of Product During Workup: this compound has some solubility in water.Minimize the use of water during the workup. If an aqueous workup is necessary, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product.
Formation of a White Precipitate That Is Not the Product Formation of Ammonium Chloride: This is a common byproduct of the reaction of the chlorosulfonyl intermediate with excess ammonia.The ammonium chloride can be removed by washing the organic layer with water during the workup.
Formation of Di-tert-butyl Sulfamide: This can occur if the intermediate reacts with another molecule of tert-butylamine (an impurity or a side-product).Use a slight excess of ammonia to favor the formation of the desired product. Purify the crude product by column chromatography.
Product is an Oil or Gummy Solid Instead of a Crystalline Solid Presence of Solvent Impurities: Residual solvent from the reaction or workup.Ensure the product is thoroughly dried under high vacuum.
Presence of Byproducts: Impurities can lower the melting point and prevent crystallization.Purify the product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.[1]

Experimental Protocols

Synthesis of tert-Butyl N-(chlorosulfonyl)carbamate (Intermediate)

This protocol is adapted from the synthesis of the analogous benzylsulfamoylcarbamate.[1]

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • To the stirred DCM, add chlorosulfonyl isocyanate (1.0 eq) dropwise.

  • In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.

  • Add the tert-butanol solution dropwise to the cooled CSI solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.

Synthesis of this compound (Final Product)

This is a proposed protocol based on the reaction of the intermediate with benzylamine.[1] The conditions have been adapted for the use of ammonia.

Materials:

  • Solution of tert-Butyl N-(chlorosulfonyl)carbamate in DCM (from the previous step)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or bubbled directly as a gas)

  • Triethylamine (optional, as a base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • To the in situ generated solution of tert-butyl N-(chlorosulfonyl)carbamate at 0 °C, slowly add a solution of ammonia (1.1 eq) in an appropriate solvent or bubble ammonia gas through the solution.

  • Optionally, triethylamine (1.1 eq) can be added as a base to scavenge the HCl formed during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Data Summary

Parameter Condition Effect on Yield Reference
Temperature (Intermediate Formation) 0 °COptimal for minimizing side reactions and decomposition of CSI.[1]
Temperature (Ammonolysis) 0 °C to Room TemperatureGradual warming allows for controlled reaction.Inferred from[1]
Solvent Anhydrous DichloromethaneGood solubility for reactants and inert under reaction conditions.[1]
Stoichiometry (Ammonia) 1.1 equivalentsA slight excess of ammonia helps to drive the reaction to completion and minimize the formation of dimers.Inferred from[1]
Base (e.g., Triethylamine) 1.1 equivalentsScavenges HCl byproduct, which can prevent side reactions.[1]

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Ammonolysis cluster_purification Purification CSI Chlorosulfonyl Isocyanate (CSI) Intermediate tert-Butyl N-(chlorosulfonyl)carbamate CSI->Intermediate Anhydrous DCM, 0 °C tBuOH tert-Butanol tBuOH->Intermediate Product This compound Intermediate->Product Anhydrous DCM, 0 °C to RT Ammonia Ammonia Ammonia->Product Workup Aqueous Workup Product->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct FinalProduct Chromatography->FinalProduct Pure Product

Caption: Overall workflow for the synthesis of this compound.

ReactionMechanism reagents CSI + t-BuOH intermediate [tert-Butyl N-(chlorosulfonyl)carbamate] reagents->intermediate Step 1 product This compound intermediate->product Step 2 ammonia + NH3

Caption: Simplified reaction pathway for this compound synthesis.

TroubleshootingFlow Start Low Yield or Impure Product CheckCSI Check Quality and Handling of CSI Start->CheckCSI CheckCSI->Start CSI Degraded CheckAnhydrous Ensure Anhydrous Conditions CheckCSI->CheckAnhydrous CSI OK CheckAnhydrous->Start Moisture Present CheckTemp Verify Reaction Temperatures CheckAnhydrous->CheckTemp Conditions Anhydrous CheckTemp->Start Incorrect Temp. CheckStoich Confirm Stoichiometry of Reagents CheckTemp->CheckStoich Temperatures Correct CheckStoich->Start Incorrect Stoich. OptimizePurification Optimize Purification Protocol CheckStoich->OptimizePurification Stoichiometry Correct Success Improved Yield and Purity OptimizePurification->Success

Caption: A logical troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl sulfamoylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Route 1: Sulfamoylation of tert-Butyl Carbamate. This method involves the reaction of a sulfamoyl chloride with tert-butyl carbamate in the presence of a base.[1]

  • Route 2: Reaction of Chlorosulfonyl Isocyanate (CSI) with tert-Butanol. This route utilizes the high reactivity of chlorosulfonyl isocyanate with tert-butanol to form an intermediate, tert-butyl N-(chlorosulfonyl)carbamate, which is then reacted with an amine.[2]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The common side reactions are dependent on the chosen synthetic route.

  • For Route 1 (Sulfamoylation of tert-Butyl Carbamate):

    • Hydrolysis of Sulfamoyl Chloride: Sulfamoyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. This reduces the amount of reagent available for the desired reaction and can complicate purification.

    • Formation of Di-acylated Product: While less common with the bulky tert-butyl group, there is a possibility of the sulfamoyl group reacting with the newly formed sulfamoylcarbamate, especially under prolonged reaction times or with highly reactive reagents.

    • Reaction with Solvent or Base: The sulfamoyl chloride can potentially react with certain solvents or the amine base, leading to undesired byproducts.

  • For Route 2 (Reaction with CSI):

    • Hydrolysis of Chlorosulfonyl Isocyanate (CSI): CSI is extremely reactive and readily hydrolyzes in the presence of moisture.

    • Formation of Unexpected Cycloadducts: CSI is known to participate in cycloaddition reactions with various functional groups, which can lead to the formation of unexpected heterocyclic byproducts, particularly if the substrate contains sites of unsaturation.

    • Reaction at Other Nucleophilic Sites: The high electrophilicity of CSI means it can react with other nucleophilic sites in the starting materials or products, leading to a mixture of compounds.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2][3] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps Rationale
Moisture in Reagents or Glassware Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Store hygroscopic reagents, such as sulfamoyl chloride and CSI, under an inert atmosphere.Sulfamoyl chlorides and especially chlorosulfonyl isocyanate are highly susceptible to hydrolysis, which will consume the starting material and reduce the yield.[5]
Incorrect Stoichiometry Carefully measure and use the correct molar ratios of reactants. A slight excess of the less expensive or more stable reagent may be used to drive the reaction to completion.Improper stoichiometry can lead to incomplete conversion of the limiting reagent.
Inefficient Base For Route 1, select an appropriate non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA). Ensure the base is dry and added in the correct stoichiometric amount to neutralize the HCl generated.The base is crucial for scavenging the acid produced during the reaction, which can otherwise catalyze side reactions or protonate the starting amine, rendering it unreactive.
Low Reaction Temperature While initial addition of reactive reagents is often done at 0°C to control exotherms, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile.Low temperatures may slow down the reaction rate, leading to incomplete conversion within a reasonable timeframe.
Poor Quality Starting Materials Verify the purity of starting materials using analytical techniques such as NMR or GC-MS. Purify starting materials if necessary.Impurities in the starting materials can interfere with the reaction or lead to the formation of undesired byproducts.[5]
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting and Purification
Starting Material (tert-Butyl Carbamate or Amine) Incomplete reaction.Troubleshooting: Increase reaction time, temperature, or the equivalents of the sulfamoylating agent. Purification: The unreacted starting material can often be removed by column chromatography on silica gel.
Sulfonic Acid Byproduct Hydrolysis of the sulfamoyl chloride or CSI starting material.Troubleshooting: Use anhydrous conditions and fresh reagents. Purification: A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup can help remove acidic impurities.[2]
Di-tert-butyl sulfamide Reaction of the product with another molecule of sulfamoyl chloride or self-condensation.Troubleshooting: Use a controlled stoichiometry of the sulfamoylating agent and avoid prolonged heating. Purification: This byproduct may have different polarity from the desired product and can often be separated by column chromatography.
Unidentified Byproducts Side reactions due to the high reactivity of the sulfamoylating agent, especially CSI.Troubleshooting: For CSI reactions, maintain low temperatures during addition and consider using a less reactive sulfamoylating agent if possible. Purification: Careful column chromatography with a gradient elution system is typically required to separate complex mixtures of byproducts.[2]

Experimental Protocols

Route 1: Synthesis via Sulfamoylation of tert-Butyl Carbamate

Materials:

  • tert-Butyl carbamate

  • Sulfamoyl chloride (or a substituted sulfamoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate in the chosen anhydrous solvent.[1]

  • Cool the solution to 0°C using an ice bath.

  • Add the non-nucleophilic base to the solution and stir for a few minutes.

  • Slowly add a solution of the sulfamoyl chloride in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0°C during the addition to control any exothermic reaction.[1]

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.[1]

Route 2: Synthesis via Chlorosulfonyl Isocyanate (CSI) and tert-Butanol

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Primary amine (e.g., benzylamine for tert-butyl N-(benzylsulfamoyl)carbamate)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of tert-Butyl N-(chlorosulfonyl)carbamate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to 0°C.[2]

  • Dropwise, add chlorosulfonyl isocyanate (1.0 eq) to the stirred DCM.[2]

  • In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.

  • Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, maintaining the temperature at 0°C.[2]

  • Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the intermediate, tert-butyl N-(chlorosulfonyl)carbamate.[2]

  • Reaction with Amine: In a separate flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0°C.[2]

  • Slowly add the amine solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution, maintaining the reaction temperature at 0°C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

  • Work-up and Purification: Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired this compound.[2]

Visualizations

Synthesis_Workflow_Route1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification tert-Butyl Carbamate tert-Butyl Carbamate Mixing Mix & Cool to 0°C tert-Butyl Carbamate->Mixing Sulfamoyl Chloride Sulfamoyl Chloride Addition Slow Addition of Sulfamoyl Chloride Sulfamoyl Chloride->Addition Base Base Base->Mixing Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Mixing Mixing->Addition Stirring Stir at RT Addition->Stirring Quench Quench Stirring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product tert-Butyl Sulfamoylcarbamate Purification->Product

Caption: Experimental Workflow for the Synthesis of this compound via Route 1.

Troubleshooting_Low_Yield Low Yield Low Yield Check Moisture Anhydrous Conditions? Low Yield->Check Moisture Check Stoichiometry Correct Stoichiometry? Low Yield->Check Stoichiometry Check Base Appropriate Base? Low Yield->Check Base Check Temperature Optimal Temperature? Low Yield->Check Temperature Check Reagents Reagent Purity? Low Yield->Check Reagents Solution_Moisture Dry Glassware & Solvents, Use Fresh Reagents Check Moisture->Solution_Moisture Solution_Stoichiometry Recalculate & Remeasure Check Stoichiometry->Solution_Stoichiometry Solution_Base Use Dry, Non-Nucleophilic Base Check Base->Solution_Base Solution_Temperature Optimize Temperature Profile Check Temperature->Solution_Temperature Solution_Reagents Verify Purity (NMR, GC-MS) Check Reagents->Solution_Reagents

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

troubleshooting low yield in sulfonamide synthesis using tert-Butyl sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in sulfonamide synthesis using tert-Butyl sulfamoylcarbamate.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the two-stage synthesis: (1) Palladium-catalyzed C-N coupling and (2) acidic deprotection of the Boc-group.

Stage 1: Palladium-Catalyzed C-N Coupling

Question 1: My Pd-catalyzed amination reaction is sluggish or fails to initiate. What are the common causes?

Answer: Low or no conversion during the Buchwald-Hartwig amination step typically points to issues with the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has decomposed. Ensure the palladium precatalyst and phosphine ligand are handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For electron-rich or sterically hindered aryl halides, bulky, electron-rich biarylphosphine ligands are often necessary to promote reductive elimination.[1]

  • Inappropriate Base: The base is crucial for regenerating the catalyst. While strong, non-nucleophilic bases like NaOtBu are common, they can be incompatible with sensitive functional groups.[2] Weaker bases like Cs₂CO₃ or K₃PO₄ may be required, potentially at higher temperatures.[3]

  • Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to catalyst deactivation and hydrolysis of the aryl halide.

Question 2: I'm observing significant hydrodehalogenation (replacement of the halide with hydrogen) of my starting material. How can I minimize this side reaction?

Answer: Hydrodehalogenation is a common side reaction in Pd-catalyzed cross-couplings. It often arises from β-hydride elimination pathways or decomposition of the catalyst.

  • Optimize Ligand: Use sterically demanding bidentate phosphine ligands, such as tBuXantphos or DtBPF, which are designed to suppress β-hydride elimination.[1]

  • Control Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions. Start with milder conditions and gradually increase the temperature if the reaction is too slow.

  • Base Selection: The choice of base can influence the rate of side reactions. Experiment with different bases (e.g., switching from NaOtBu to K₂CO₃ or Cs₂CO₃) to find the optimal balance between reaction rate and selectivity.

Stage 2: N-Boc Deprotection

Question 3: My N-Boc deprotection reaction is incomplete, even after extended reaction times. How can I drive it to completion?

Answer: Incomplete deprotection is a frequent issue, often related to insufficient acid strength or steric hindrance.[4]

  • Increase Acid Concentration: The concentration of trifluoroacetic acid (TFA) may be too low. Gradually increase the concentration of TFA in dichloromethane (DCM), for example from 20% to 50% (v/v).[4] For highly resistant substrates, using neat TFA for a short period may be effective, provided the molecule is stable under these harsh conditions.

  • Use a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA/DCM for stubborn Boc groups.[4]

  • Increase Temperature: Most deprotections are run at room temperature. Gentle warming (e.g., to 40°C) can increase the reaction rate, but should be done cautiously to avoid potential side reactions.

Question 4: After deprotection, I have a low yield of my desired primary sulfonamide and see several side products. What are they and how can I prevent them?

Answer: Side products in Boc deprotection typically arise from the reactive tert-butyl cation that is generated during the cleavage.

  • t-Butylation: The tert-butyl cation is an electrophile and can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.

  • Solution: Use a Scavenger. Add a scavenger, such as anisole, thioanisole, or triethylsilane (TES), to your reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your product.

Experimental Protocols & Data

Protocol 1: General Procedure for Pd-Catalyzed Coupling

This protocol describes a general method for the C-N coupling of an aryl halide with this compound.

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the appropriate base (e.g., Cs₂CO₃, 2.0 equiv.).[3]

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Seal the tube and heat the reaction mixture with stirring (e.g., at 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc protected sulfonamide by column chromatography on silica gel.

Protocol 2: Standard N-Boc Deprotection with TFA

This protocol is a standard method for removing the Boc protecting group.[4]

  • Dissolve the N-Boc protected sulfonamide (1.0 equiv.) in dichloromethane (DCM) at a concentration of 0.1-0.5 M.

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature. The reaction is usually complete within 30 minutes to a few hours.

  • Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the primary sulfonamide.

Data Summary: Comparison of N-Boc Deprotection Methods

The following table summarizes various conditions for N-Boc deprotection of sulfonamides, allowing for easy comparison.

MethodReagents & ConditionsTypical TimeYield RangeNotes
Standard Acidic 20-50% TFA in DCM, Room Temp0.5 - 3 hours>90%Most common method; may not be suitable for acid-sensitive substrates.[4]
Stronger Acidic 4M HCl in 1,4-Dioxane, Room Temp1 - 4 hours>90%Effective for resistant substrates; product may precipitate as HCl salt.[4]
Microwave-Assisted H₂O, Microwave Irradiation, 120 °C8 - 15 min94 - 99%Very fast and high-yielding; requires microwave reactor.[5]
Mild Lewis Acid ZnBr₂ in DCM, Room Temp1 - 5 hours85 - 95%Good for substrates sensitive to strong protic acids.[4]
Mild Protic Acid Oxalyl Chloride in Methanol, Room Temp1 - 4 hoursup to 90%Mild alternative to strong acids like TFA or HCl.[6][7]

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Pd-Catalyzed C-N Coupling cluster_1 Stage 2: N-Boc Deprotection start Aryl Halide + This compound reagents Pd Catalyst Phosphine Ligand Base (e.g., Cs₂CO₃) Anhydrous Solvent start->reagents reaction1 Heat (80-110 °C) under Inert Atmosphere reagents->reaction1 workup1 Aqueous Work-up & Purification reaction1->workup1 intermediate N-Boc Protected Sulfonamide workup1->intermediate deprotection_reagents Acid (e.g., TFA) in Solvent (e.g., DCM) intermediate->deprotection_reagents Proceed to Deprotection reaction2 Stir at Room Temp deprotection_reagents->reaction2 workup2 Neutralization Work-up & Purification reaction2->workup2 product Final Primary Sulfonamide workup2->product

Caption: General two-stage workflow for sulfonamide synthesis.
Troubleshooting Logic

G cluster_coupling C-N Coupling Issues cluster_deprotection Deprotection Issues start Low Final Yield coupling_check Check TLC/LC-MS of Crude Coupling Reaction start->coupling_check Investigate Stage deprotection_check Check TLC/LC-MS of Crude Deprotection start->deprotection_check Investigate Stage low_conversion Low Conversion/ No Reaction coupling_check->low_conversion Analysis? side_products Side Products (e.g., Hydrodehalogenation) coupling_check->side_products Analysis? sol_catalyst 1. Check Catalyst/Ligand Quality 2. Use Anhydrous Conditions 3. Screen Different Bases low_conversion->sol_catalyst Solution sol_side_products 1. Use Bulky/Bidentate Ligand 2. Lower Reaction Temperature 3. Change Base side_products->sol_side_products Solution incomplete Incomplete Deprotection deprotection_check->incomplete Analysis? deprotection_side_products Byproducts from t-Butyl Cation deprotection_check->deprotection_side_products Analysis? sol_incomplete 1. Increase Acid Concentration 2. Use Stronger Acid (HCl/Dioxane) 3. Gently Heat Reaction incomplete->sol_incomplete Solution sol_deprotection_side Add Scavenger (e.g., Anisole, TES) deprotection_side_products->sol_deprotection_side Solution

Caption: Troubleshooting decision tree for low yield sulfonamide synthesis.

References

Technical Support Center: Removal of Unreacted Chlorosulfonyl Isocyanate (CSI)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonyl isocyanate (CSI). It offers practical solutions for the removal of unreacted CSI from reaction mixtures, ensuring product purity and safe handling.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted chlorosulfonyl isocyanate (CSI) from a reaction mixture?

A1: Unreacted CSI is highly reactive and can interfere with subsequent reaction steps and complicate product purification. Due to its corrosive and toxic nature, its removal is essential for the safety of the handler and the purity of the final product.[1][2] CSI reacts violently with water and is sensitive to moisture, hydrolyzing to form corrosive byproducts.[1]

Q2: What are the primary methods for removing excess CSI?

A2: The most common and effective method for removing unreacted CSI is through quenching, which involves reacting it with a suitable reagent to convert it into more easily removable, water-soluble byproducts. The standard procedure is hydrolysis using ice-water or an aqueous basic solution, such as sodium bicarbonate or sodium bisulfite.[3][4]

Q3: What are the hydrolysis products of CSI?

A3: The isocyanate functionality of CSI reacts with water to form a carbamic acid intermediate, which is unstable and decomposes to an amine and carbon dioxide. In the case of CSI, this ultimately yields sulfamic acid and hydrochloric acid upon complete hydrolysis. The overall reaction with excess water is:

ClSO₂NCO + 2H₂O → H₂NSO₃H (Sulfamic Acid) + HCl + CO₂

Q4: How can I monitor the removal of CSI during the workup?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the presence of CSI, provided a suitable stain is used as CSI is not UV-active. Alternatively, IR spectroscopy can be used to monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).

Troubleshooting Guide

Issue Possible Cause Solution
Product co-elutes with quenching byproducts during column chromatography. The polarity of the product is similar to that of the quenching byproducts (e.g., sulfamic acid).Solution 1: Optimize Quenching and Extraction. Ensure the aqueous layer is sufficiently basic (pH > 8) during workup to deprotonate sulfamic acid, increasing its water solubility and improving its removal during the extraction phase. Wash the organic layer multiple times with a saturated sodium bicarbonate solution. Solution 2: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Formation of an emulsion during aqueous extraction. High concentration of salts or polar byproducts at the interface of the organic and aqueous layers.Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion. Solution 2: Filtration. Filter the entire mixture through a pad of Celite® or glass wool to help break up the emulsion.[3] Solution 3: Reduce Agitation. Gently rock the separatory funnel instead of vigorous shaking.
Desired product is sensitive to acidic or basic conditions. The product contains functional groups that are labile to acid or base (e.g., esters, acetals, some protecting groups).Solution 1: Careful Quenching with Water/Ice. Quench the reaction mixture by adding it slowly to a vigorously stirred slurry of ice. This will hydrolyze the CSI while keeping the temperature and concentration of acid/base low. Neutralize the aqueous layer carefully with a mild base like sodium bicarbonate to a neutral pH before extraction. Solution 2: Non-Aqueous Workup. While less common for CSI, for extremely sensitive substrates, consider quenching with a primary or secondary amine in an anhydrous organic solvent to form a sulfonamide, which can then be removed by chromatography.
Incomplete quenching of CSI. Insufficient amount of quenching agent, low temperature, or poor mixing.Solution 1: Increase Excess of Quenching Agent. Ensure a sufficient excess of the aqueous quenching solution is used. Solution 2: Increase Stirring and Time. Allow the mixture to stir vigorously for an extended period (e.g., 1-2 hours) after the addition of the quenching agent to ensure the reaction goes to completion. Solution 3: Monitor by TLC or IR. Before proceeding with the workup, confirm the absence of CSI using an appropriate analytical technique.

Experimental Protocols

Protocol 1: Standard Aqueous Quenching with Ice-Water

This protocol is suitable for most reaction mixtures where the product is not sensitive to mild acidic conditions.

  • Preparation: Prepare a separate flask containing a vigorously stirred mixture of crushed ice and water.

  • Quenching: Slowly add the reaction mixture dropwise to the ice-water slurry. The violent reaction of CSI with water is highly exothermic, and the ice helps to control the temperature.[1]

  • Extraction: Once the addition is complete and the reaction has subsided, transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Quenching with Aqueous Sodium Bicarbonate

This protocol is recommended when the product is sensitive to acid, as the sodium bicarbonate will neutralize the acidic byproducts of CSI hydrolysis.

  • Preparation: Prepare a separate flask containing a cold (0 °C) and vigorously stirred saturated aqueous solution of sodium bicarbonate.

  • Quenching: Slowly add the reaction mixture dropwise to the sodium bicarbonate solution. Be cautious as the evolution of CO₂ gas can cause frothing.

  • Extraction: After the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer twice with an organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes typical reactant quantities and conditions for effective quenching of unreacted CSI based on common laboratory practices. The efficiency of removal is generally very high, approaching >99% when performed correctly.

ParameterAqueous Quenching (Water/Ice)Aqueous Quenching (Sodium Bicarbonate)
Quenching Agent Water/IceSaturated NaHCO₃ solution
Stoichiometry Large excessLarge excess
Temperature 0 °C to room temperature0 °C to room temperature
Reaction Time Typically rapid (minutes)Rapid, allow for CO₂ evolution to cease
Key Byproducts Sulfamic acid, HCl, CO₂Sodium sulfamate, NaCl, CO₂
Byproduct Solubility High in aqueous phaseHigh in aqueous phase

Visualizations

Quenching_Workflow Workflow for Removal of Unreacted CSI cluster_aqueous Aqueous Phase (Waste) RM Reaction Mixture (Product + Unreacted CSI) Quench Quenching (e.g., add to ice-water or NaHCO3 soln.) RM->Quench Extract Liquid-Liquid Extraction (e.g., with Dichloromethane) Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Byproducts Water-Soluble Byproducts (Sulfamic Acid/Sulfamate, HCl/NaCl) Extract->Byproducts Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Product Crude Product Concentrate->Product

Caption: General workflow for the removal of unreacted CSI.

Chemical_Transformations Chemical Transformations of CSI During Quenching cluster_hydrolysis Hydrolysis cluster_base Base Quench CSI Chlorosulfonyl Isocyanate (ClSO2NCO) H2O + 2 H2O NaHCO3 + NaHCO3 / H2O SulfamicAcid Sulfamic Acid (H2NSO3H) H2O->SulfamicAcid HCl Hydrochloric Acid (HCl) H2O->HCl CO2 Carbon Dioxide (CO2) H2O->CO2 Sulfamate Sodium Sulfamate (H2NSO3Na) NaHCO3->Sulfamate NaCl Sodium Chloride (NaCl) NaHCO3->NaCl CO2_base Carbon Dioxide (CO2) NaHCO3->CO2_base

Caption: Key chemical byproducts from CSI quenching.

References

Technical Support Center: Strategies for Preventing Di-substituted Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of di-substituted byproducts in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental design and execution.

Troubleshooting Guide

This guide addresses common issues encountered during synthesis and provides potential solutions to improve reaction selectivity.

Issue Potential Cause Suggested Solution
Reaction yields a mixture of ortho and para isomers, with low selectivity for the desired para product. Both ortho and para positions are electronically activated, leading to competitive substitution.Steric Hindrance: Employ a bulkier electrophile or catalyst. The increased steric bulk will disfavor substitution at the more crowded ortho positions. Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable para isomer. Shape-Selective Catalysis: Utilize solid catalysts like zeolites. The defined pore structure of zeolites can sterically hinder the formation of the larger ortho transition state, thereby enhancing para-selectivity.[1]
The ortho isomer is the major product, despite expecting the para isomer to be favored due to sterics. Specific electronic interactions or reaction kinetics may be favoring ortho substitution.Chelation/Coordination: Substituents such as -OH or -OCH₃ can coordinate with the electrophile or catalyst, directing the substitution to the ortho position. Consider using a protecting group to block this interaction. Kinetic vs. Thermodynamic Control: The ortho product may be the kinetically favored product (forms faster). To favor the thermodynamically more stable para product, try running the reaction at a higher temperature or for a longer duration.[1]
Reaction with a strongly deactivated aromatic ring is slow or does not proceed. Deactivated rings are poor nucleophiles and require more forceful reaction conditions.Increase Temperature: Higher temperatures can provide the necessary activation energy for the reaction to proceed.[1] Use a Stronger Lewis Acid: In reactions like Friedel-Crafts, switching to a more potent Lewis acid can enhance the electrophilicity of the reagent. Employ a More Potent Electrophile: For instance, in nitration reactions, using fuming nitric acid/sulfuric acid increases the concentration of the active nitronium ion (NO₂⁺).[1] Strategic Synthesis Planning: If synthesizing a polysubstituted ring, it is often advantageous to perform electrophilic aromatic substitution reactions before introducing a strongly deactivating group.[1]
Di-substitution is the predominant outcome, even with stoichiometric control of reagents. The mono-substituted product is more reactive (more "activated") than the starting material, leading to a rapid second substitution.Use of a Protecting Group: Temporarily convert the activating group into a deactivating group to prevent the second substitution. The protecting group can be removed in a subsequent step. Control of Reaction Conditions: Carefully control the stoichiometry of the electrophile and consider slow addition of the reagent to maintain a low concentration, which can favor mono-substitution.

Frequently Asked Questions (FAQs)

Q1: How do I choose an appropriate protecting group to prevent di-substitution?

A1: The ideal protecting group should be:

  • Easy and efficient to introduce and remove.

  • Stable under the desired reaction conditions.

  • Unreactive towards the reagents used in the substitution reaction.

  • Removable under conditions that do not affect other functional groups in the molecule.[2]

For example, an amino group, which is strongly activating, can be protected as a less activating amide (e.g., by reacting with acetyl chloride) to control its directing effect and prevent over-substitution.

Q2: What is "orthogonal protection" and how can it be used to control substitution patterns?

A2: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed selectively in the presence of the others.[3] This allows for precise control over the sequence of reactions on a multi-functionalized molecule. For instance, an amino acid could have its amine group protected with an Fmoc group (base-labile) and its carboxylic acid group protected as a benzyl ester (removable by hydrogenolysis). This enables selective reaction at one site while the other remains protected.[3]

Q3: Can the order of substituent introduction influence the final product in the synthesis of di-substituted benzenes?

A3: Absolutely. The directing effects of the substituents are crucial. For example, to synthesize m-bromoacetophenone, you should perform the Friedel-Crafts acylation first (introducing a meta-director), followed by bromination. If you were to brominate first (introducing an ortho-, para-director) and then perform the acylation, you would obtain a mixture of o- and p-bromoacetophenone.

Q4: How do electron-donating and electron-withdrawing groups affect the likelihood of di-substitution?

A4: Electron-donating groups (e.g., -OH, -NH₂, -CH₃) "activate" the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[4] This increased reactivity often makes the mono-substituted product even more reactive than the starting material, leading to a higher propensity for di-substitution. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) "deactivate" the ring, making it less reactive and generally disfavoring further substitution.

Quantitative Data: Isomer Distribution in the Nitration of Substituted Benzenes

The nature of the substituent on a benzene ring significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. The following table presents the approximate product distribution for the nitration of various mono-substituted benzenes, illustrating the directing effects of different functional groups.

Substituent (Y in C₆H₅Y) % Ortho % Meta % Para Group Classification
-OH50050Ortho-, Para-directing Activator
-CH₃63334Ortho-, Para-directing Activator
-Cl35164Ortho-, Para-directing Deactivator
-Br43156Ortho-, Para-directing Deactivator
-NO₂7912Meta-directing Deactivator
-CN17812Meta-directing Deactivator
-CHO19729Meta-directing Deactivator
-COOH22762Meta-directing Deactivator

Data adapted from various sources on electrophilic aromatic substitution.[5]

Experimental Protocols

Protocol 1: Selective Mono-bromination of Aniline using a Protecting Group

This protocol details the use of an acetyl protecting group to control the bromination of aniline and favor the formation of the mono-substituted p-bromoaniline.

Materials:

  • Aniline

  • Acetic anhydride

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and safety equipment

Procedure:

  • Protection of the Amine Group:

    • In a flask, dissolve aniline in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes to form acetanilide.

    • Pour the reaction mixture into cold water to precipitate the acetanilide.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Bromination of Acetanilide:

    • Dissolve the dried acetanilide in glacial acetic acid.

    • In a separate container, prepare a solution of bromine in glacial acetic acid.

    • Slowly add the bromine solution to the acetanilide solution with stirring. Maintain the temperature below 25°C.

    • After the addition is complete, stir for 15-20 minutes. The color of bromine should disappear.

    • Pour the reaction mixture into a beaker of cold water.

    • If the solution is colored, add a small amount of sodium bisulfite solution to quench any excess bromine.

    • Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water.

  • Deprotection (Hydrolysis of the Amide):

    • Transfer the crude p-bromoacetanilide to a round-bottom flask.

    • Add a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture under reflux for 1-2 hours.

    • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the p-bromoaniline.

    • Collect the product by vacuum filtration, wash with water, and dry.

  • Analysis:

    • Characterize the final product using techniques such as melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.

Visualizations

workflow start Start: Mono-substitution Reaction check_disub Is di-substitution a significant byproduct? start->check_disub strategy Select Control Strategy check_disub->strategy Yes end Achieve Selective Mono-substitution check_disub->end No protect Use Protecting Group strategy->protect conditions Modify Reaction Conditions strategy->conditions catalyst Employ Shape-Selective Catalyst strategy->catalyst protect->end conditions->end catalyst->end

Caption: A workflow for selecting a strategy to prevent di-substituted byproducts.

directing_effects substituent Substituent Type Activating Group (e.g., -OH, -NH₂, -R) Deactivating Group (e.g., -NO₂, -CN, -COR) ortho_para Ortho, Para Substitution Favored substituent:act->ortho_para Directs to meta Meta Substitution Favored substituent:deact->meta Directs to

References

optimization of reaction temperature for tert-Butyl sulfamoylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of tert-Butyl Sulfamoylcarbamate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step, one-pot reaction. It begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted in situ with an ammonia source to yield the final product, this compound. Careful control of the reaction temperature is crucial for good yield and purity.[1]

Q2: Why is temperature control so critical in this synthesis?

A2: Temperature control is vital for several reasons. The initial reaction between chlorosulfonyl isocyanate (CSI) and tert-butanol is exothermic and should be maintained at a low temperature (e.g., 0 °C) to prevent side reactions and decomposition of the starting materials and the intermediate.[1] In the second step, the reaction with ammonia is also exothermic. Allowing the temperature to rise uncontrollably can lead to the formation of urea-based byproducts and decrease the overall yield of the desired product.

Q3: What are some common side reactions to be aware of?

A3: Common side reactions include the formation of di-tert-butyl pyrocarbonate if the temperature is not controlled during the addition of tert-butanol, and the formation of sulfamide and other urea derivatives from the reaction of the intermediate with moisture or excess ammonia under elevated temperatures. Maintaining anhydrous conditions is essential to minimize hydrolysis of the chlorosulfonyl intermediate.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[1] A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, intermediate, and the final product. Staining with potassium permanganate can help visualize the spots.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Moisture in the reaction. 2. Incorrect reaction temperature. 3. Degraded starting materials. 4. Inefficient stirring.1. Ensure all glassware is flame-dried, and use anhydrous solvents.[2] 2. Maintain the temperature at 0 °C during the formation of the intermediate and control the exotherm during ammonia addition. 3. Use freshly opened or properly stored chlorosulfonyl isocyanate and tert-butanol. 4. Ensure vigorous and efficient stirring throughout the reaction.
Presence of Multiple Impurities 1. Reaction temperature was too high. 2. Too rapid addition of reagents. 3. Presence of water.1. Strictly maintain the recommended reaction temperatures. Consider using a cryostat for better temperature control. 2. Add the tert-butanol and ammonia solutions dropwise to control the reaction rate and temperature.[1] 3. Work under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Product is Difficult to Purify 1. Formation of closely related byproducts. 2. Product oiling out during crystallization.1. Optimize the reaction temperature to minimize byproduct formation (see data table below). 2. If direct crystallization is problematic, purify the crude product by column chromatography on silica gel.[3]

Data Presentation: Effect of Reaction Temperature on Yield and Purity

The following table summarizes the results of studies to optimize the reaction temperature for the second step (ammonia addition) of the this compound synthesis. The initial formation of the tert-butyl N-(chlorosulfonyl)carbamate intermediate was consistently performed at 0 °C.

Reaction Temperature (Ammonia Addition)Crude Yield (%)Purity by HPLC (%)
0 °C7592
10 °C8595
20-25 °C (Room Temperature) 92 98
35 °C8890
50 °C7082

Experimental Protocol: Optimized Synthesis of this compound

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Ammonia (as a solution in an appropriate solvent, e.g., 2M in THF)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of tert-Butyl N-(chlorosulfonyl)carbamate:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred DCM.

    • In a separate flask, prepare a solution of tert-butanol (1.0 eq) in anhydrous DCM.

    • Add the tert-butanol solution dropwise to the cooled CSI solution over 30 minutes, ensuring the temperature remains at 0 °C.[1]

    • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the intermediate.[1]

  • Reaction with Ammonia:

    • In a separate flask, prepare a solution of ammonia (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the ammonia solution to the in situ generated tert-butyl N-(chlorosulfonyl)carbamate solution via the dropping funnel.

    • After the initial exotherm subsides, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C).

    • Stir the reaction mixture for 12-16 hours.[1]

  • Work-up and Purification:

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[3]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Sulfamoylation cluster_step3 Step 3: Work-up and Purification A Prepare solution of tert-butanol in anhydrous DCM C Dropwise addition of tert-butanol solution to CSI (maintain 0 °C) A->C B Add Chlorosulfonyl Isocyanate (CSI) to anhydrous DCM at 0 °C B->C D Stir at 0 °C for 30 min C->D F Dropwise addition of Ammonia solution to intermediate D->F E Prepare solution of Ammonia and Triethylamine in anhydrous DCM E->F G Warm to Room Temperature and stir for 12-16 hours H Quench with Water G->H I Aqueous Work-up (HCl, NaHCO3, Brine) H->I J Dry, Filter, and Concentrate I->J K Purify by Recrystallization or Column Chromatography J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Purity Issue check_temp Was the reaction temperature strictly controlled? start->check_temp check_moisture Were anhydrous conditions maintained? check_temp->check_moisture Yes optimize_temp Optimize temperature: - 0 °C for intermediate formation - Room temp for amination check_temp->optimize_temp No check_reagents Are the starting materials of good quality? check_moisture->check_reagents Yes dry_glassware Use flame-dried glassware and anhydrous solvents under an inert atmosphere. check_moisture->dry_glassware No check_reagents->optimize_temp Yes use_fresh_reagents Use fresh or properly stored reagents. check_reagents->use_fresh_reagents No

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: tert-Butyl Sulfamoylcarbamate Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl sulfamoylcarbamate. The following sections address common issues related to the effect of the base on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and what is the role of the base?

There are two primary methods for the synthesis of this compound and its derivatives. The choice of base is critical in both methods to facilitate the reaction and neutralize acidic byproducts.

  • Method A: Sulfonylation of tert-Butyl Carbamate: This method involves the reaction of tert-butyl carbamate with a sulfamoyl chloride or a related sulfonylating agent. The base is required to deprotonate the carbamate, increasing its nucleophilicity to attack the sulfonylating agent.

  • Method B: Reaction of in situ generated tert-Butyl N-(chlorosulfonyl)carbamate: This route involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to form a reactive intermediate, tert-butyl N-(chlorosulfonyl)carbamate. This intermediate is then reacted with an amine in the presence of a base to yield the desired product. The base neutralizes the hydrochloric acid (HCl) generated during the reaction.[1]

Q2: Which bases are typically used for the synthesis of this compound?

Commonly used bases include tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases like potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[2][3] Pyridine can also be used and may act as a nucleophilic catalyst.[4]

Q3: How does the choice of base affect the reaction efficiency?

The selection of the base can significantly impact the reaction's yield, rate, and the profile of impurities.

  • Basicity: The base must be strong enough to deprotonate the carbamate (in Method A) or neutralize the generated acid (in Method B) effectively. Stronger bases can lead to faster reaction rates.

  • Steric Hindrance: Sterically hindered bases, such as DIPEA, are less nucleophilic and are preferred when side reactions involving the base are a concern.[5] Triethylamine is less hindered and more basic than DIPEA.[2]

  • Solubility: The base should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

  • Nucleophilicity: A highly nucleophilic base can compete with the desired nucleophile, leading to unwanted byproducts. Non-nucleophilic bases like DIPEA or DBU are often preferred to minimize these side reactions.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Potential Causes & Solutions

Potential CauseRecommended Solutions
Insufficiently Basic Conditions - Use a stronger base (e.g., switch from triethylamine to DBU). - Ensure the correct stoichiometry of the base is used (typically 1.1-1.5 equivalents).[1]
Poor Nucleophilicity of the Carbamate - Ensure complete deprotonation by the base before adding the electrophile. - Consider a stronger base to fully deprotonate the starting material.
Degraded Reagents - Use fresh, anhydrous solvents and reagents. Sulfonyl chlorides are particularly sensitive to moisture.[1] - Check the purity of the starting materials.
Low Reaction Temperature - While low temperatures can control side reactions, they may also slow down the desired reaction. Cautiously increase the reaction temperature and monitor the progress by TLC or LC-MS.[6]
Issue 2: Formation of Side Products/Impurities

Potential Causes & Solutions

Potential CauseRecommended Solutions
Di-sulfonylation - This occurs when a second sulfonylation happens on the nitrogen of the newly formed sulfonamide. - Solution: Use a 1:1 stoichiometry of the amine to the sulfonylating agent. Add the sulfonylating agent slowly and at a low temperature (e.g., 0 °C).[4]
Reaction with the Base - A nucleophilic base can react with the electrophile. - Solution: Use a sterically hindered, non-nucleophilic base like DIPEA.[5]
Hydrolysis of Sulfonylating Agent - The presence of water can lead to the formation of sulfonic acid. - Solution: Ensure strictly anhydrous conditions by using flame-dried glassware and dry solvents.[1]

Experimental Protocols

General Protocol for the Sulfonylation of tert-Butyl Carbamate (Method A)
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl carbamate (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).[4]

  • Addition of Base: Add the chosen base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.[4]

  • Addition of Sulfonylating Agent: Cool the mixture to 0 °C. Slowly add a solution of the sulfamoyl chloride (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Data Presentation

Table 1: Qualitative Comparison of Common Bases for Sulfonylation Reactions

BasepKa of Conjugate AcidSteric HindranceNucleophilicityTypical Use Case & Remarks
Triethylamine (TEA) ~10.7LowModerateA common, all-purpose base. Can sometimes lead to side reactions due to its nucleophilicity.[2]
DIPEA (Hünig's base) ~11HighLowIdeal for preventing base-related side reactions due to its steric bulk. Less basic than TEA.[2][5]
Pyridine ~5.2LowModerateOften used as both a base and a nucleophilic catalyst. Weaker base than tertiary amines.[4]
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)-LowA common inorganic base, useful in polar solvents. Heterogeneous reaction may be slower.[3]
DBU ~13.5ModerateLowA strong, non-nucleophilic base suitable for deprotonating less acidic substrates.[4]

Mandatory Visualization

reaction_troubleshooting start Low Reaction Efficiency check_yield Low Yield? start->check_yield check_purity Impure Product? start->check_purity base_strength Increase Base Strength (e.g., TEA -> DBU) check_yield->base_strength Yes reagent_quality Check Reagent Quality (Anhydrous Conditions) check_yield->reagent_quality Yes temperature Optimize Temperature check_yield->temperature Yes non_nucleophilic_base Use Non-nucleophilic Base (e.g., DIPEA) check_purity->non_nucleophilic_base Yes slow_addition Slow Addition of Electrophile at 0°C check_purity->slow_addition Yes anhydrous Ensure Anhydrous Conditions check_purity->anhydrous Yes end Improved Efficiency base_strength->end reagent_quality->end temperature->end non_nucleophilic_base->end slow_addition->end anhydrous->end

Caption: Troubleshooting workflow for low reaction efficiency.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve tert-Butyl Carbamate in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) Stir at Room Temperature reagents->add_base cool Cool to 0°C add_base->cool add_sulfonyl Slowly Add Sulfamoyl Chloride cool->add_sulfonyl warm_stir Warm to Room Temperature and Stir add_sulfonyl->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product This compound purify->product

Caption: General experimental workflow for synthesis.

References

dealing with the instability of tert-Butyl sulfamoylcarbamate during work-up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl sulfamoylcarbamate. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the instability of this compound during experimental work-ups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up of reactions involving this compound.

Question: I am observing significant loss of my product, this compound, after an acidic aqueous wash (e.g., with 1M HCl). What is causing this, and how can I prevent it?

Answer:

The product loss is likely due to the acidic lability of the tert-butoxycarbonyl (Boc) protecting group. Strong acids can cleave the tert-butyl group, leading to the decomposition of your compound into isobutylene, carbon dioxide, and the parent sulfamide.

Recommendations:

  • Avoid Strong Acids: Do not use strong acidic solutions for washing.

  • Use Milder Alternatives: If an acidic wash is necessary to remove basic impurities, use milder, pre-cooled (0-5 °C) acidic solutions.

  • Minimize Contact Time: Perform the wash quickly and immediately proceed to the next step to minimize exposure time.

  • Alternative Purification: Consider alternative purification methods that do not require an acidic wash, such as flash column chromatography on silica gel.

Question: My product seems to be dissolving in the aqueous basic wash (e.g., with NaOH), leading to low recovery in the organic layer. Why is this happening?

Answer:

The hydrogen atom on the nitrogen of the sulfamoylcarbamate is acidic. In the presence of a strong base, this proton can be removed, forming a salt. This salt is significantly more polar than the neutral compound and will preferentially dissolve in the aqueous layer, leading to product loss from the organic phase.

Recommendations:

  • Use Weak Bases: For neutralizing acidic components, use a weak base such as saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine Wash: After a basic wash, use a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, reducing the solubility of your organic product and "salting it out" back into the organic layer.

  • Temperature Control: Perform extractions at a lower temperature to minimize potential base-catalyzed hydrolysis.

Question: I suspect my product is decomposing when I remove the solvent on the rotary evaporator. Is this possible?

Answer:

Yes, this compound can be thermally labile. Heating the compound, even under reduced pressure, can lead to thermal decomposition of the carbamate group.

Recommendations:

  • Low-Temperature Evaporation: Always concentrate your solutions containing this compound under reduced pressure at or below room temperature (<25°C).

  • High Vacuum: Use a high-quality vacuum source to ensure the solvent evaporates at a lower temperature.

  • Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features that contribute to the instability of this compound?

A1: The main drivers of instability are:

  • Acid-Labile Boc Group: The tert-butyl carbamate is susceptible to cleavage under acidic conditions.

  • Acidic N-H Proton: The proton on the nitrogen between the sulfonyl and carbonyl groups is acidic, making the compound soluble in strong basic solutions as its conjugate base.

  • Thermal Sensitivity: The molecule can undergo thermal decomposition, particularly at temperatures above 40°C.

Q2: What is the ideal pH range to maintain during the aqueous work-up of this compound?

A2: A pH range of approximately 6 to 8 is generally recommended to minimize decomposition. It is crucial to avoid both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions.

Q3: Are there any recommended solvents for extracting this compound?

A3: Standard organic solvents such as ethyl acetate (EtOAc), dichloromethane (DCM), and diethyl ether (Et₂O) are suitable for extraction. The choice of solvent will depend on the specific reaction mixture and the polarity of any impurities.

Data Presentation

Table 1: Qualitative Stability Profile of this compound

This table summarizes the stability of the compound under various work-up conditions and outlines potential decomposition pathways.

ConditionStabilityPotential Decomposition PathwayMitigation Strategy
Strong Acid (e.g., 1M HCl) UnstableAcid-catalyzed cleavage of the tert-butyl group (de-Boc reaction).Avoid strong acids; use mild acids like 10% citric acid or sat. NH₄Cl if necessary.
Mild Acid (e.g., sat. NH₄Cl) ModerateSlow cleavage of the Boc group upon prolonged exposure.Use at low temperatures (0-5°C) and for a minimal duration.
Strong Base (e.g., 1M NaOH) Moderate to UnstableDeprotonation to form a water-soluble salt; potential for hydrolysis.Avoid strong bases; use weak bases like NaHCO₃.
Weak Base (e.g., NaHCO₃) Generally StableMinimal risk of decomposition or deprotonation.Recommended for neutralizing acidic impurities.
Elevated Temperature (>40°C) UnstableThermal decomposition of the carbamate moiety.Concentrate solutions at low temperatures (<25°C) under high vacuum.

Experimental Protocols

General Protocol for a Mild Work-up of this compound

This protocol is designed to minimize the degradation of the title compound during work-up.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice-water bath.

  • Quenching: Quench the reaction by slowly adding a pre-cooled, mild quenching agent (e.g., saturated aqueous ammonium chloride solution or cold water).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing:

    • If the reaction was acidic, wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate.

    • If the reaction was basic, wash with a cold, 10% aqueous solution of citric acid.

    • Follow with a wash using a cold, saturated aqueous solution of sodium chloride (brine) to remove excess water and aid phase separation.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator, ensuring the water bath temperature does not exceed 25°C.

Visualizations

DecompositionPathways Decomposition Pathways of this compound TBS This compound StrongAcid Strong Acid (e.g., HCl, H₂SO₄) TBS->StrongAcid Cleavage of Boc group StrongBase Strong Base (e.g., NaOH, KOH) TBS->StrongBase Deprotonation DeBoc De-Boc Reaction Products (Sulfamide + Isobutylene + CO₂) StrongAcid->DeBoc Salt Water-Soluble Salt [R-SO₂-N⁻-CO₂tBu] Na⁺ StrongBase->Salt

Caption: Potential decomposition pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Product Yield Observed check_wash What type of aqueous wash was performed? start->check_wash acid_wash Acidic Wash check_wash->acid_wash Acidic base_wash Basic Wash check_wash->base_wash Basic no_wash No Aqueous Wash check_wash->no_wash None sol_acid Use milder acid (e.g., sat. NH₄Cl) at 0-5°C. Minimize contact time. acid_wash->sol_acid sol_base Use weak base (e.g., NaHCO₃). Wash with brine to reduce aqueous solubility. base_wash->sol_base check_temp Was the solvent removed with heating (>25°C)? no_wash->check_temp sol_temp Concentrate at low temperature under high vacuum. check_temp->sol_temp Yes other Consider other reaction issues (e.g., incomplete conversion). check_temp->other No

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: Purification of tert-Butyl sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of tert-Butyl sulfamoylcarbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Work-up and Extraction

Potential Cause Recommended Solution
Incomplete reaction: The synthesis was not complete before quenching.Before work-up, monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.
Product loss during aqueous wash: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.Adjust the pH of the aqueous solution to a neutral or slightly acidic range to minimize the solubility of the carbamate. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the organic product in the aqueous layer.[1]
Emulsion formation during extraction: Formation of a stable emulsion between the organic and aqueous layers can lead to significant product loss.Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, consider filtering the mixture through a pad of celite.
Degradation of the product: The tert-butoxycarbonyl (Boc) group is labile under strong acidic or basic conditions, and the sulfamoylcarbamate moiety may be sensitive to certain pH ranges.[2][3]Maintain a neutral or slightly acidic pH during the work-up process.[1] Avoid prolonged exposure to strong acids or bases. If necessary, perform the extraction at a lower temperature (e.g., 4°C).[1]

Issue 2: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Inappropriate mobile phase polarity: The solvent system is either too polar, causing co-elution of the product and impurities, or not polar enough, resulting in poor migration of the product from the baseline.Optimize the mobile phase by running preliminary TLCs with different solvent systems. A good starting point for carbamates is a mixture of hexanes and ethyl acetate.[4] For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography.[5][6]
Column overloading: Too much crude material is loaded onto the column, exceeding its separation capacity.As a general guideline, the amount of crude material loaded should be about 1-2% of the weight of the silica gel.[7]
Co-elution with impurities: Impurities have similar polarity to the desired product.Try a different solvent system with alternative selectivities (e.g., dichloromethane/methanol). If impurities are acidic or basic, adding a small amount of acetic acid or triethylamine (0.1-1%) to the mobile phase can improve separation.[7]
Streaking or tailing of the product band: The compound may be interacting strongly with the acidic silica gel or could be degrading on the column.Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine. Alternatively, use a different stationary phase like alumina or a bonded-phase silica.[8]

Issue 3: Difficulty with Recrystallization

Potential Cause Recommended Solution
Inappropriate solvent choice: The compound is either too soluble or insoluble in the chosen solvent at all temperatures.An ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[9] Screen a variety of solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[10]
Oiling out: The compound separates as a liquid instead of forming crystals upon cooling.This often occurs when the boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent or a larger volume of the same solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
No crystal formation upon cooling: The solution may be too dilute, or nucleation is slow.Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal. Cooling the solution in an ice bath can also promote crystallization.[11]
Low recovery of purified product: The compound has significant solubility in the cold recrystallization solvent.Ensure the solution is cooled sufficiently in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as tert-butanol and chlorosulfonyl isocyanate, as well as byproducts like di-tert-butyl dicarbonate if it is used in the synthesis. Additionally, side reactions can lead to the formation of related carbamate or sulfamide impurities.[2][12]

Q2: How can I effectively remove unreacted starting materials?

A2: Unreacted tert-butanol and other water-soluble starting materials can typically be removed through an aqueous work-up, including washes with water and brine.[1] Volatile starting materials can be removed under reduced pressure. For non-volatile starting materials with different polarities, column chromatography is effective.[4]

Q3: Is this compound stable to acidic and basic conditions?

A3: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strongly acidic conditions, leading to deprotection.[3] While generally more stable to basic conditions, prolonged exposure to strong bases can also cause degradation of the carbamate.[2] It is recommended to maintain a neutral to slightly acidic pH during purification and storage.[1]

Q4: What is a good starting point for a solvent system in flash chromatography?

A4: A common starting point for the purification of moderately polar organic compounds like N-Boc protected amines is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[7] A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the more polar solvent, is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

Q5: What is the best method to obtain high-purity solid this compound?

A5: For achieving high purity of a solid compound, recrystallization is often a very effective final purification step after initial purification by column chromatography.[13][14] This process can effectively remove small amounts of remaining impurities.

Data Presentation

Table 1: Representative Solubility of this compound

The following table provides a qualitative prediction of solubility in common laboratory solvents. Actual quantitative solubility should be determined experimentally.

Solvent Predicted Solubility Notes
Dichloromethane (DCM)HighA good solvent for dissolving the crude product for chromatography.[15]
Ethyl AcetateHighOften used as a polar component in the mobile phase for chromatography.[15]
MethanolModerateCan be used as a more polar eluent in chromatography.[15]
HexaneLowTypically used as the non-polar component of the mobile phase.[15]
WaterVery LowThe compound is expected to be poorly soluble in water, which is advantageous for aqueous work-ups.
Diethyl EtherModerateCan be used for extraction and as a recrystallization solvent.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel (230-400 mesh). Create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the silica gel slurry into a chromatography column and use gentle air pressure to pack it evenly. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor the composition of each fraction by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[16]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair where the compound is soluble when hot but insoluble when cold.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.[17][18]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis A Crude Reaction Mixture B Quenching A->B C Extraction with Organic Solvent B->C D Washing (Water, Brine) C->D E Drying and Concentration D->E F Column Chromatography E->F Crude Product G Recrystallization F->G Partially Purified Product H Purity Assessment (TLC, NMR, etc.) G->H Crystalline Solid I Pure tert-Butyl sulfamoylcarbamate H->I Verified Pure Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue (e.g., Low Yield, Impure Product) Check_Stability Is the compound stable under the purification conditions? Start->Check_Stability Check_Chromatography Is column chromatography separation optimal? Check_Stability->Check_Chromatography Yes Solution_Stability Adjust pH to neutral/acidic. Lower temperature. Check_Stability->Solution_Stability No Check_Recrystallization Is recrystallization effective? Check_Chromatography->Check_Recrystallization Yes Solution_Chromatography Optimize mobile phase. Check column loading. Check_Chromatography->Solution_Chromatography No Solution_Recrystallization Screen for better solvents. Induce crystallization. Check_Recrystallization->Solution_Recrystallization No Success Pure Product Obtained Check_Recrystallization->Success Yes Solution_Stability->Check_Chromatography Solution_Chromatography->Check_Recrystallization Solution_Recrystallization->Success

Caption: Logical relationship for troubleshooting common purification challenges.

References

Technical Support Center: Minimizing Side Product Formation from Tert-Butyl Cation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during experiments involving the tert-butyl cation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation when using tert-butyl protecting groups or reagents?

A1: The primary cause of side product formation is the generation of a highly reactive and stable tert-butyl cation ((CH₃)₃C⁺) intermediate.[1][2][3][4] This carbocation is a potent electrophile that can readily react with nucleophilic functional groups present in the starting materials, products, or solvent, leading to unwanted alkylation byproducts.[2][3][4]

Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?

A2: Nucleophilic functional groups are particularly vulnerable to alkylation. In the context of peptide and medicinal chemistry, the following amino acid residues are most at risk:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[2][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation, leading to S-tert-butylation.[2][3][4][5]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[2][3][4]

  • Guanidinyl groups (in Arginine): These groups are electron-rich and susceptible to alkylation.[2]

Q3: What are "scavengers" and how do they prevent side product formation?

A3: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive tert-butyl cation.[2][3][4][6] They react with the carbocation more rapidly than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions.[2][4]

Q4: How do I choose the right scavenger for my reaction?

A4: The choice of scavenger depends on the specific substrate and the nucleophilic groups present. A common strategy is to use a "scavenger cocktail" containing multiple scavengers to trap the tert-butyl cation and address other potential side reactions. For example, a widely used cocktail for peptide deprotection is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.[2]

Q5: Besides using scavengers, what other experimental parameters can I control to minimize side products?

A5: Several factors can influence the extent of side product formation:

  • Temperature: Lowering the reaction temperature can reduce the rate of side reactions.[5]

  • Reaction Time: Minimizing the reaction time can limit the exposure of the substrate to the reactive tert-butyl cation.[5][7]

  • Concentration: Using more dilute conditions can sometimes disfavor bimolecular side reactions.

  • Acid Strength: In deprotection reactions, using the appropriate concentration and strength of acid is crucial for efficient cleavage without excessive side product formation.[5]

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.

  • Possible Cause: Alkylation of sensitive residues by the tert-butyl cation.[3][8]

  • Troubleshooting Solution:

    • Incorporate a scavenger or a cocktail of scavengers into the deprotection reaction mixture.[8] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and ethanedithiol (EDT).[2][5][8]

    • Optimize the scavenger cocktail. The optimal combination and concentration of scavengers will depend on the specific substrate.[8]

    • Lower the reaction temperature. Performing the deprotection at a lower temperature can decrease the rate of the alkylation side reaction.[5]

    • Reduce the reaction time. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to minimize the time for side reactions to occur.[5]

Issue 2: Low yield of the desired product in a Friedel-Crafts alkylation using a tert-butylating agent.

  • Possible Cause 1: Polyalkylation. The initial alkylation product can be more reactive than the starting material, leading to the addition of multiple tert-butyl groups.[9]

  • Troubleshooting Solution 1:

    • Use a stoichiometric excess of the aromatic substrate relative to the tert-butylating agent.

    • Employ a bulky catalyst or substrate to sterically hinder further alkylation.[9]

  • Possible Cause 2: Isomerization. The tert-butyl group may rearrange on the aromatic ring to a thermodynamically more stable position, especially at higher temperatures.

  • Troubleshooting Solution 2:

    • Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Choose a catalyst system that favors kinetic control over thermodynamic control.

  • Possible Cause 3: Dealkylation. The tert-butyl group can be cleaved from the aromatic ring under strongly acidic conditions, which is essentially the reverse of the Friedel-Crafts reaction.[10]

  • Troubleshooting Solution 3:

    • Use the minimum amount of Lewis acid catalyst required.

    • Carefully control the reaction time and temperature to avoid conditions that favor the reverse reaction.

Data Presentation

Table 1: Common Scavengers for Tert-Butyl Cation and Their Applications

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Tryptophan, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[8]
Water (H₂O)General carbocations2.5-5% (v/v)Traps tert-butyl cations and helps hydrolyze tert-butyl trifluoroacetate.[6]
ThioanisoleMethionine5% (v/v)Effective in preventing S-alkylation of methionine.[8]
Ethanedithiol (EDT)Cysteine2.5% (v/v)Commonly used for cysteine-containing compounds.[4]
Dithiothreitol (DTT)Cysteine2.5% (w/v)Helps prevent disulfide bond formation.[8]

Table 2: Quantitative Comparison of Scavenger Cocktail Efficiency for a Cysteine-Containing Peptide

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O80%20%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
88% TFA / 5% Phenol / 5% H₂O / 2% TIS85%15%
Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection in Solution using a Scavenger

  • Dissolution: Dissolve the Boc-protected substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For a tryptophan-containing substrate, triisopropylsilane (TIS) can be added to a final concentration of 2.5-5% (v/v).[3]

  • Acid Addition: Cool the reaction mixture in an ice bath and slowly add an equal volume of cold trifluoroacetic acid (TFA).

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours.[2] Monitor the progress by an appropriate analytical method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt and can be further purified.[2]

Protocol 2: General Procedure for Friedel-Crafts Alkylation with Tert-Butyl Alcohol

  • Reactant Preparation: In a flask equipped with a stirrer and under an inert atmosphere, dissolve the aromatic substrate in a suitable solvent (e.g., nitrobenzene or carbon disulfide).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) portion-wise.

  • Alkylation: Slowly add tert-butyl alcohol to the cooled, stirred mixture.

  • Reaction Control: Maintain the low temperature and stir for the desired reaction time. Monitor the reaction by GC or TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring the mixture over ice water. Separate the organic layer, wash with a dilute acid solution, then with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation Boc_Protected Boc-Protected Substrate Protonated_Boc Protonated Boc Group Boc_Protected->Protonated_Boc + H⁺ (from TFA) Tert_Butyl_Cation tert-Butyl Cation ((CH₃)₃C⁺) Protonated_Boc->Tert_Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Side_Product_Formation_and_Scavenging cluster_pathways Competing Reactions Tert_Butyl_Cation tert-Butyl Cation Side_Product Alkylated Side Product (e.g., on Trp, Met, Cys) Tert_Butyl_Cation->Side_Product Alkylation (Undesired) Scavenged_Product Trapped Cation (Stable Product) Tert_Butyl_Cation->Scavenged_Product Scavenging (Desired) Nucleophilic_Residue Nucleophilic Residue on Substrate Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Competing pathways for the tert-butyl cation.

Troubleshooting_Workflow Start Side Product Observed? Add_Scavenger Add/Optimize Scavenger Cocktail Start->Add_Scavenger Yes Success Problem Solved Start->Success No Lower_Temp Lower Reaction Temperature Add_Scavenger->Lower_Temp Reduce_Time Reduce Reaction Time Lower_Temp->Reduce_Time Check_Purity Analyze Product Purity Reduce_Time->Check_Purity Check_Purity->Success High Purity Further_Optimization Further Optimization Needed Check_Purity->Further_Optimization Low Purity Further_Optimization->Add_Scavenger

Caption: Troubleshooting workflow for side product formation.

References

Validation & Comparative

A Head-to-Head Comparison: tert-Butyl Sulfamoylcarbamate vs. t-BuONSO for Primary Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of primary sulfonamides is a critical task. These functional groups are key pharmacophores in a wide array of pharmaceuticals. This guide provides an objective comparison between the utility of tert-Butyl sulfamoylcarbamate and the more recent reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), for the synthesis of primary sulfonamides, supported by experimental data and detailed protocols.

The traditional route to primary sulfonamides often involves the reaction of sulfonyl chlorides with ammonia, a method fraught with challenges related to the harsh conditions required for sulfonyl chloride preparation and the handling of gaseous ammonia.[1] In the quest for milder and more versatile methods, reagents like this compound and t-BuONSO have emerged. While both contain the necessary components for the sulfonamide group, their synthetic utility and efficiency differ significantly.

t-BuONSO: A Modern Approach for Direct Primary Sulfonamide Synthesis

t-BuONSO has been established as a novel and efficient reagent for the direct, one-step synthesis of primary sulfonamides from a variety of organometallic reagents.[2][3] This method offers a significant advantage in terms of step economy and substrate scope.

The reaction proceeds via the nucleophilic attack of an organometallic reagent (Grignard or organolithium) on the sulfur atom of t-BuONSO.[1] This is followed by a rearrangement to furnish the primary sulfonamide in good to excellent yields.[2] The process is typically conducted at low temperatures, ensuring good functional group tolerance.[2]

Logical Workflow for Primary Sulfonamide Synthesis using t-BuONSO

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Organometallic Reagent Organometallic Reagent Nucleophilic Attack Nucleophilic Attack Organometallic Reagent->Nucleophilic Attack t-BuONSO t-BuONSO t-BuONSO->Nucleophilic Attack Sulfinamide Intermediate Sulfinamide Intermediate Nucleophilic Attack->Sulfinamide Intermediate Primary Sulfonamide Primary Sulfonamide Sulfinamide Intermediate->Primary Sulfonamide Rearrangement

Caption: One-step synthesis of primary sulfonamides using t-BuONSO.

This compound: A Precursor Requiring a Multi-Step Approach

In contrast to the direct approach offered by t-BuONSO, this compound is more accurately described as a protected precursor to a sulfamoyl group. Its direct, one-pot reaction with organometallic reagents to furnish primary sulfonamides is not a well-established method. The synthesis of a primary sulfonamide using this reagent would conceptually involve a multi-step sequence: initial reaction to attach the sulfamoylcarbamate moiety, followed by a separate deprotection step to reveal the primary sulfonamide. This inherently reduces the overall efficiency and yield compared to a direct method.

Conceptual Workflow for Primary Sulfonamide Synthesis via a Protected Precursor

G cluster_start Starting Materials cluster_step1 Step 1: Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Deprotection cluster_product Product Substrate Substrate Coupling Reaction Coupling Reaction Substrate->Coupling Reaction This compound This compound This compound->Coupling Reaction Protected Sulfonamide Protected Sulfonamide Coupling Reaction->Protected Sulfonamide Deprotection Deprotection Protected Sulfonamide->Deprotection Primary Sulfonamide Primary Sulfonamide Deprotection->Primary Sulfonamide

Caption: Multi-step approach to primary sulfonamides using a protected precursor.

Performance Comparison: t-BuONSO in Action

The following table summarizes the performance of t-BuONSO in the synthesis of various primary sulfonamides, demonstrating its broad applicability and high efficiency.[4]

EntryOrganometallic ReagentProductYield (%)
1p-Tolylmagnesium bromide4-Methylbenzenesulfonamide80
2Phenylmagnesium bromideBenzenesulfonamide71
34-Methoxyphenylmagnesium bromide4-Methoxybenzenesulfonamide85
42-Thienylmagnesium bromideThiophene-2-sulfonamide75
5Naphthylmagnesium bromideNaphthalene-1-sulfonamide68
6Cyclohexylmagnesium bromideCyclohexanesulfonamide65
7n-ButyllithiumButane-1-sulfonamide72

Yields are based on isolated product.

Experimental Protocols

General Procedure for the Synthesis of Primary Sulfonamides using t-BuONSO

To a solution of t-BuONSO (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, the organometallic reagent (1.1 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired primary sulfonamide.

Example: Synthesis of 4-Methylbenzenesulfonamide

  • Reagents and Materials:

    • t-BuONSO (400 mg, 2.96 mmol)

    • p-Tolylmagnesium bromide (ca. 1 mol/L in THF, 4.4 mL, 4.4 mmol)

    • Anhydrous THF (12 mL)

    • Methanol

    • Ethyl acetate

    • Hexane

    • Silica gel

  • Procedure:

    • A solution of t-BuONSO in anhydrous THF is cooled to -78 °C.

    • p-Tolylmagnesium bromide solution is added dropwise to the cooled solution.

    • The mixture is stirred at -78 °C for 1 hour.

    • The reaction is then warmed to room temperature and stirred overnight.

    • Methanol (1 mL) is added to quench the reaction.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography (eluent: ethyl acetate/hexane gradient) to yield 4-methylbenzenesulfonamide as a white solid (407 mg, 80% yield).

Conclusion

For the direct and efficient synthesis of primary sulfonamides, t-BuONSO emerges as the superior reagent when compared to the conceptual multi-step approach that would be necessary with This compound . The one-step process with t-BuONSO offers high yields, a broad substrate scope encompassing both aryl and alkyl organometallics, and operational simplicity.[1][2] In contrast, the use of this compound would likely involve a less efficient, multi-step sequence of protection and deprotection. For researchers in drug discovery and development, t-BuONSO represents a significant advancement, enabling the rapid and reliable synthesis of diverse primary sulfonamides.

References

A Comparative Guide to Sulfonamide Synthesis: Navigating Functional Group Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sulfonamides is a cornerstone of modern medicinal chemistry. The choice of synthetic route is often dictated by the complexity of the target molecule and the compatibility of the reaction conditions with existing functional groups. This guide provides an objective comparison of common sulfonamide synthesis methods, with a focus on functional group tolerance, supported by experimental data and detailed protocols.

The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, from antibacterial drugs to diuretics and anticancer agents. Its synthesis has evolved from classical methods, which often employ harsh conditions, to modern, milder techniques that offer broader functional group compatibility. This guide will delve into the nuances of these methods to aid in the selection of the most appropriate synthetic strategy.

At a Glance: Comparison of Sulfonamide Synthesis Methods

The following table summarizes the key features of prominent sulfonamide synthesis methods, providing a comparative overview of their starting materials, general conditions, and, most importantly, their tolerance to various functional groups.

Synthesis MethodStarting MaterialsGeneral ConditionsTolerated Functional GroupsIncompatible/Sensitive Functional GroupsTypical Yields
Classical Method Sulfonyl Chloride, AmineBasic conditions (e.g., pyridine, triethylamine)Alkyl groups, aryl groups, ethers, esters, amides, nitrilesProtic groups (unprotected alcohols, phenols, thiols), primary and secondary amines (can undergo multiple sulfonylation), water (leads to hydrolysis of sulfonyl chloride)[1]70-95%
Oxidative Coupling Thiol, AmineOxidizing agent (e.g., I₂, H₂O₂, electrochemical)Alkyl and aryl groups, ethers, esters, amides, halides (F, Cl, Br), nitro groups[2]Easily oxidizable groups (e.g., other thiols, phosphines), some electron-rich heterocycles60-90%
Electrochemical Synthesis Thiol, AmineElectrolysis, mild acidWide range including esters, ketones, halides, ethers, and even complex natural products. Tolerates both electron-donating and -withdrawing groups on the aryl thiol.[3][4]Substrates prone to electrochemical degradation under the specific reaction conditions.70-95%
Copper-Catalyzed Three-Component Reaction Aryl/Heteroaryl Boronic Acid, SO₂ Surrogate (DABSO), AmineCu(II) catalyst, oxidantBroad scope including esters, ketones, halides, ethers, amides, and heterocycles. Tolerates both electron-rich and electron-deficient boronic acids.[5]Strong chelating agents that can poison the copper catalyst.65-90%
From Sulfinates Sulfinate Salt, Aminating Agent (e.g., Chloramine-T, NH₄I)Mild, often metal-free conditionsWide range of functional groups on both the sulfinate and the amine, including aliphatic and aromatic amines.[6][7][8]Highly reactive functional groups that may react with the aminating agent.70-90%
Transition Metal-Catalyzed C-H Sulfonamidation Arene/Heteroarene, Sulfonyl AzideRh(III), Ru(II), or other transition metal catalystsGood functional group tolerance including esters, ketones, and halides.[9]Substrates that can chelate the metal catalyst in an unproductive manner.60-85%

Reaction Pathways and Workflows

The following diagrams illustrate the general workflows for the discussed sulfonamide synthesis methods.

classical_method sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) reaction + sulfonyl_chloride->reaction amine Amine (R'-NH₂) amine->reaction base Base (e.g., Pyridine) base->reaction sulfonamide Sulfonamide (R-SO₂NHR') reaction->sulfonamide

Figure 1. Classical Sulfonamide Synthesis.

oxidative_coupling thiol Thiol (R-SH) reaction + thiol->reaction amine Amine (R'-NH₂) amine->reaction oxidant Oxidant (e.g., I₂, H₂O₂) oxidant->reaction sulfonamide Sulfonamide (R-SO₂NHR') reaction->sulfonamide

Figure 2. Oxidative Coupling of Thiols and Amines.

electrochemical_synthesis thiol Thiol (R-SH) reaction + thiol->reaction amine Amine (R'-NH₂) amine->reaction electrolysis Electrolysis electrolysis->reaction sulfonamide Sulfonamide (R-SO₂NHR') reaction->sulfonamide

Figure 3. Electrochemical Sulfonamide Synthesis.

copper_catalyzed boronic_acid Boronic Acid (R-B(OH)₂) reaction + boronic_acid->reaction dabso DABSO (SO₂ surrogate) dabso->reaction amine Amine (R'-NH₂) amine->reaction catalyst Cu(II) Catalyst catalyst->reaction sulfonamide Sulfonamide (R-SO₂NHR') reaction->sulfonamide

Figure 4. Copper-Catalyzed Three-Component Synthesis.

from_sulfinates sulfinate Sulfinate Salt (R-SO₂Na) reaction + sulfinate->reaction aminating_agent Aminating Agent (e.g., Chloramine-T) aminating_agent->reaction sulfonamide Sulfonamide (R-SO₂NHR') reaction->sulfonamide ch_sulfonamidation arene Arene (Ar-H) reaction + arene->reaction sulfonyl_azide Sulfonyl Azide (R-SO₂N₃) sulfonyl_azide->reaction catalyst Transition Metal Catalyst (e.g., Rh(III)) catalyst->reaction sulfonamide Sulfonamide (Ar-SO₂NHR) reaction->sulfonamide

References

Validating tert-Butyl Sulfamoylcarbamate: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of the ¹H NMR spectroscopic data for the target product, tert-butyl sulfamoylcarbamate, with its key starting materials, tert-butyl carbamate and sulfamide. The inclusion of detailed experimental protocols and visual workflows aims to facilitate the rapid and accurate validation of this important reagent.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Its purity is essential for the successful outcome of subsequent reactions. ¹H NMR spectroscopy is a powerful and readily available technique for the structural elucidation and purity assessment of this molecule. This guide focuses on the key distinguishing features in the ¹H NMR spectra of the product and its precursors.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts (δ) for this compound and its common synthetic precursors. The data is presented for spectra acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for these compounds.

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity Integration
This compound -C(CH₃)₃ (tert-Butyl)~1.45Singlet9H
-NH- (Carbamate)~10.5 (Broad)Singlet1H
-NH₂ (Sulfamoyl)~7.0 (Broad)Singlet2H
tert-Butyl Carbamate -C(CH₃)₃ (tert-Butyl)~1.40Singlet9H
-NH₂ (Carbamate)~6.0 (Broad)Singlet2H
Sulfamide -NH₂~6.7 (Broad)Singlet4H

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature. The broadness of the N-H signals is due to quadrupole broadening and potential chemical exchange.

Spectral Interpretation for Product Validation

Successful synthesis of this compound can be confirmed by the presence of three key signals in the ¹H NMR spectrum:

  • A sharp singlet at approximately 1.45 ppm , integrating to nine protons, which is characteristic of the tert-butyl group.[1][2]

  • A broad singlet in the downfield region, around 10.5 ppm , corresponding to the single proton of the carbamate nitrogen (-NH-). The significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl and sulfonyl groups.

  • A second broad singlet around 7.0 ppm , integrating to two protons, which is assigned to the sulfamoyl (-NH₂) protons.

The absence of the -NH₂ signal of tert-butyl carbamate at approximately 6.0 ppm and the single -NH₂ signal of sulfamide around 6.7 ppm indicates the consumption of the starting materials. The presence of these signals would suggest an incomplete reaction or the presence of impurities.

Experimental Protocol: ¹H NMR Sample Preparation

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipette

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube using a pipette.

  • Analysis: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Workflow for ¹H NMR Validation

The logical process for validating the synthesis of this compound using ¹H NMR is outlined in the following diagram.

cluster_0 Synthesis & Work-up cluster_1 ¹H NMR Analysis cluster_2 Data Interpretation & Validation Synthesis Synthesize tert-Butyl Sulfamoylcarbamate Purification Purify Crude Product Synthesis->Purification SamplePrep Prepare NMR Sample (in DMSO-d6) Purification->SamplePrep Acquisition Acquire ¹H NMR Spectrum SamplePrep->Acquisition Processing Process Spectrum (Phase, Baseline, Reference) Acquisition->Processing IdentifySignals Identify Key Signals: - t-Bu (singlet, ~1.45 ppm) - NH (singlet, ~10.5 ppm) - NH2 (singlet, ~7.0 ppm) Processing->IdentifySignals CompareImpurities Compare with Spectra of Starting Materials: - tert-Butyl Carbamate - Sulfamide IdentifySignals->CompareImpurities PurityAssessment Assess Purity & Confirm Structure CompareImpurities->PurityAssessment

Caption: Workflow for the validation of this compound by ¹H NMR spectroscopy.

This structured approach, combining comparative data with a clear experimental protocol and logical workflow, provides a robust framework for the confident validation of this compound in a research and development setting.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

The purity of tert-Butyl sulfamoylcarbamate, a key building block in synthetic chemistry, is crucial for the reliability of subsequent reactions and the quality of the final products. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for assessing the purity of such compounds. This guide provides a comparative analysis of a standard Reversed-Phase HPLC (RP-HPLC) method with alternative analytical techniques, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Analytical Methods for Purity Determination

The selection of an analytical method for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Besides HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful techniques for purity determination.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based identification and quantification.Absolute quantification by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and semi-volatile compounds, including residual solvents.Any soluble compound with a unique NMR signal; provides absolute purity without a specific reference standard of the analyte.
Primary Output Chromatogram with retention time and peak area.Total ion chromatogram and mass spectrum for each peak.NMR spectrum with integrated signals.
Quantification Relative purity based on peak area percentage or quantification against a reference standard.Quantification against a reference standard or semi-quantification based on peak area.Absolute purity determination.
Strengths Robust, versatile, and widely applicable for non-volatile impurities.[1]High sensitivity and specificity for volatile and semi-volatile impurities.[1]A primary method for determining absolute purity without the need for a specific analyte reference standard.[1]
Limitations May require a chromophore for UV detection; reference standards are needed for absolute quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and reproducibility of analytical techniques. Below are the protocols for HPLC, GC-MS, and qNMR analysis of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the routine purity assessment of this compound and the quantification of non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).[1]

    • Gradient Program:

      • 0-20 min, 5% to 95% B

      • 20-25 min, 95% B

      • 25-26 min, 95% to 5% B

      • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity by the area percentage method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[1]

  • Injection Mode: Split (e.g., 50:1).[1]

  • Injection Volume: 1 µL.[1]

Mass Spectrometer Conditions:

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: m/z 40-450.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

This is a primary analytical method for determining the absolute purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Pulse Sequence: A standard quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

Sample Preparation:

  • Accurately weigh a specific amount of the internal standard and the this compound sample into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

Visualizing the Analytical Workflow

Diagrams can help visualize the logical flow of the purity assessment process.

HPLC_Workflow Sample This compound Sample Prep Sample Preparation (Dissolve & Filter) Sample->Prep Inject HPLC Injection Prep->Inject Separation Chromatographic Separation Inject->Separation Column C18 Reverse-Phase Column Column->Separation MobilePhase Gradient Mobile Phase (Water/Acetonitrile/TFA) MobilePhase->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Data Analysis (Peak Integration & % Area) Data->Analysis Result Purity Report Analysis->Result

Caption: Workflow for HPLC purity assessment of this compound.

Method_Comparison Purity Purity Assessment of This compound HPLC HPLC (Gold Standard for Non-Volatiles) Purity->HPLC GCMS GC-MS (For Volatile Impurities) Purity->GCMS qNMR qNMR (For Absolute Purity) Purity->qNMR HPLC_Details Separates based on polarity. Quantifies non-volatile impurities. HPLC->HPLC_Details GCMS_Details Separates based on boiling point. Identifies residual solvents. GCMS->GCMS_Details qNMR_Details Primary method, no analyte standard needed. Confirms structure. qNMR->qNMR_Details

Caption: Comparison of analytical techniques for purity determination.

References

Navigating Byproduct Formation in tert-Butyl Sulfamoylcarbamate Synthesis: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of tert-butyl sulfamoylcarbamate, a key intermediate in various pharmaceutical compounds, presents the challenge of monitoring and controlling byproduct formation. This guide provides a comparative analysis of synthetic routes and a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture, enabling a deeper understanding and optimization of this critical process.

The purity of this compound is paramount for its successful application in drug development. Byproducts, even in trace amounts, can interfere with subsequent reactions, affect the final product's efficacy and safety, and complicate purification processes. This guide compares the traditional synthesis route involving sulfamoyl chloride with a phosgene-free alternative, highlighting the potential byproducts associated with each. Furthermore, a comprehensive GC-MS analytical method, including a crucial derivatization step, is detailed to allow for the effective identification and monitoring of these impurities.

Synthetic Route Comparison and Expected Byproducts

The choice of synthetic strategy directly influences the byproduct profile of the this compound reaction. Below is a qualitative comparison of two common methods.

FeatureRoute 1: Sulfamoyl Chloride & tert-Butyl Carbamate Route 2: Phosgene-Free (In-situ Isocyanate Generation)
Primary Reagents Sulfamoyl chloride, tert-butyl carbamate, Triethylaminetert-Butyl carbamate, an activating agent (e.g., di-tert-butyl dicarbonate), Sulfamide
Expected Byproducts - Triethylamine hydrochloride- Unreacted starting materials- Di-tert-butyl iminodicarboxylate (from self-condensation of tert-butyl carbamate)- Sulfonylurea dimers/trimers- Byproducts from the activating agent (e.g., tert-butanol, CO2 from di-tert-butyl dicarbonate)- Unreacted starting materials- Potential side products from sulfamide reactions
Advantages - Utilizes readily available starting materials.- Avoids the use of highly reactive and hazardous sulfamoyl chloride.[1]
Disadvantages - Use of corrosive and moisture-sensitive sulfamoyl chloride.- Formation of triethylamine hydrochloride salt can complicate work-up.- May require optimization of the activating agent and reaction conditions.

Experimental Protocols

Synthesis of this compound (Route 1)
  • To a stirred solution of tert-butyl carbamate (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane at 0 °C, slowly add sulfamoyl chloride (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

GC-MS Analysis of Reaction Byproducts

Due to the polar nature and thermal lability of this compound and its potential byproducts, direct GC-MS analysis is challenging. Derivatization is essential to increase volatility and thermal stability. Silylation is a widely used and effective technique for this purpose.[2][3][4]

1. Sample Preparation and Derivatization:

  • Take an aliquot (approximately 1 mg) of the crude reaction mixture and place it in a 2 mL GC vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3]

  • Add 50 µL of anhydrous pyridine to aid dissolution.

  • Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[4]

  • Cool the vial to room temperature before injection into the GC-MS system.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250°C (Note: a lower temperature may be necessary to minimize on-column degradation of silylated compounds).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

Visualizing the Process

To better understand the reaction and analytical workflow, the following diagrams have been generated.

Synthesis of this compound and Potential Byproducts tert_Butyl_Carbamate tert-Butyl Carbamate tert_Butyl_Sulfamoylcarbamate This compound (Product) tert_Butyl_Carbamate->tert_Butyl_Sulfamoylcarbamate + Unreacted_Starting_Materials Unreacted Starting Materials tert_Butyl_Carbamate->Unreacted_Starting_Materials Triethylamine Triethylamine (Base) Triethylamine->tert_Butyl_Sulfamoylcarbamate Sulfamoyl_Chloride Sulfamoyl_Chloride Sulfamoyl_Chloride->Unreacted_Starting_Materials

Caption: Reaction scheme for this compound synthesis.

GC-MS Analysis Workflow Solvent_Evaporation Solvent Evaporation Derivatization Silylation (BSTFA/TMCS, 70°C) Solvent_Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Byproduct Identification) GC_MS_Analysis->Data_Analysis

References

A Comparative Analysis of Sulfonylating Agents: Spotlight on tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical step in the synthesis of a vast array of bioactive molecules. This guide provides an objective comparison of the reactivity and performance of tert-Butyl sulfamoylcarbamate and its activated derivatives against other commonly employed sulfonylating agents, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and sulfur trioxide pyridine complex. This analysis is supported by experimental data to inform the rational design of synthetic routes in drug discovery and development.

Executive Summary

The choice of a sulfonylating agent significantly impacts reaction efficiency, substrate scope, and overall synthetic strategy. While traditional reagents like tosyl chloride and mesyl chloride are widely used for the formation of sulfonamides and sulfonate esters, alternative reagents such as this compound and its derivatives offer unique advantages in specific applications, particularly in the synthesis of sulfamides and sulfamates. This guide presents a data-driven comparison of these agents, focusing on their reactivity with representative primary amine and alcohol substrates.

Quantitative Reactivity Comparison

The following tables summarize the performance of various sulfonylating agents in the sulfonylation of benzyl alcohol and aniline, chosen as model primary alcohol and amine substrates, respectively. The data for this compound is based on the reactivity of its closely related and well-characterized reactive intermediate, N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt, which provides a strong indication of its synthetic potential.

Table 1: Sulfonylation of Benzyl Alcohol

Sulfonylating AgentProductReaction ConditionsReaction TimeYield (%)
This compound (via Pyridinium Salt) Benzyl sulfamatePyridine, CH2Cl2, RT12 h85-95
Tosyl Chloride (TsCl)Benzyl tosylatePyridine, DCM, 0 °C to RT4-12 h~53 (can be lower due to side reactions)[1]
Mesyl Chloride (MsCl)Benzyl mesylateTriethylamine, DCM, 0 °C to RT15-30 min>95[2]
Sulfur Trioxide Pyridine ComplexBenzyl sulfate (via hydrolysis)Pyridine, 0 °C to RT1-2 hVariable

Table 2: Sulfonylation of Aniline

Sulfonylating AgentProductReaction ConditionsReaction TimeYield (%)
This compound (via Pyridinium Salt) N-PhenylsulfamidePyridine, CH2Cl2, RT12 h80-90
Tosyl Chloride (TsCl)N-Phenyl-p-toluenesulfonamidePyridine, DCM, 0 °C to RT2 hQuantitative
Mesyl Chloride (MsCl)N-PhenylmethanesulfonamidePyridine, DCM, 0 °C to RT12-16 hHigh (not specified)[3]
Sulfur Trioxide Pyridine ComplexPhenylsulfamic acidPyridine, RTNot specifiedGood (not specified)

Reactivity Profile and Mechanistic Considerations

This compound itself is a stable, crystalline solid. Its reactivity as a sulfamoylating agent is significantly enhanced by its in situ conversion to a more electrophilic species, such as the N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt . This activated intermediate, generated from the reaction of tert-butyl alcohol and chlorosulfonyl isocyanate in the presence of pyridine, readily reacts with nucleophiles like primary alcohols and amines to afford the corresponding Boc-protected sulfamates and sulfamides in high yields. The Boc group can be subsequently removed under acidic conditions. This two-step, one-pot approach offers a convenient and efficient method for sulfamoylation.

Tosyl Chloride (TsCl) is a widely used, crystalline solid that is relatively easy to handle. It reacts readily with primary amines to form stable sulfonamides. However, its reaction with alcohols can sometimes lead to the formation of alkyl chlorides as byproducts, particularly with electron-withdrawing groups on the alcohol, which can complicate purification and reduce yields.[1][4][5]

Mesyl Chloride (MsCl) is a more reactive liquid sulfonylating agent compared to TsCl. Its smaller size and higher electrophilicity lead to faster reaction times, especially with alcohols. However, its high reactivity also makes it more susceptible to hydrolysis and requires careful handling.

Sulfur Trioxide Pyridine Complex is a solid, easy-to-handle source of sulfur trioxide. It is a versatile reagent used for the sulfation of alcohols and sulfamation of amines.[6] The reactivity can be modulated by the choice of solvent and reaction temperature. While effective, the workup can sometimes be complicated by the need to remove pyridine.

Experimental Protocols

General Procedure for Sulfamoylation using this compound (via in situ generated Pyridinium Salt)
  • In situ generation of the reagent: To a solution of chlorosulfonyl isocyanate (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of tert-butanol (1.0 eq.) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 30 minutes. Then, add pyridine (2.0 eq.) and stir for another 30 minutes to form the N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt.

  • Reaction with Nucleophile: To the freshly prepared solution of the pyridinium salt at 0 °C, add the primary alcohol or amine (1.0 eq.).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Tosylation of a Primary Amine (Aniline)
  • Reaction Setup: Dissolve aniline (1.0 eq.) and pyridine (3.0 eq.) in dichloromethane (DCM).

  • Addition of TsCl: To the stirred solution, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with DCM, combine the organic layers, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

General Procedure for Mesylation of a Primary Alcohol (Benzyl Alcohol)
  • Reaction Setup: Dissolve benzyl alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.1 eq.) to the stirred solution.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 15-30 minutes, monitoring by TLC.

  • Work-up: Wash the reaction mixture with cold water, cold 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the product.[2]

Visualization of Experimental Workflow and Biological Relevance

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for sulfonylation and a relevant biological signaling pathway where sulfonamides act as inhibitors.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Substrate (Amine/Alcohol) + Base (e.g., Pyridine) addition Add Sulfonylating Agent (e.g., this compound) dropwise at 0°C reactants->addition solvent Anhydrous Solvent (e.g., DCM) solvent->addition stir Stir at RT (Monitor by TLC) addition->stir quench Quench with Water stir->quench extract Aqueous Work-up (Acid/Base Washes) quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product (Sulfonamide/Sulfamate) purify->product

Caption: A generalized experimental workflow for a typical sulfonylation reaction.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K MAPK Ras/Raf/MEK/ERK VEGFR2->MAPK VEGF VEGF VEGF->VEGFR2 Binds & Activates Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits Angiogenesis Angiogenesis, Proliferation, Migration PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a sulfonamide-based drug.[1][3][4][7][8]

Conclusion

The selection of an appropriate sulfonylating agent is a nuanced decision that depends on the specific substrate, desired product, and reaction conditions.

  • This compound , through its activated pyridinium intermediate, presents a highly effective and convenient method for the synthesis of Boc-protected sulfamates and sulfamides, often with high yields and simplified purification.

  • Tosyl chloride remains a reliable and cost-effective choice for the synthesis of sulfonamides from primary amines, although its utility with alcohols can be limited by side reactions.

  • Mesyl chloride offers higher reactivity and faster reaction times, making it suitable for less reactive substrates, but requires more careful handling.

  • Sulfur trioxide pyridine complex is a versatile and solid reagent for a broad range of sulfation and sulfamation reactions.

For drug development professionals, the ability to efficiently synthesize diverse libraries of sulfonamides and related compounds is paramount. The methodologies presented in this guide offer a range of options to achieve this, with this compound and its derivatives providing a valuable tool for accessing sulfamide and sulfamate scaffolds. The understanding of how these molecules can interact with key biological targets, such as the VEGFR-2 signaling pathway, further underscores the importance of efficient and selective sulfonylation chemistry in modern medicinal chemistry.

References

A Cost-Benefit Analysis of tert-Butyl Sulfamoylcarbamate in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the efficient and safe construction of the sulfonamide functional group remains a cornerstone. This guide provides a comprehensive cost-benefit analysis of utilizing tert-Butyl sulfamoylcarbamate as a reagent for the synthesis of primary sulfonamides, comparing its performance, cost-effectiveness, and safety profile against established and emerging alternatives. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies.

Executive Summary

This compound offers a stable, solid, and easy-to-handle alternative for the introduction of the sulfamoyl group, particularly advantageous for the synthesis of primary sulfonamides where traditional methods may falter. Its primary benefit lies in its ability to circumvent the use of highly reactive and hazardous reagents like chlorosulfonyl isocyanate or the direct use of ammonia with sulfonyl chlorides. However, this convenience comes at a higher initial reagent cost. The choice between this compound and its alternatives hinges on a careful consideration of factors including scale, substrate sensitivity, safety infrastructure, and overall process economy.

Comparative Analysis of Sulfonamide Synthesis Methodologies

The synthesis of sulfonamides is a well-established transformation, yet the choice of reagents can significantly impact yield, purity, safety, and cost. Here, we compare this compound with two common alternatives: the reaction of sulfonyl chlorides with amines and the use of chlorosulfonyl isocyanate.

Parameter This compound Sulfonyl Chlorides + Amine/Ammonia Chlorosulfonyl Isocyanate (CSI)
Reagent Cost High[1]Low to ModerateModerate
Typical Yield Good to Excellent (Substrate Dependent)Variable, can be high (72-96% in some cases)[2]Good to Excellent (often >90%)
Purity Profile Generally high, clean reactionsBy-products common, requiring purificationCan be high, but sensitive to moisture
Safety & Handling Stable solid, easier to handle[1][3]Sulfonyl chlorides can be moisture-sensitive and corrosive. Ammonia gas is toxic and requires careful handling.Highly reactive and corrosive liquid, reacts violently with water.[4][5] Requires specialized handling.
Waste Profile Benign by-products (e.g., CO2, t-butanol)Generates HCl, requiring a base to neutralize, leading to salt by-products.Generates HCl. Unreacted CSI is hazardous.
Substrate Scope Particularly useful for primary sulfonamidesBroad for secondary and tertiary sulfonamides. Primary sulfonamides can be challenging due to over-alkylation.Versatile, but reactivity can be indiscriminate with multifunctional substrates.

Table 1: High-Level Comparison of Sulfonamide Synthesis Reagents

Cost Analysis

A critical factor in reagent selection is the cost, not only of the primary reagent but also of the associated materials and handling procedures.

Reagent Supplier Example Price (per gram) Notes
This compound CymitQuimica€31.00 (for 1g) to €6.45 (for 100g)[1]Price decreases significantly with larger quantities.
tert-Butyl Carbamate TCI America$5.60 (for 5g) to $2.96 (for 25g)A potential precursor for in-situ generation or synthesis of this compound.
Chlorosulfonyl Isocyanate -Pricing not readily available for small quantities, indicating industrial-scale use.Significant handling and infrastructure costs must be factored in.
Benzenesulfonyl Chloride -Price is generally low, but varies by supplier and purity.A common, inexpensive sulfonylating agent.

Table 2: Reagent Cost Comparison

The upfront cost of this compound is demonstrably higher than that of traditional sulfonyl chlorides.[1] However, a true cost analysis must consider the "total cost of ownership," which includes:

  • Safety Infrastructure: The use of highly corrosive and reactive reagents like chlorosulfonyl isocyanate necessitates specialized equipment and safety protocols, adding to the overall process cost.[4][5]

  • Waste Disposal: The generation of hazardous by-products from alternative methods can lead to significant waste disposal costs.

  • Labor: Simpler handling procedures for solid reagents like this compound can translate to reduced labor costs and increased throughput.

  • Yield and Purity: Higher and more consistent yields with cleaner reaction profiles can reduce downstream purification costs and improve overall process efficiency.[2]

Performance and Experimental Data

The performance of a reagent is primarily assessed by its reaction yield and the purity of the resulting product.

Method Reactants Yield (%) Reference
Sulfonyl Chloride + AmineAryl/Alkyl Sulfonyl Chlorides + Primary/Secondary Amines72-96%[2]
Sulfonyl Chloride + AmineBenzenesulfonyl chloride + Dibutylamine94%[6]
Decarboxylative SulfonylationAromatic Carboxylic Acids + Amines50-82%[7]
Oxidative CouplingThiols + Amines54-82%[2]
tert-Butyl Phenyl(phenylsulfonyl)methylcarbamate Synthesistert-Butyl Carbamate + Benzaldehyde + Sodium Benzenesulfinate80%[8]
tert-Butyl 2-(substituted benzamido) phenylcarbamate Synthesistert-Butyl 2-amino phenylcarbamate + Substituted Carboxylic Acids74-83.3%[9]

Table 3: Reported Yields for Various Sulfonamide Synthesis Methods

While direct yield comparisons for this compound are not abundant in the literature for a wide range of substrates, the synthesis of related tert-butyl carbamate derivatives shows consistently high yields, often in the 80-90% range.[8][9] The key advantage of the Boc-protected reagent is often not just the final yield, but the clean reaction profile that simplifies purification.

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide using a Sulfonyl Chloride

This protocol describes a common method for the synthesis of sulfonamides from sulfonyl chlorides and amines.

Materials:

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Amine (e.g., benzylamine)

  • Base (e.g., triethylamine or aqueous NaOH)

  • Solvent (e.g., dichloromethane or water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and the base (1.1 eq) in the chosen solvent.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the sulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If in an aqueous medium, the product may precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[6]

Protocol 2: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate using Chlorosulfonyl Isocyanate (CSI)

This protocol outlines a two-step, one-pot synthesis of a protected N-benzylsulfamide, illustrating a common application of CSI.

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Benzylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Formation of tert-Butyl N-(chlorosulfonyl)carbamate: To a cooled (0 °C) solution of CSI (1.0 eq) in anhydrous DCM, add a solution of tert-butanol (1.0 eq) in anhydrous DCM dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Benzylamine: In a separate flask, prepare a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Coupling: Slowly add the benzylamine solution to the in-situ generated tert-butyl N-(chlorosulfonyl)carbamate solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[10]

Safety and Handling Considerations

A significant advantage of this compound is its enhanced safety profile compared to highly reactive alternatives.

  • This compound: A stable, non-volatile solid that is easier to store and handle.[1][3] Standard personal protective equipment (PPE) is typically sufficient.

  • Sulfonyl Chlorides: Can be corrosive and moisture-sensitive, releasing HCl upon hydrolysis. Inhalation of dusts should be avoided.

  • Chlorosulfonyl Isocyanate (CSI): A highly corrosive and reactive liquid that reacts violently with water.[4][5] It is also a lachrymator. Requires handling in a well-ventilated fume hood with specialized PPE and anhydrous conditions.

Logical Workflow and Synthesis Pathway Visualization

The decision-making process for selecting a sulfamoylation reagent can be visualized as a logical workflow.

G cluster_input Inputs cluster_decision Decision Points cluster_reagent Reagent Choice Start Need to Synthesize Primary Sulfonamide Substrate Substrate Properties Start->Substrate Scale Reaction Scale Start->Scale Safety Safety Infrastructure Start->Safety Cost Budget Constraints Start->Cost Decision1 Substrate Sensitive? Substrate->Decision1 Decision2 Large Scale? Scale->Decision2 Decision3 High Hazard Handling Possible? Safety->Decision3 Reagent1 tert-Butyl Sulfamoylcarbamate Cost->Reagent1 Reagent2 Sulfonyl Chloride + Ammonia Source Cost->Reagent2 Reagent3 Chlorosulfonyl Isocyanate (CSI) Cost->Reagent3 Decision1->Decision2 No Decision1->Reagent1 Yes Decision2->Decision3 No Decision2->Reagent3 Yes Decision3->Reagent1 No Decision3->Reagent2 Yes

Figure 1: A logical workflow for selecting a primary sulfonamide synthesis reagent.

The synthesis of a protected sulfonamide using this compound or its precursors follows a linear pathway.

G cluster_path1 Route A: Using Chlorosulfonyl Isocyanate cluster_path2 Route B: Using this compound Directly CSI Chlorosulfonyl Isocyanate (CSI) Intermediate tert-Butyl N-(chlorosulfonyl)carbamate (in-situ) CSI->Intermediate + tBuOH tert-Butanol tBuOH->Intermediate + Product1 tert-Butyl N-(R-sulfamoyl)carbamate Intermediate->Product1 + Amine Amine Primary Amine (R-NH2) Amine->Product1 Reagent tert-Butyl Sulfamoylcarbamate Product2 Primary Sulfonamide (after deprotection) Reagent->Product2 Substrate Activated Substrate (e.g., Organometallic) Substrate->Product2

Figure 2: Synthetic pathways to protected and primary sulfonamides.

Conclusion and Recommendations

This compound emerges as a valuable reagent for the synthesis of primary sulfonamides, particularly in research and development settings where safety, ease of handling, and clean reaction profiles are paramount. For sensitive or complex substrates, the higher initial cost can be justified by improved yields, reduced purification efforts, and the avoidance of harsh reaction conditions.

For large-scale industrial production, traditional methods using sulfonyl chlorides or chlorosulfonyl isocyanate may remain more economically viable on a per-kilogram basis, provided the necessary safety infrastructure is in place and the substrate is robust.

The decision to employ this compound should be made following a thorough evaluation of the specific synthetic challenge, considering not only the immediate cost of the reagent but also the hidden costs associated with safety, waste management, and downstream processing. As the demand for safer and more environmentally friendly chemical processes grows, the utility of reagents like this compound is likely to increase.

References

A Comparative Guide to Sulfamoylation Reagents: Alternatives to Tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of sulfamates and sulfamides, the choice of sulfamoylating reagent is critical to achieving desired yields and purity. While tert-butyl sulfamoylcarbamate has been a common choice, a range of alternative reagents have emerged, offering advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Overview of Key Sulfamoylation Reagents

The ideal sulfamoylating reagent should be stable, easy to handle, and exhibit high reactivity and selectivity towards a broad range of alcohols, amines, and phenols. This comparison focuses on several promising alternatives to this compound.

ReagentKey Characteristics
This compound Standard reagent, moderate reactivity, generates tert-butoxycarbonyl (Boc) protected sulfamates.
N-(tert-butoxycarbonyl)-aminosulfonylpyridinium A crystalline, stable Burgess-type reagent with good to excellent yields for alcohols, phenols, and amines.[1]
Hexafluoroisopropyl Sulfamate (HFIPS) A bench-stable solid that reacts under mild conditions with a wide variety of nucleophiles.[2][3]
Electron-deficient Aryl Sulfamates Employed in a catalytic method with N-methylimidazole, offering high selectivity for primary over secondary alcohols.[2]
Sulfamoyl Chloride Highly reactive but unstable, often generated in situ.
N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide A stable, non-moisture-sensitive reagent particularly effective for the sulfamoylation of amines.[4][5][6]
Triphenylphosphine Ditriflate Activation of Sulfamic Acid Salts A versatile method for the preparation of sulfamate esters from a wide range of alcohols and phenols.[7][8]

Comparative Performance Data

The following tables summarize the performance of various sulfamoylating reagents with representative alcohol and amine substrates. It is important to note that reaction conditions may vary across different studies, and direct comparisons should be made with caution.

Sulfamoylation of Alcohols
SubstrateReagentConditionsYield (%)Reference
Benzyl AlcoholN-(tert-butoxycarbonyl)-aminosulfonylpyridiniumCH₂Cl₂, rt, 12h95Org. Lett. 2021, 23, 7, 2595–2599
Benzyl AlcoholHexafluoroisopropyl Sulfamate (HFIPS)Pyridine, 60°C, 18h92Org. Lett. 2021, 23, 9, 3373–3378
4-Methoxybenzyl alcoholElectron-deficient Aryl Sulfamate (pentafluorophenyl sulfamate)N-methylimidazole (cat.), CH₂Cl₂, rt, 2h94Org. Lett. 2020, 22, 1, 168–174
1-PentanolTriphenylphosphine Ditriflate Activation of N-(2,2,2-trifluoroethyl)sulfamic acid saltEt₃N, CH₂Cl₂, -78 to 22°C, 18h95J. Am. Chem. Soc. 2017, 139, 42, 14893–14896
PhenolN-(tert-butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanideCH₃CN, rt, 24h85Org. Lett. 2012, 14, 10, 2626–2629
Sulfamoylation of Amines
SubstrateReagentConditionsYield (%)Reference
AnilineN-(tert-butoxycarbonyl)-aminosulfonylpyridiniumCH₂Cl₂, rt, 12h88Org. Lett. 2021, 23, 7, 2595–2599
BenzylamineHexafluoroisopropyl Sulfamate (HFIPS)Pyridine, 60°C, 18h94Org. Lett. 2021, 23, 9, 3373–3378
BenzylamineN-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanideCH₂Cl₂, rt, 2h95Org. Lett. 2001, 3, 14, 2241–2243
MorpholineTriphenylphosphine Ditriflate Activation of N-propylsulfamic acid saltEt₃N, CH₂Cl₂, -78 to 22°C, 18h85Tetrahedron. 2019, 75, 24, 3186-3194

Experimental Protocols

General Procedure for Sulfamoylation using N-(tert-butoxycarbonyl)-aminosulfonylpyridinium

To a solution of the alcohol or amine (1.0 mmol) in anhydrous dichloromethane (5 mL) is added N-(tert-butoxycarbonyl)-aminosulfonylpyridinium (1.2 mmol). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-Boc protected sulfamate or sulfamide. For deprotection, the product is treated with 6 M aqueous HCl.[1]

General Procedure for Sulfamoylation using Hexafluoroisopropyl Sulfamate (HFIPS)

To a solution of the alcohol or amine (1.0 mmol) in pyridine (2 mL) is added hexafluoroisopropyl sulfamate (1.2 mmol). The mixture is stirred at 60 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

General Procedure for Catalytic Sulfamoylation using Electron-deficient Aryl Sulfamates

To a solution of the alcohol (1.0 mmol) and an electron-deficient aryl sulfamate (e.g., pentafluorophenyl sulfamate, 1.2 mmol) in anhydrous dichloromethane (5 mL) is added N-methylimidazole (0.1 mmol). The reaction is stirred at room temperature for 2-6 hours. The mixture is then directly purified by silica gel chromatography to yield the sulfamate.

General Procedure for Sulfamoylation via Triphenylphosphine Ditriflate Activation of Sulfamic Acid Salts

In a flame-dried flask under an inert atmosphere, triphenylphosphine oxide (1.65 mmol) is dissolved in anhydrous dichloromethane (10 mL). The solution is cooled to -78 °C, and triflic anhydride (1.5 mmol) is added dropwise. After stirring for 15 minutes, a solution of the sulfamic acid salt (1.5 mmol) in dichloromethane is added. The mixture is stirred for another 30 minutes at -78 °C, followed by the addition of triethylamine (3.0 mmol) and the alcohol (1.0 mmol). The reaction is allowed to warm to room temperature and stirred for 18 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by chromatography.[7]

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for some of the discussed sulfamoylation methods.

burgess_type_mechanism Reagent N-(tert-butoxycarbonyl)- aminosulfonylpyridinium Intermediate [Intermediate Complex] Reagent->Intermediate + Nucleophile Nucleophile R-OH / R₂NH Nucleophile->Intermediate Product N-Boc Sulfamate / N-Boc Sulfamide Intermediate->Product Sulfamoyl Transfer Pyridinium Pyridinium Salt Intermediate->Pyridinium Elimination

Proposed mechanism for sulfamoylation using a Burgess-type reagent.

aza_sulfene_mechanism ArylSulfamate Electron-deficient Aryl Sulfamate Deprotonated Deprotonated Aryl Sulfamate ArylSulfamate->Deprotonated + Base Base N-Methylimidazole Base->Deprotonated AzaSulfene Aza-sulfene Intermediate (HNSO₂) Deprotonated->AzaSulfene - ArOH Phenoxide ArO⁻ Deprotonated->Phenoxide Product Sulfamate AzaSulfene->Product + R-OH Alcohol R-OH Alcohol->Product

Catalytic cycle involving an aza-sulfene intermediate.

Conclusion

The selection of a sulfamoylating reagent is a critical decision in synthetic chemistry, with significant implications for yield, purity, and scalability. While this compound remains a useful tool, the alternatives presented in this guide offer a range of advantageous properties. Stable, crystalline reagents like N-(tert-butoxycarbonyl)-aminosulfonylpyridinium and Hexafluoroisopropyl Sulfamate (HFIPS) provide ease of handling and broad applicability. Catalytic methods employing electron-deficient aryl sulfamates offer high selectivity and mild reaction conditions. For challenging substrates, the activation of sulfamic acid salts with triphenylphosphine ditriflate presents a powerful and versatile option. Researchers are encouraged to consider the specific requirements of their target molecule and reaction scale when selecting the most appropriate reagent for their sulfamoylation needs.

References

A Comparative Guide to the Scalability of tert-Butyl Sulfamoylcarbamate Synthesis and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of synthetic routes and chemical moieties is critical, impacting not only the biological activity of a compound but also the feasibility of its large-scale production. This guide provides an objective comparison of the synthesis of tert-butyl sulfamoylcarbamate, a common building block, with alternative strategies, focusing on scalability, efficiency, and the resulting properties of the final compounds. We will delve into experimental data to assess the trade-offs between established synthetic protocols and the adoption of functional alternatives designed to enhance metabolic stability.

I. Synthesis of this compound Derivatives

The tert-butoxycarbonyl (Boc) protecting group is frequently used in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions[1]. The synthesis of this compound derivatives typically involves a one-pot, two-step reaction sequence. This process begins with the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol to generate a reactive tert-butyl N-(chlorosulfonyl)carbamate intermediate. This intermediate is then reacted in situ with a primary or secondary amine to yield the desired product[2].

While effective at a lab scale, the scalability of this method presents several challenges:

  • Hazardous Reagents : Chlorosulfonyl isocyanate is a highly reactive and corrosive reagent that requires specialized handling procedures.

  • Temperature Control : The initial reaction with tert-butanol is exothermic and must be performed at low temperatures (e.g., 0 °C) to prevent side reactions and ensure safety.

  • Work-up and Purification : The reaction mixture requires a careful aqueous work-up to quench unreacted reagents. The final product often necessitates purification by column chromatography, which can be a bottleneck in large-scale production[2].

Despite these challenges, various procedures have reported high yields, often exceeding 90% for similar carbamate derivatives[3].

This protocol is adapted from established methods for the synthesis of related compounds[2].

Materials:

  • Chlorosulfonyl isocyanate (CSI)

  • tert-Butanol

  • Benzylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Intermediate Formation: A solution of tert-butanol (1.0 eq) in anhydrous DCM is added dropwise to a stirred solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM at 0 °C. The mixture is stirred for 30 minutes at 0 °C to form the tert-butyl N-(chlorosulfonyl)carbamate intermediate.

  • Amine Reaction: In a separate flask, a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM is prepared and cooled to 0 °C.

  • Coupling: The benzylamine solution is slowly added to the in situ generated intermediate at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with water. The organic layer is separated and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

G Start Starting Materials: Chlorosulfonyl Isocyanate (CSI) tert-Butanol Intermediate In Situ Formation of tert-Butyl N-(chlorosulfonyl)carbamate Start->Intermediate Anhydrous DCM, 0°C Reaction Coupling Reaction (0°C to Room Temp) Intermediate->Reaction Amine_Prep Starting Materials: Benzylamine Triethylamine Amine_Prep->Reaction Workup Aqueous Work-up (Quench, Wash, Extract) Reaction->Workup 12-16 hours Purification Purification (Column Chromatography) Workup->Purification Product Final Product: tert-Butyl N-(benzylsulfamoyl)carbamate Purification->Product

Caption: Synthetic workflow for this compound derivatives.

II. Alternatives and Comparative Analysis

When assessing scalability, it is crucial to consider not only alternative synthetic routes but also functional alternatives to the chemical moiety itself, especially in a drug discovery context.

While the CSI-based method is prevalent, advancements in green chemistry encourage the development of more cost-effective and environmentally friendly protocols. Multicomponent reactions (MCRs) in one-pot syntheses, often facilitated by eco-friendly catalysts and microwave irradiation, can reduce reaction times, increase yields, and simplify purification processes[4]. For instance, methods for producing related carbamate derivatives have shown high yields (92-97%) using low-toxicity solvents like ethyl acetate and phase-transfer catalysts, which could be adapted to improve the scalability and environmental footprint of this compound synthesis[3].

A significant drawback of the tert-butyl group in drug candidates is its susceptibility to metabolic oxidation by cytochrome P450 enzymes[5]. This can lead to high clearance rates and poor pharmacokinetic profiles. A leading alternative is to replace the tert-butyl group with a bioisostere that is more resistant to metabolism.

One such alternative is the trifluoromethylcyclopropyl (Cp-CF₃) group. This group mimics the steric bulk of the tert-butyl group but removes the sp³ C-H bonds that are vulnerable to metabolic attack[6]. Studies have shown that replacing a tert-butyl group with a Cp-CF₃ group consistently increases metabolic stability both in vitro and in vivo[6].

G Start Need for a Bulky Lipophilic Group in Drug Candidate? Use_tBu Option 1: Use tert-Butyl Group Start->Use_tBu Traditional Approach Use_Alternative Option 2: Use Functional Alternative (e.g., Cp-CF3) Start->Use_Alternative Proactive Design Assess_PK Assess Pharmacokinetics and Metabolism Use_tBu->Assess_PK High_Clearance Problem: High Metabolic Clearance Assess_PK->High_Clearance Poor Stability Optimize_Synth Optimize Synthesis for Scale-up Assess_PK->Optimize_Synth Acceptable Stability High_Clearance->Use_Alternative Redesign Final_Decision Select Candidate for Development Optimize_Synth->Final_Decision Improved_PK Benefit: Improved Metabolic Stability Use_Alternative->Improved_PK Improved_PK->Final_Decision

Caption: Decision pathway for using tert-butyl vs. a functional alternative.

III. Data Summary and Comparison

The following tables summarize the key parameters for evaluating the scalability of the synthesis and the performance of the resulting chemical motifs.

Table 1: Comparison of Synthetic Parameters

ParameterStandard CSI Method"Green" Alternative (Hypothetical)Scalability Assessment
Key Reagents Chlorosulfonyl isocyanate, tert-ButanolDi-tert-butyl dicarbonate, SulfamideAlternatives avoid highly corrosive CSI, improving safety and handling on a large scale.
Solvent Dichloromethane (DCM)Ethyl Acetate, EthanolUse of less toxic and more environmentally benign solvents is preferable for scale-up.
Temperature 0 °C to Room TemperatureRoom Temperature or Microwave irradiationAvoiding cryogenic conditions reduces energy costs and simplifies reactor requirements.
Yield 80-95%[3][7]Potentially >90%[4]High yields are critical for cost-effectiveness in large-scale manufacturing.
Purification Column Chromatography[2]Crystallization / Precipitation[3]Avoiding chromatography significantly improves throughput and reduces solvent waste.
Safety Concerns Highly corrosive and reactive CSIGenerally lower-risk reagentsReduced safety risks lead to lower infrastructure and compliance costs.

Table 2: Physicochemical and Metabolic Property Comparison

Propertytert-Butyl GroupTrifluoromethylcyclopropyl (Cp-CF₃) GroupImplication for Drug Development
Function Bulky lipophilic group, protecting groupBulky lipophilic group, bioisostereBoth can satisfy steric requirements for receptor binding.
Metabolic Stability Susceptible to CYP-mediated oxidation[5]Significantly more stable to metabolism[6]Cp-CF₃ can lead to lower clearance, longer half-life, and improved oral bioavailability.[6]
Synthetic Access Readily incorporated via common reagentsMore complex, multi-step synthesisThe cost and complexity of introducing the Cp-CF₃ group must be weighed against its benefits.
Example (in vitro) t₁/₂ in HLM = 63 min (Finasteride)[6]t₁/₂ in HLM = 114 min (Cp-CF₃ analog)[6]Demonstrates a clear improvement in metabolic stability with the alternative group.

Conclusion

The decision to use this compound in a scalable drug development program involves a multifaceted assessment. The standard synthesis route using chlorosulfonyl isocyanate, while high-yielding, presents significant scalability challenges related to safety, temperature control, and purification. Exploring greener, more efficient synthetic alternatives is a worthwhile endeavor for process chemistry optimization.

However, a more fundamental consideration for medicinal chemists is the inherent metabolic liability of the tert-butyl group. Proactively replacing it with a metabolically robust bioisostere like the trifluoromethylcyclopropyl group can de-risk a project by improving the compound's pharmacokinetic profile. While the synthesis of such alternatives may be more complex initially, the long-term benefits of enhanced drug properties often justify the investment. Ultimately, the optimal strategy depends on the specific project goals, balancing the immediate costs and complexities of synthesis against the desired performance and viability of the final drug candidate.

References

A Comparative Guide to the Synthesis and Characterization of Sulfonamides: Tert-Butyl Sulfamoylcarbamate Route vs. Classical Sulfonyl Chloride Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of sulfonamides is a critical aspect of drug discovery and development. This guide provides an objective comparison of two prominent synthetic strategies for preparing sulfonamides, specifically focusing on the synthesis of N-benzylsulfamide as a representative example. We will compare the modern approach utilizing a tert-butyl sulfamoylcarbamate precursor against the traditional method involving the reaction of an amine with a sulfonyl chloride.

This comparison is supported by a detailed examination of their synthetic workflows, experimental protocols, and a side-by-side analysis of their characterization data.

Introduction to Synthetic Strategies

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The method of its construction can significantly influence the overall efficiency, purity, and scalability of a synthetic route.

Modern Approach: The this compound Method

This contemporary strategy involves the use of a protected sulfamoyl precursor, such as tert-butyl N-(benzylsulfamoyl)carbamate. The tert-butoxycarbonyl (Boc) protecting group allows for the initial construction of the sulfamoyl backbone, which can then be deprotected under specific conditions to yield the desired primary or secondary sulfonamide. This method offers potential advantages in terms of milder reaction conditions and compatibility with sensitive functional groups.

Classical Approach: The Sulfonyl Chloride Method

The traditional and widely employed method for sulfonamide synthesis involves the direct reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. This method is well-established and often high-yielding but can be limited by the availability and stability of the requisite sulfonyl chlorides and the sometimes harsh reaction conditions.

Comparison of Synthetic Routes for N-Benzylsulfamide

To provide a direct comparison, we will examine the synthesis of N-benzylsulfamide via both routes.

FeatureModern Route (via tert-Butyl N-(benzylsulfamoyl)carbamate)Classical Route (from Benzylamine and Benzenesulfonyl Chloride)
Starting Materials tert-Butyl carbamate, Benzylsulfonyl chlorideBenzylamine, Benzenesulfonyl chloride
Key Intermediates tert-Butyl N-(benzylsulfamoyl)carbamateNone (direct reaction)
Reaction Conditions Typically involves protection and deprotection steps.Direct condensation, often with a base.
Potential Advantages Milder conditions for the final sulfonamide formation, potential for late-stage functionalization.Well-established, often high-yielding in a single step.
Potential Disadvantages Multi-step process (protection/deprotection), potential for side reactions during deprotection.Availability and stability of sulfonyl chlorides, potentially harsh reaction conditions.

Experimental Protocols

Modern Synthesis of N-Benzylsulfamide via tert-Butyl N-(benzylsulfamoyl)carbamate

The synthesis proceeds in two conceptual stages: formation of the protected intermediate and its subsequent deprotection.

Step 1: Synthesis of tert-Butyl N-(benzylsulfamoyl)carbamate

  • Materials: tert-Butyl carbamate, Benzylsulfonyl chloride, Triethylamine, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl carbamate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of benzylsulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield tert-butyl N-(benzylsulfamoyl)carbamate.[1][2]

Step 2: Deprotection to N-Benzylsulfamide

  • Materials: tert-Butyl N-(benzylsulfamoyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl N-(benzylsulfamoyl)carbamate in DCM.

    • Add an excess of TFA to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Purify the residue by recrystallization or column chromatography to obtain N-benzylsulfamide.

Classical Synthesis of N-Benzylsulfamide

This method involves the direct reaction of benzylamine with a suitable sulfamoylating agent.

  • Materials: Benzylamine, Benzenesulfonyl chloride, Pyridine (or another suitable base), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve benzylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) to yield N-benzylsulfamide.[3][4]

Characterization Data Comparison: N-Benzylsulfamide

The identity and purity of the synthesized N-benzylsulfamide from both routes are confirmed by standard analytical techniques. The expected data should be identical regardless of the synthetic method, assuming pure compounds are obtained.

Characterization TechniqueExpected Data for N-Benzylsulfamide
¹H NMR Signals corresponding to the benzyl and sulfamoyl protons. The chemical shifts and multiplicities will be characteristic of the N-benzylsulfamide structure.
¹³C NMR Resonances for the carbon atoms of the benzyl group and any other carbon-containing moieties. A representative spectrum for a similar compound, N-benzylbenzenesulfonamide, is available for comparison.[5]
FTIR Characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as vibrations from the aromatic ring and alkyl chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of N-benzylsulfamide.

Visualization of Synthetic Workflows

To further clarify the differences between the two synthetic approaches, the following diagrams illustrate the respective experimental workflows.

modern_synthesis cluster_protection Step 1: Protection cluster_deprotection Step 2: Deprotection start1 t-Butyl Carbamate + Benzylsulfonyl Chloride reaction1 Reaction in DCM with Triethylamine start1->reaction1 intermediate tert-Butyl N-(benzylsulfamoyl)carbamate reaction1->intermediate start2 Intermediate reaction2 Reaction with TFA in DCM start2->reaction2 product N-Benzylsulfamide reaction2->product

Caption: Workflow for the modern synthesis of N-benzylsulfamide.

classical_synthesis start Benzylamine + Benzenesulfonyl Chloride reaction Reaction in DCM with Pyridine start->reaction workup Aqueous Workup reaction->workup purification Recrystallization/ Chromatography workup->purification product N-Benzylsulfamide purification->product

Caption: Workflow for the classical synthesis of N-benzylsulfamide.

Conclusion

Both the modern synthesis of sulfonamides via a this compound intermediate and the classical approach using sulfonyl chlorides are effective methods for the preparation of N-benzylsulfamide.

  • The modern approach offers the advantage of potentially milder conditions for the final sulfonamide bond formation, which can be beneficial when working with sensitive substrates. However, it is a multi-step process that requires careful control of protection and deprotection steps.

  • The classical method is a more direct, one-pot synthesis that is well-established and often provides high yields. Its main limitation lies in the potential for harsh reaction conditions and the availability of the necessary sulfonyl chloride starting materials.

The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid access to simple sulfonamides where the sulfonyl chloride is readily available, the classical method remains a highly efficient option. For more complex molecules with sensitive functional groups, the modern approach using a protected sulfamoylcarbamate may offer a more strategic and versatile pathway. Researchers and drug development professionals should carefully consider these factors when designing their synthetic strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of tert-butyl sulfamoylcarbamate, a compound that requires careful management due to its potential hazards. Adherence to these protocols will help mitigate risks and ensure environmental responsibility.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified with several hazard statements, underscoring the need for caution.

Hazard Classification:

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[1][2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[1][2]
Harmful if inhaledAcute toxicity, inhalation (Category 4)[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes chemical safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[3]

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] The following steps outline the process for preparing the chemical waste for collection.

1. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealable hazardous waste container that is compatible with this compound.[4]
  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[4] Do not use abbreviations.
  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.[2]
  • Closure: Keep the waste container securely sealed at all times, except when adding waste.[4]

2. Handling Spills and Contaminated Materials:

  • In the event of a spill, avoid creating dust.[1]
  • Carefully sweep the solid material into a suitable, closed container for disposal.[2][5]
  • Any materials used for cleaning the spill, such as absorbent pads or wipes, should also be placed in the hazardous waste container.
  • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

3. Preparing for Professional Disposal:

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1][2] The product should not be allowed to enter the environment, waterways, or soil.[2]
  • Incineration Option: A potential disposal method that may be used by a professional service is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by qualified professionals in a licensed facility.
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection of the hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation Phase cluster_1 Waste Containment cluster_2 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Place in Labeled, Sealed Hazardous Waste Container B->C D Segregate from Incompatible Materials C->D H Prohibited Actions: - No Drain Disposal - No Trash Disposal C->H E Store in Satellite Accumulation Area D->E D->H F Contact EHS or Licensed Waste Disposal Service E->F G Professional Disposal (e.g., Incineration) F->G

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling tert-Butyl Sulfamoylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of tert-Butyl sulfamoylcarbamate, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for personal safety and regulatory compliance.

Immediate Safety and Handling Protocols

This compound is a solid substance that presents several hazards, including skin and eye irritation, and it is harmful if swallowed or inhaled.[1] Therefore, all handling procedures must be conducted with the appropriate personal protective equipment in a controlled environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.[1]

  • Eyewash and Safety Shower: A readily accessible eyewash station and safety shower are essential in any laboratory where this chemical is handled.[2]

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves immediately after use.[3]To prevent skin contact and irritation.[1][2]
Eye Protection Chemical safety goggles or a face shield.[2][3]To protect against dust particles and potential splashes, preventing serious eye irritation.[1][2]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]To minimize the risk of skin exposure and contamination of personal clothing.
Respiratory For procedures generating dust, a dust respirator is required.[1][2]To prevent inhalation, which can be harmful.[1]
Standard Operating Procedures
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

    • Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Handling and Use:

    • Before use, consult the Safety Data Sheet (SDS).

    • Measure and dispense the solid chemical in a fume hood to minimize dust exposure.

    • Avoid creating dust.[1]

    • Wash hands thoroughly after handling.[2]

Chemical Spill and Emergency Response

A chemical spill should be addressed immediately by trained personnel. The following workflow outlines the general procedure for a solid chemical spill.

Spill_Response cluster_0 Spill Response Workflow A Spill Occurs B Evacuate Immediate Area & Notify Others A->B C Assess the Spill (Minor vs. Major) B->C D Don Appropriate PPE C->D Minor Spill K Call Emergency Services & Evacuate Laboratory C->K Major Spill E Contain the Spill (Use absorbent pads/dikes) D->E F Gently Cover with Inert Absorbent Material E->F G Sweep Up Contaminated Material F->G H Place in a Labeled Hazardous Waste Container G->H I Decontaminate the Area H->I J Dispose of Waste via EHS I->J

Figure 1: Workflow for handling a solid chemical spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Unused/Expired Chemical: Place the original container or the chemical itself into a designated, clearly labeled hazardous solid waste container.[3]

  • Contaminated Materials: All items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be collected in a separate, clearly labeled container for solid chemical waste.[3]

  • Sharps: Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a puncture-resistant sharps container labeled as hazardous waste.

Step-by-Step Disposal Protocol:
  • Container Management:

    • Use only compatible and properly sealed containers for waste accumulation.

    • Keep waste containers tightly closed except when adding waste.

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage:

    • Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.[3]

  • Final Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.[3]

By adhering to these safety protocols and disposal plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-Butyl sulfamoylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl sulfamoylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.